molecular formula C11H15Cl2NO B1357279 4-(2-Chlorophenoxy)piperidine hydrochloride CAS No. 849107-20-6

4-(2-Chlorophenoxy)piperidine hydrochloride

Cat. No.: B1357279
CAS No.: 849107-20-6
M. Wt: 248.15 g/mol
InChI Key: OWOPJLHKPATCOS-UHFFFAOYSA-N
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Description

4-(2-Chlorophenoxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H15Cl2NO and its molecular weight is 248.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-chlorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOPJLHKPATCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587449
Record name 4-(2-Chlorophenoxy)piperidine--hydrogen chloride (1/1)
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Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849107-20-6
Record name 4-(2-Chlorophenoxy)piperidine--hydrogen chloride (1/1)
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Record name 4-(2-chlorophenoxy)piperidine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Chlorophenoxy)piperidine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(2-Chlorophenoxy)piperidine hydrochloride, a key heterocyclic intermediate in modern drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core chemical properties, synthetic pathways, analytical characterization, and strategic applications of this valuable molecular scaffold.

Core Chemical Identity and Physicochemical Profile

This compound is a substituted piperidine derivative that serves as a versatile building block. The structure features a piperidine ring connected via an ether linkage at the 4-position to a 2-chlorophenyl group. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a variety of reaction conditions and biological assays.

The presence of the piperidine nitrogen offers a reactive handle for derivatization, while the 2-chlorophenoxy moiety provides a specific steric and electronic profile, influencing receptor binding and metabolic stability in downstream pharmaceutical agents. Understanding its fundamental properties is the first step in leveraging its synthetic potential.

Diagram 1: Chemical Structure of this compound

A 2D representation of the protonated piperidine and associated chloride ion.

Table 1: Physicochemical and Identification Data

Property Value Source(s)
Chemical Name This compound [1][2][3]
CAS Number 849107-20-6 [2][3][4][5][6]
Molecular Formula C₁₁H₁₅Cl₂NO [1][2][3][6]
Molecular Weight 248.15 g/mol [1][2][3][6]
Appearance White to off-white solid [2]
Storage Conditions Store under inert atmosphere at room temperature. [2]

| Solubility | Soluble in various organic solvents. |[1] |

Synthesis and Reaction Mechanisms

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction, a cornerstone of ether synthesis. This pathway offers high yields and purity, making it suitable for both laboratory and industrial-scale production.

Core Synthetic Strategy: Williamson-type Ether Synthesis

The primary mechanism involves the reaction of a protected 4-hydroxypiperidine with 1-chloro-2-fluorobenzene or 1,2-dichlorobenzene under basic conditions. The piperidine's hydroxyl group is deprotonated by a strong base (e.g., sodium hydride) to form a potent nucleophile, which then attacks the electron-deficient aromatic ring, displacing a halide. The choice of a protecting group for the piperidine nitrogen, typically tert-butoxycarbonyl (Boc), is critical to prevent self-condensation and other side reactions. The final step involves acidic deprotection of the nitrogen and formation of the hydrochloride salt.

Diagram 2: Generalized Synthetic Workflow

G cluster_0 Reactants cluster_1 Reaction cluster_2 Deprotection & Salt Formation A N-Boc-4-Hydroxypiperidine D Nucleophilic Aromatic Substitution (SNAr) A->D B 1,2-Dichlorobenzene B->D C Base (e.g., NaH) in aprotic solvent (e.g., DMF) C->D Catalyst/Solvent E N-Boc-4-(2-Chlorophenoxy)piperidine D->E Intermediate Product F Acidic Deprotection (HCl in Dioxane) E->F G This compound F->G Final Product

A flowchart of the key stages in synthesizing the target compound.

Step-by-Step Laboratory Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and scale.

  • Alkoxide Formation: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Mixture: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Nucleophilic Substitution: Add 1,2-dichlorobenzene (1.5 eq) to the reaction mixture. Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude N-Boc protected intermediate by column chromatography on silica gel.

  • Deprotection and Salt Formation: Dissolve the purified intermediate in a minimal amount of 1,4-dioxane. Add a solution of hydrochloric acid in dioxane (4M, 3.0 eq) and stir at room temperature for 2-4 hours.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Applications in Drug Discovery

The 4-phenoxy-piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a crucial starting material for synthesizing molecules targeting a range of neurological and other disorders.[7] Its structural features allow for systematic modification to explore structure-activity relationships (SAR).

  • Scaffold for CNS Agents: The core structure is frequently utilized in the development of antagonists for dopamine and serotonin receptors, making it relevant for antipsychotic and antidepressant drug discovery.[8]

  • Intermediate for Complex Molecules: The secondary amine of the piperidine ring is a key point for diversification. It can be readily functionalized via N-alkylation, N-acylation, or reductive amination to attach various pharmacophores, enabling the rapid generation of compound libraries for high-throughput screening.

Diagram 3: Role as a Synthetic Scaffold

cluster_reactions Derivatization Reactions cluster_products Potential Drug Candidates Core 4-(2-Chlorophenoxy) piperidine HCl Alkylation N-Alkylation Core->Alkylation Acylation N-Acylation Core->Acylation ReductiveAmination Reductive Amination Core->ReductiveAmination CNS_Agents CNS Agents Alkylation->CNS_Agents e.g., Receptor Ligands Anticancer Anticancer Agents Acylation->Anticancer e.g., Enzyme Inhibitors Other Other Therapeutics ReductiveAmination->Other

Diversification pathways from the core molecule to various therapeutic classes.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Table 2: Key Analytical Techniques and Expected Observations

Technique Expected Results
¹H NMR Signals corresponding to aromatic protons (approx. 6.8-7.4 ppm), the piperidine methine proton adjacent to the ether (approx. 4.5 ppm), and aliphatic protons of the piperidine ring (approx. 1.8-3.5 ppm). The N-H protons will appear as a broad signal.
¹³C NMR Aromatic carbon signals (approx. 115-155 ppm), a signal for the C-O carbon (approx. 75 ppm), and aliphatic carbon signals (approx. 30-50 ppm).
FTIR Characteristic absorption bands for Ar-Cl (approx. 1050-1100 cm⁻¹), C-O-C ether stretch (approx. 1250 cm⁻¹), N-H stretch (broad, approx. 2700-3100 cm⁻¹ for the amine salt), and C-H stretches (aliphatic and aromatic).

| Mass Spec (ESI+) | The molecular ion peak for the free base [M+H]⁺ at m/z corresponding to C₁₁H₁₅ClNO⁺ (approx. 212.08). |

Protocol: High-Performance Liquid Chromatography (RP-HPLC)[9]
  • Objective: To determine the purity of the compound.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of (A) Water with 0.1% Trifluoroacetic Acid and (B) Acetonitrile with 0.1% Trifluoroacetic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

    • Analysis: Inject the sample and integrate the peak areas to calculate purity.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Instrument: A 400 MHz or higher NMR spectrometer.

    • Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full structural assignment.

    • Processing: Process the data using standard NMR software. Reference the spectra to the residual solvent peak.

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting.[2][5][9]

Table 3: GHS Hazard and Precautionary Information

Category Code Statement
Hazard H315 Causes skin irritation.[5][9]
H319 Causes serious eye irritation.[5][9]
H335 May cause respiratory irritation.[5][9]
Precaution P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
P280 Wear protective gloves/eye protection/face protection.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Refer to the full Safety Data Sheet (SDS) before use.[5][9]

Conclusion

This compound is a high-value chemical intermediate with a well-defined profile. Its straightforward synthesis, versatile reactivity, and presence in biologically relevant scaffolds make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, handling requirements, and analytical signatures, as outlined in this guide, is paramount for its effective and safe application in the pursuit of novel therapeutics.

References

  • Pipzine Chemicals. This compound.
  • Smolecule. Buy 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride | 1220018-77-8. (2023).
  • ChemicalBook. 849107-20-6(this compound) Product Description.
  • Sinfoo Biotech. This compound, (CAS# 849107-20-6).
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound. (2025).
  • Chem-Impex. 4-(2-Chlorophenylsulfanyl)Piperidine Hydrochloride.
  • Hit2Lead. This compound | CAS# 849107-20-6.
  • Apollo Scientific. Safety Data Sheet: this compound. (2023).
  • Amerigo Scientific. This compound.
  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

Sources

synthesis pathway for 4-(2-Chlorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(2-Chlorophenoxy)piperidine Hydrochloride

Executive Summary

This compound is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique structural motif, featuring a piperidine ring linked to a chlorinated aromatic system via an ether bond, serves as a core scaffold in a variety of pharmacologically active agents. This guide provides an in-depth examination of the principal synthetic pathways to this valuable compound, intended for researchers, medicinal chemists, and process development scientists. We will dissect the strategic considerations behind a robust and scalable synthesis, focusing on the widely adopted Williamson ether synthesis route involving an N-protected piperidine intermediate. Alternative advanced coupling methodologies, such as the Mitsunobu and Buchwald-Hartwig reactions, will be evaluated for their potential applicability. The discussion emphasizes mechanistic rationale, experimental protocols, purification, characterization, and critical safety considerations, ensuring a comprehensive and practical resource for laboratory application.

Introduction

The piperidine moiety is one of the most prevalent N-heterocycles found in pharmaceuticals and natural products, prized for its ability to confer desirable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for interacting with biological targets.[1] The addition of an aryloxy substituent, specifically the 2-chlorophenoxy group, introduces electronic and steric features that are crucial for modulating the biological activity of parent molecules. The final hydrochloride salt form enhances the compound's stability and solubility, making it amenable to pharmaceutical formulation.[2] This guide aims to elucidate the most reliable and efficient chemical pathways for the synthesis of this compound (Molecular Formula: C₁₁H₁₅Cl₂NO, CAS: 849107-20-6).[3][4]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several key disconnections. The most apparent strategy involves disconnecting the ether bond (C-O), leading back to a piperidine-based nucleophile and a chlorophenyl-based electrophile. The piperidine nitrogen itself suggests the use of a protecting group to prevent unwanted N-arylation or other side reactions during the ether synthesis.

G Target 4-(2-Chlorophenoxy)piperidine HCl Intermediate1 4-(2-Chlorophenoxy)piperidine (Free Base) Target->Intermediate1 Salt Formation (HCl) Intermediate2 N-Protected 4-(2-Chlorophenoxy)piperidine Intermediate1->Intermediate2 N-Deprotection SM1 N-Protected 4-Hydroxypiperidine (e.g., N-Boc-4-hydroxypiperidine) Intermediate2->SM1 Ether Synthesis (C-O Disconnection) (Williamson, Mitsunobu, etc.) SM2 Activated 2-Chlorophenyl Group (e.g., 2-Chlorofluorobenzene) Intermediate2->SM2 SM3 4-Hydroxypiperidine SM1->SM3 N-Protection PG Protecting Group (e.g., Boc) SM1->PG

Caption: Retrosynthetic analysis of 4-(2-Chlorophenoxy)piperidine HCl.

Primary Synthetic Pathway: Williamson Ether Synthesis

The most field-proven and scalable approach for constructing the aryloxy-piperidine linkage is a modified Williamson ether synthesis.[5][6] This pathway relies on the reaction between an alkoxide, generated from a hydroxyl-substituted piperidine, and an activated aryl halide. To ensure regioselectivity and prevent the secondary amine of the piperidine from competing in nucleophilic attack, a nitrogen protecting group strategy is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and its facile removal under acidic conditions.[7][8]

Step 1: Synthesis of N-Boc-4-Hydroxypiperidine

The synthesis begins with the protection of commercially available 4-hydroxypiperidine. N-Boc-4-hydroxypiperidine is a crucial intermediate for a wide array of pharmaceutical compounds.[9][10]

Reaction: 4-Hydroxypiperidine + Di-tert-butyl dicarbonate (Boc₂O) → N-Boc-4-hydroxypiperidine

Rationale: The reaction is typically performed under mild alkaline conditions. The base deprotonates the secondary amine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O. The Boc group effectively shields the nitrogen from participating in subsequent reactions.[9]

Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine [11]

  • To a stirred solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent (e.g., methanol or a biphasic system like dichloromethane/water) at room temperature, add a mild base such as potassium carbonate (1.5 eq) or triethylamine.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • If a biphasic system was used, separate the organic layer. If a single solvent was used, add water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-4-hydroxypiperidine, typically as a white to off-white solid.

Parameter Value Reference
Typical Yield >95%[11]
Purity (by NMR) >98%-
Melting Point 61-65 °C[10]
Step 2: Williamson Ether Synthesis

This step constitutes the core C-O bond formation via a nucleophilic aromatic substitution (SₙAr) mechanism. The hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated by a strong base to form a potent nucleophile, which then attacks an electron-deficient 2-chlorinated aromatic ring.

Reaction: N-Boc-4-hydroxypiperidine + 2-Chlorofluorobenzene → N-Boc-4-(2-chlorophenoxy)piperidine

Causality in Reagent Selection:

  • Base: A strong, non-nucleophilic base is required to fully deprotonate the secondary alcohol. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed. NaH is particularly effective as the only byproduct is hydrogen gas, which is easily removed from the reaction.

  • Aryl Halide: 2-Chlorofluorobenzene is the preferred electrophile. The fluorine atom is a much better leaving group than chlorine in SₙAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack. Using 1,2-dichlorobenzene is less efficient as the C-Cl bond is less polarized and requires harsher conditions.

  • Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal as they can solvate the cation of the base and do not interfere with the nucleophile.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-piperidinoxide Alkoxide Intermediate N-Boc-4-hydroxypiperidine->N-Boc-4-piperidinoxide + NaH - H₂ (gas) Meisenheimer Complex Meisenheimer Complex (Intermediate) N-Boc-4-piperidinoxide->Meisenheimer Complex + 2-Chlorofluorobenzene N-Boc-4-(2-chlorophenoxy)piperidine N-Boc-4-(2-chlorophenoxy)piperidine Meisenheimer Complex->N-Boc-4-(2-chlorophenoxy)piperidine - F⁻

Caption: Workflow for the Williamson Ether Synthesis step.

Experimental Protocol: Synthesis of N-Boc-4-(2-chlorophenoxy)piperidine

  • To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF.

  • Add N-Boc-4-hydroxypiperidine (1.0 eq) and stir until dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. (Caution: H₂ gas evolution).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Add 2-chlorofluorobenzene (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and cautiously quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be purified by column chromatography on silica gel.

Step 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is conveniently achieved in a single step by treating the protected intermediate with a solution of HCl.

Reaction: N-Boc-4-(2-chlorophenoxy)piperidine + HCl → this compound

Rationale: The Boc group is highly labile to strong acid. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release tert-butyl cation (which typically forms isobutylene) and carbon dioxide, liberating the free piperidine amine. The amine is then protonated by the excess HCl to form the stable hydrochloride salt.

Experimental Protocol: Deprotection and Salt Formation [12]

  • Dissolve the crude or purified N-Boc-4-(2-chlorophenoxy)piperidine (1.0 eq) in a suitable organic solvent such as diethyl ether, ethyl acetate, or 1,4-dioxane.

  • Cool the solution to 0 °C.

  • Slowly add a saturated solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) or bubble anhydrous HCl gas through the solution with vigorous stirring.

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours to ensure complete deprotection.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield this compound as a solid.

Alternative Synthetic Strategies

While the Williamson ether synthesis is robust, modern catalytic methods offer alternative routes that may proceed under milder conditions.

Mitsunobu Reaction

The Mitsunobu reaction can form the C-O ether bond by activating the hydroxyl group of N-Boc-4-hydroxypiperidine with triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][14] The nucleophile in this case would be 2-chlorophenol.

Advantages:

  • Typically proceeds under mild, neutral conditions at room temperature.[15]

  • Offers stereochemical inversion at the alcohol center, though this is not relevant for 4-hydroxypiperidine.[16]

Disadvantages:

  • Stoichiometric amounts of PPh₃ and DEAD are required, generating triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[17]

  • The reagents are hazardous; azodicarboxylates can be explosive.[17]

  • The acidity of the phenolic nucleophile is a critical factor for success.[14]

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been extended to form C-O bonds.[18][19] This would involve coupling N-Boc-4-hydroxypiperidine with an aryl halide like 1-bromo-2-chlorobenzene using a palladium catalyst and a specialized phosphine ligand.

Advantages:

  • High functional group tolerance.

  • Can be more efficient for sterically hindered substrates where SₙAr reactions fail.

Disadvantages:

  • Requires an expensive and often air-sensitive palladium catalyst and ligand system.[20]

  • Optimization of the catalyst, ligand, base, and solvent is often required.

  • Removal of residual palladium from the final product is a critical concern in pharmaceutical synthesis.

Comparative Analysis of Pathways

Synthetic Pathway Key Reagents Pros Cons
Williamson Ether Synthesis NaH or KOtBu, 2-ChlorofluorobenzeneScalable, high-yielding, well-established, uses relatively inexpensive reagents.Requires strong base and elevated temperatures; anhydrous conditions are critical.
Mitsunobu Reaction PPh₃, DEAD/DIAD, 2-ChlorophenolMild, neutral conditions.Stoichiometric byproducts complicate purification; hazardous reagents.
Buchwald-Hartwig Coupling Pd catalyst, phosphine ligand, baseHigh functional group tolerance; good for hindered substrates.Expensive and sensitive catalyst; potential for heavy metal contamination.

Purification and Characterization

The final product, this compound, is typically a crystalline solid.

  • Purification: The primary method for purification is recrystallization. A common solvent system is a mixture of ethanol and diethyl ether or isopropanol.[12] The crude salt is dissolved in a minimal amount of hot alcohol, and ether is added until turbidity is observed. Cooling the solution slowly affords purified crystals.

  • Characterization: The identity and purity of the final compound should be confirmed by a suite of analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the free base (m/z = 211.69).[4]

    • Melting Point (MP): A sharp melting point range is indicative of high purity.

    • Elemental Analysis: To confirm the elemental composition of the hydrochloride salt (C, H, N, Cl).

Safety Considerations

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Must be handled under an inert atmosphere and away from protic solvents.

  • Chlorinated Aromatics: 2-Chlorofluorobenzene is an irritant. All chlorinated organic compounds should be handled in a well-ventilated fume hood.

  • Strong Acids and Bases: HCl solutions are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

  • Solvents: DMF is a reproductive toxin. Diethyl ether is extremely flammable. Work should be conducted in a fume hood.

Conclusion

The synthesis of this compound is most reliably and economically achieved through a three-step sequence centered around a Williamson ether synthesis. This pathway, which involves the N-Boc protection of 4-hydroxypiperidine, subsequent SₙAr coupling with 2-chlorofluorobenzene, and a final acidic deprotection/salt formation step, provides a robust and scalable route to high-purity material. While modern catalytic methods like the Mitsunobu and Buchwald-Hartwig reactions present viable alternatives, their associated costs and purification challenges currently render them less practical for large-scale production compared to the classical approach. The protocols and strategic insights detailed in this guide provide a solid foundation for the successful synthesis of this important pharmaceutical intermediate.

References

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  • PrepChem.com. (n.d.). Synthesis of 4-(p-chlorophenoxy)piperidine hydrochloride.
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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
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  • Guidechem. (n.d.). How to Prepare N-BOC-4-Hydroxypiperidine?.
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  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
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  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • PubChem. (n.d.). 4-(2-Chlorophenoxy)piperidine.

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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(2-Chlorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to discover and characterize the mechanism of action (MoA) for the novel compound, 4-(2-Chlorophenoxy)piperidine hydrochloride. As of this writing, the specific molecular targets and signaling pathways for this compound are not extensively documented in publicly available literature. Therefore, this document outlines a systematic, field-proven discovery workflow, moving from broad, unbiased screening to specific target validation and pathway analysis. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor.

Introduction and Structural Context

This compound belongs to the (phenoxy)piperidine class of compounds. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in numerous FDA-approved drugs targeting a wide array of biological systems.[1][2] Derivatives of this structural class have shown diverse pharmacological activities, including antidepressant effects through the inhibition of biogenic amine reuptake[3], potential anticancer properties[4], and antagonism of specific G-protein coupled receptors (GPCRs) like the dopamine D4 receptor.[5]

Given this context, our initial working hypothesis is that this compound likely interacts with targets within the central nervous system (CNS), such as neurotransmitter transporters or receptors. This guide will detail the logical progression of experiments required to test this hypothesis and definitively identify its MoA.

Phase 1: Broad Target Screening and Hypothesis Generation

The first principle in MoA discovery for a novel compound is to cast a wide, unbiased net. This avoids confirmation bias and opens the possibility of discovering unexpected pharmacology. The initial phase focuses on identifying the general class of biological targets with which the compound interacts.

Experimental Protocol: Broad Ligand Binding Panel

The primary objective is to screen this compound against a large panel of known receptors, ion channels, and transporters. This is a cost-effective method to quickly narrow down potential targets.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent, such as DMSO or water.[6]

  • Assay Selection: Engage a contract research organization (CRO) or utilize an in-house platform offering a comprehensive binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). The panel should include, at a minimum:

    • GPCRs (especially dopaminergic, serotonergic, adrenergic, and opioid receptors).

    • Monoamine transporters (DAT, SERT, NET).

    • Ligand-gated and voltage-gated ion channels.

  • Primary Screen: Screen the compound at a high concentration (e.g., 10 µM) to identify any significant binding interactions, typically defined as >50% inhibition of radioligand binding.

  • Secondary Screen (Affinity Determination): For any "hits" identified in the primary screen, perform follow-up concentration-response assays to determine the binding affinity (Ki).

Causality and Self-Validation:

  • Why start with binding? Binding assays are a direct measure of the physical interaction between the compound and a potential target. They are highly sensitive and provide a quantitative measure of affinity (Ki), which is a critical parameter for assessing potency.

  • Self-Validation: A clear concentration-dependent inhibition of radioligand binding provides internal validation of the interaction. The resulting Ki value should be reproducible across multiple experiments.

Data Interpretation and Hypothesis Formulation

The results from the binding panel will guide the next steps. Let's consider a hypothetical outcome for this compound.

TargetPrimary Screen (% Inhibition @ 10 µM)Secondary Screen (Ki, nM)
Dopamine Transporter (DAT)85%150
Serotonin Transporter (SERT)15%>10,000
Dopamine Receptor D465%800
Sigma-1 Receptor (σ1R)92%50

Interpretation:

Based on this hypothetical data, the compound shows high affinity for the Sigma-1 Receptor and the Dopamine Transporter. The interaction with the D4 receptor is significantly weaker. This leads to two primary hypotheses:

  • The compound's primary mechanism of action is through inhibition of the Dopamine Transporter.

  • The compound's primary mechanism of action is through antagonism or agonism of the Sigma-1 Receptor.

The following experimental workflow is designed to test these hypotheses.

Phase 2: Functional Validation and Pathway Elucidation

Binding does not equate to function. A compound can bind to a target and have no effect (antagonist), activate it (agonist), or modulate its activity in other ways. This phase uses functional assays to determine the consequence of the binding interaction.

Experimental Workflow: Target Validation

The workflow below outlines the logical progression from initial hypothesis to functional validation.

Caption: Workflow for functional validation of initial binding hits.

Protocol 1: Neurotransmitter Uptake Assay

This assay directly measures the functional consequence of binding to the Dopamine Transporter.

Methodology:

  • Cell Culture: Use HEK293 cells stably expressing the human Dopamine Transporter (hDAT).

  • Compound Treatment: Pre-incubate the hDAT-expressing cells with varying concentrations of this compound for 15-30 minutes.

  • Substrate Addition: Add a fluorescent or radiolabeled substrate for DAT, such as [³H]dopamine or a fluorescent substrate like ASP+.

  • Uptake Measurement: After a defined incubation period, wash the cells to remove the extracellular substrate and measure the intracellular accumulation of the substrate using a scintillation counter or fluorescence plate reader.

  • Data Analysis: Plot the percentage of uptake inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality and Self-Validation:

  • Why this assay? It directly measures the primary function of the transporter—the uptake of its substrate. A positive result confirms that the binding interaction has a functional consequence.

  • Controls: Include a known DAT inhibitor (e.g., GBR-12909) as a positive control and untransfected cells as a negative control to ensure the observed uptake is specific to DAT.

Protocol 2: Sigma-1 Receptor Functional Assay

The Sigma-1 receptor is an intracellular chaperone protein, and its functional modulation can be assessed by its effect on other signaling proteins, such as ion channels.[7]

Methodology:

  • Cell Line: Use a cell line endogenously expressing the Sigma-1 receptor and a reporter ion channel (e.g., SK-N-SH neuroblastoma cells).

  • Baseline Measurement: Measure a baseline cellular activity, such as intracellular Ca2+ levels using a fluorescent indicator (e.g., Fura-2 AM).

  • Agonist Stimulation: Stimulate the cells with a known Sigma-1 receptor agonist (e.g., (+)SKF-10047) and measure the response.

  • Antagonism Test: Pre-incubate the cells with varying concentrations of this compound before adding the Sigma-1 agonist. A reduction in the agonist-induced signal would indicate antagonistic activity.

  • Data Analysis: Calculate the IC50 value for the inhibition of the agonist response.

Causality and Self-Validation:

  • Why this assay? It determines if the compound can block the functional response initiated by a known activator of the receptor, thereby defining it as an antagonist.

  • Controls: A known Sigma-1 antagonist (e.g., NE-100) should be used as a positive control. Cells not treated with the agonist serve as a baseline negative control.

Phase 3: Downstream Signaling and In Vivo Confirmation

Once the primary molecular target and its functional effect are confirmed (e.g., DAT inhibition), the next step is to understand the downstream consequences and confirm the mechanism in a more complex biological system.

Downstream Signaling Pathway

Inhibition of the Dopamine Transporter leads to an increase in extracellular dopamine concentrations in the synapse. This, in turn, enhances the activation of post-synaptic dopamine receptors (D1-D5), leading to downstream signaling cascades.

Caption: Hypothesized signaling pathway for a DAT inhibitor.

In Vivo Target Engagement and Pharmacodynamic Readouts

The final step is to demonstrate that the compound engages its target in a living organism and produces a predictable physiological effect.

Experimental Protocol: In Vivo Microdialysis

  • Animal Model: Use a relevant animal model, such as male Sprague-Dawley rats.

  • Surgical Implantation: Surgically implant a microdialysis probe into a dopamine-rich brain region, such as the nucleus accumbens or striatum.

  • Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection) at various doses.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) both before and after compound administration.

  • Neurotransmitter Analysis: Analyze the concentration of dopamine and its metabolites (DOPAC, HVA) in the dialysate using HPLC with electrochemical detection.

  • Data Analysis: Plot the percentage change in extracellular dopamine concentration over time for each dose group.

Causality and Self-Validation:

  • Why microdialysis? This technique provides direct evidence of target engagement in the CNS by measuring the expected pharmacodynamic outcome of DAT inhibition—an increase in synaptic dopamine levels.

  • Validation: A dose-dependent increase in extracellular dopamine that correlates with the compound's pharmacokinetic profile provides strong, integrated validation of the proposed mechanism of action.

Conclusion

This guide outlines a rigorous, multi-phased approach to discovering the mechanism of action for this compound. By progressing from broad, unbiased screening to specific functional assays and finally to in vivo validation, researchers can build a comprehensive and well-supported understanding of the compound's pharmacology. The emphasis on causality and self-validating experimental design at each step ensures the generation of robust and reliable data, which is paramount in the field of drug discovery.

References

  • De Tullio, P., Pirotte, B., Lebrun, P., et al. (1995). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry.
  • Lupinacci, E., & Van der Poorten, O. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • Wang, Y., et al. (2015). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters.
  • Bavariya, A., et al. (2022). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv.
  • Patel, R., et al. (2021). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. ResearchGate.

Sources

An In-depth Technical Guide to the Solubility Profile of 4-(2-Chlorophenoxy)piperidine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape for Drug Discovery and Development

Understanding 4-(2-Chlorophenoxy)piperidine Hydrochloride: A Physicochemical Overview

This compound is a piperidine derivative.[1][2] Piperidine and its derivatives are significant structural motifs in a wide array of pharmaceutical compounds, recognized for their role in creating therapeutic agents.[1] The hydrochloride salt form of this compound suggests it is a basic molecule that has been protonated to enhance its stability and, often, its aqueous solubility. However, for many stages of drug development, including synthesis, purification, and the formulation of non-aqueous delivery systems, understanding its solubility in organic solvents is paramount.

Key Physicochemical Characteristics:

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₅Cl₂NO[3]
Molecular Weight 248.149 g/mol [3]
Appearance Typically a solid[3]
LogP (Predicted) 2.6[4][5]
General Solubility Soluble in some organic solvents[3]

The predicted LogP value of 2.6 indicates a degree of lipophilicity, suggesting that while it has some water-soluble character due to the hydrochloride salt, it will also exhibit solubility in various organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[6]

The Theoretical Bedrock of Solubility: Guiding Principles

The dissolution of a crystalline solid, such as this compound, in a liquid solvent is a complex thermodynamic process.[7] It can be conceptualized as two primary steps: the energy required to break the crystal lattice of the solute and the energy released upon the formation of solute-solvent interactions. The interplay of these forces governs the extent to which a compound will dissolve.

Several factors influence the solubility of a compound in organic solvents:

  • Polarity of the Solute and Solvent: The presence of a chloro- and an ether group on the phenoxy ring, along with the piperidine hydrochloride moiety, gives this compound a distinct polarity. Its solubility will be highest in solvents with a similar polarity.

  • Hydrogen Bonding: The nitrogen atom in the piperidine ring and the oxygen of the ether linkage can act as hydrogen bond acceptors, while the protonated amine of the hydrochloride salt can act as a hydrogen bond donor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.[1]

  • Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the crystal lattice energy.[6]

  • Molecular Size and Shape: Larger molecules can be more challenging to solvate.[6]

Experimental Determination of the Solubility Profile: A Step-by-Step Guide

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method .[7][8] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached.

Materials and Equipment
  • This compound (of known purity)

  • A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, tetrahydrofuran, dichloromethane, toluene, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical method.[9][10]

  • Volumetric flasks and pipettes

Experimental Workflow: The Shake-Flask Method

The following diagram illustrates the workflow for determining the equilibrium solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to a known volume of solvent in a sealed vial B Agitate at a constant temperature for a predetermined time (e.g., 24-48 hours) A->B C Allow to settle or centrifuge to separate undissolved solid B->C D Withdraw a clear aliquot of the supernatant C->D E Filter the aliquot through a syringe filter D->E F Dilute the filtered sample with a suitable solvent E->F G Quantify the concentration using a validated analytical method (e.g., HPLC-UV) F->G

Sources

An In-Depth Technical Guide to 4-(2-Chlorophenoxy)piperidine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(2-Chlorophenoxy)piperidine hydrochloride (CAS No. 849107-20-6), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, potential applications, safety, and sourcing, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound is a white to off-white solid organic compound.[1] The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent scaffold in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets. The substitution at the 4-position with a 2-chlorophenoxy group introduces specific steric and electronic features that can modulate its pharmacological activity.

PropertyValueSource(s)
CAS Number 849107-20-6[1][2]
Molecular Formula C₁₁H₁₅Cl₂NO[1]
Molecular Weight 248.15 g/mol [1]
IUPAC Name This compound[3]
Synonyms 4-(2-Chlorophenoxy)piperidine HCl, 1-Chloro-2-[(piperidine-4-yl)oxy]benzene hydrochloride[1]
Appearance White to off-white solid[1]
Storage Temperature Inert atmosphere, Room Temperature[1]

Synthesis and Characterization

The synthesis of this compound is most effectively achieved through a multi-step process involving a nucleophilic substitution reaction, specifically the Williamson ether synthesis, followed by the deprotection of the piperidine nitrogen.

Synthetic Pathway

The logical synthetic route commences with the protection of the nitrogen atom of 4-hydroxypiperidine to prevent its interference in the subsequent etherification step. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for this purpose. The resulting N-Boc-4-hydroxypiperidine is then subjected to a Williamson ether synthesis with 2-chlorophenol. This reaction involves the deprotonation of the hydroxyl group of N-Boc-4-hydroxypiperidine with a strong base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-chlorophenol. Finally, the Boc protecting group is removed under acidic conditions to yield the desired 4-(2-Chlorophenoxy)piperidine, which is then converted to its hydrochloride salt.

Synthesis of this compound cluster_0 Step 1: Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection and Salt Formation 4-hydroxypiperidine 4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-hydroxypiperidine->N-Boc-4-hydroxypiperidine (Boc)2O, Base N-Boc-4-(2-chlorophenoxy)piperidine N-Boc-4-(2-chlorophenoxy)piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(2-chlorophenoxy)piperidine 2-chlorophenol, Strong Base (e.g., NaH) 2-chlorophenol 2-chlorophenol 4-(2-Chlorophenoxy)piperidine 4-(2-Chlorophenoxy)piperidine N-Boc-4-(2-chlorophenoxy)piperidine->4-(2-Chlorophenoxy)piperidine HCl in Dioxane 4-(2-Chlorophenoxy)piperidine_hydrochloride 4-(2-Chlorophenoxy)piperidine hydrochloride 4-(2-Chlorophenoxy)piperidine->4-(2-Chlorophenoxy)piperidine_hydrochloride HCl

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a representative experimental protocol based on established chemical principles for the synthesis of this compound.

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

  • To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add a base like potassium carbonate or triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude product, which can be purified by recrystallization.[4]

Step 2: Synthesis of tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate (Williamson Ether Synthesis)

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 1.2 eq) in anhydrous dimethylformamide (DMF).

  • Cool the suspension to 0 °C and add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Add 2-chlorophenol (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5][6]

Step 3: Synthesis of this compound (Deprotection)

  • Dissolve the purified tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate in a minimal amount of a suitable solvent like 1,4-dioxane or methanol.

  • Add a solution of 4M hydrogen chloride (HCl) in 1,4-dioxane (5-10 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, remove the solvent under reduced pressure to yield this compound as a solid.

  • The product can be further purified by trituration with a suitable solvent like diethyl ether to remove any non-polar impurities.[7]

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenoxy group, the methine proton at the 4-position of the piperidine ring, and the methylene protons of the piperidine ring. The integration of these signals should correspond to the number of protons in the structure.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the aromatic ring, the carbon bearing the ether linkage, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-O-C ether linkage, C-Cl bond, and N-H bond of the piperidinium salt.

Applications in Research and Drug Development

Piperidine derivatives are a cornerstone in medicinal chemistry, particularly for targeting the central nervous system (CNS).[8] The structural motif of 4-(2-Chlorophenoxy)piperidine suggests its potential as a modulator of various CNS receptors.

Potential as a CNS-Active Agent

The 4-aryloxypiperidine scaffold is a well-established pharmacophore in the design of CNS-active drugs.[9] The nature of the aryl substituent significantly influences the receptor binding profile and pharmacological activity. The presence of a chlorine atom at the 2-position of the phenoxy ring can impact the molecule's lipophilicity, electronic distribution, and conformational preferences, thereby fine-tuning its interaction with biological targets.

Research on structurally related compounds suggests that 4-(phenoxy)piperidine derivatives can exhibit affinity for a range of receptors, including:

  • Dopamine Receptors: Derivatives of 4-aryloxypiperidines have been investigated as ligands for dopamine D2, D3, and D4 receptors, which are key targets for antipsychotic medications.[10][11]

  • Serotonin Receptors: The piperidine scaffold is also found in many serotonin receptor modulators, suggesting potential applications in the treatment of depression, anxiety, and other mood disorders.

  • Opioid Receptors: Certain 4-substituted piperidines have shown potent analgesic activity through interaction with opioid receptors.[12][13]

Role as a Synthetic Intermediate

Beyond its potential direct therapeutic applications, this compound serves as a valuable intermediate in the synthesis of more complex molecules. The secondary amine of the piperidine ring provides a reactive handle for further functionalization, allowing for the construction of a diverse library of compounds for screening in drug discovery programs.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.

Suppliers

This compound is available from various chemical suppliers that specialize in research chemicals and building blocks for drug discovery. Some potential suppliers include:

  • Sinfoo Biotech

  • ChemicalBook

  • Hit2Lead

  • Apollo Scientific

  • Amerigo Scientific

  • Crescent Chemical Company

  • Pipzine Chemicals

It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery, particularly for the development of novel CNS-active agents. Its synthesis via a robust and well-understood chemical pathway, coupled with the versatility of the piperidine scaffold for further chemical modification, makes it an attractive building block for medicinal chemists. Further pharmacological investigation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the scientific and commercial opportunities presented by this promising molecule.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Saotome, T., et al. (2021). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ACS Chemical Neuroscience.
  • ChemRxiv. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist.
  • The Royal Society of Chemistry. (2010). Supporting information A practical solution-phase synthesis of an antagonistic peptide of TNF-α based on hydrophobic tag strategy.
  • Chem-Station International Edition. (2014). Williamson Ether Synthesis.
  • ResearchGate. (2015). The structural modification causes the enhancement of analgesic activity of 4-(4′ Chloro -Phenyl)-4- hydroxy piperidine.
  • PubMed. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.
  • Berardi, F., et al. (2022). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry.
  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • Edubirdie. (2021). Williamson Ether Synthesis.
  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • PubChemLite. (n.d.). This compound.
  • PubChem. (n.d.). 4-(2-Chlorophenoxy)piperidine.
  • National Center for Biotechnology Information. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • PubMed. (1993). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents.
  • ResearchGate. (2013). Scheme 1. General strategy for the synthesis of piperidine derivatives....
  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
  • UCI Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives.

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The Versatile Scaffold: A Technical Guide to 4-(2-Chlorophenoxy)piperidine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 4-(2-Chlorophenoxy)piperidine hydrochloride, a key heterocyclic intermediate in contemporary pharmaceutical development. We delve into its chemical and physical properties, explore established synthetic pathways, and illuminate its significant role as a versatile building block in the creation of novel therapeutics. The guide will focus on its applications in the synthesis of compounds targeting the central nervous system (CNS), drawing parallels with structurally similar molecules to infer its potential pharmacological profile. Detailed experimental protocols, safety data, and analytical methodologies are also presented to offer a complete technical resource for laboratory and development settings.

Introduction: The Piperidine Moiety as a Privileged Structure

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable component in the design of molecules that interact with biological targets. Within this important class of heterocycles, phenoxy-piperidine derivatives have emerged as a particularly fruitful area of research, leading to the development of drugs for a range of therapeutic applications. This compound, with its specific substitution pattern, represents a strategic intermediate for accessing a diverse chemical space in drug discovery. This guide will serve as a detailed technical resource on its synthesis, properties, and applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses and for the development of the final active pharmaceutical ingredient (API).

PropertyValueSource
Molecular Formula C₁₁H₁₅Cl₂NO[1][2][3]
Molecular Weight 248.15 g/mol [1][2][3]
CAS Number 849107-20-6[1][3]
Appearance Typically a solid[2]
Solubility Soluble in some organic solvents[2]
Predicted XlogP 2.6[4][5]
Storage Temperature Inert atmosphere, Room Temperature

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches. A common and adaptable method involves the nucleophilic substitution of a suitably activated chlorophenol with a protected 4-hydroxypiperidine, followed by deprotection and salt formation. Below is a representative synthetic workflow.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Protection of 4-Hydroxypiperidine cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection cluster_3 Step 4: Hydrochloride Salt Formation A 4-Hydroxypiperidine C N-Protected-4-hydroxypiperidine A->C Protection Reaction B Protecting Group (e.g., Boc, Cbz) B->C F N-Protected-4-(2-chlorophenoxy)piperidine C->F Nucleophilic Substitution D 2-Chlorophenol D->F E Base (e.g., NaH, K2CO3) E->F H 4-(2-Chlorophenoxy)piperidine F->H Deprotection G Acidic or Hydrogenolytic Conditions G->H J This compound H->J Salt Formation I HCl in a suitable solvent (e.g., Ether, Dioxane) I->J

Caption: General synthetic workflow for this compound.

Experimental Protocol (Adapted from a similar synthesis of 4-(p-chlorophenoxy)piperidine hydrochloride[6])

Step 1: Synthesis of 1-Benzyl-4-(2-chlorophenoxy)piperidine

  • To a solution of 1-benzyl-4-hydroxypiperidine in a suitable aprotic solvent (e.g., DMF, THF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen).

  • Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Add 1-chloro-2-fluorobenzene or 1,2-dichlorobenzene to the reaction mixture. The fluorine or a second chlorine atom acts as a leaving group in a nucleophilic aromatic substitution reaction.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-benzyl-4-(2-chlorophenoxy)piperidine.

Step 2: Debenzylation to 4-(2-Chlorophenoxy)piperidine

  • Dissolve the 1-benzyl-4-(2-chlorophenoxy)piperidine in a suitable solvent like benzene.

  • Add ethyl chloroformate and reflux the solution for approximately 18 hours.[6]

  • Remove the solvent and benzyl chloride under reduced pressure to obtain the N-ethoxycarbonyl intermediate.[6]

  • Dissolve the intermediate in ethanol and add a strong aqueous base like potassium hydroxide (45% solution).[6]

  • Reflux the mixture for 12 hours.[6]

  • After cooling, remove most of the ethanol under reduced pressure and extract the product with ether.[6]

Step 3: Formation of this compound

  • Extract the ether phase from the previous step with 3 N hydrochloric acid.[6]

  • Basify the acidic extract with 6 N sodium hydroxide and extract the free base with benzene.[6]

  • Dry the benzene extract and remove the solvent under reduced pressure to obtain the free base as an oil.[6]

  • Dissolve the oil in ether, cool, and stir while slowly adding a saturated solution of ethereal-HCl.[6]

  • Collect the precipitated salt by filtration and recrystallize from absolute ethanol to obtain pure this compound.[6]

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly those targeting the central nervous system. The unique combination of the piperidine ring and the 2-chlorophenoxy moiety allows for the exploration of structure-activity relationships in several classes of therapeutic agents.

Intermediates for CNS-Active Agents

The phenoxy-piperidine scaffold is a common feature in many CNS-active compounds. While specific biological data for this compound is not extensively published, its use as a building block is evident in the patent literature. It is often employed in the synthesis of molecules with potential applications in treating neurological and psychiatric disorders.

Potential as an Antidepressant and Anxiolytic Agent Precursor

Compounds with similar structures to 4-(2-Chlorophenoxy)piperidine have shown efficacy in modulating neurotransmitter systems, suggesting their potential as antidepressants. The 2-chloro substitution on the phenoxy ring can influence the electronic properties and conformational preferences of the molecule, which in turn can affect its binding affinity and selectivity for various receptors and transporters in the brain, such as those for serotonin and dopamine.

Diagram: Potential Pharmacological Targets

G cluster_0 4-(2-Chlorophenoxy)piperidine Core Structure cluster_1 Potential CNS Targets A 4-(2-Chlorophenoxy)piperidine Versatile Intermediate B Serotonin Receptors/Transporters Antidepressant/Anxiolytic Activity A:f1->B:f0 Leads to derivatives with C Dopamine Receptors/Transporters Antipsychotic/Neurological Disorder Treatment A:f1->C:f0 Leads to derivatives with D Other GPCRs and Ion Channels Diverse Therapeutic Applications A:f1->D:f0 Leads to derivatives with

Caption: Potential CNS targets for derivatives of 4-(2-Chlorophenoxy)piperidine.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Causes skin irritation. (H315)

  • Causes serious eye irritation. (H319)

  • May cause respiratory irritation. (H335)

Precautionary Measures:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a locked-up place.

Analytical Methods

The purity and identity of this compound can be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment and quantification.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. The predicted monoisotopic mass is 211.07639 Da for the free base.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its strategic design allows for the efficient synthesis of a wide range of complex molecules with potential therapeutic applications, particularly in the realm of central nervous system disorders. While specific biological data on this intermediate is limited in the public domain, its structural similarity to known bioactive compounds underscores its importance in the ongoing quest for novel and more effective pharmaceuticals. This technical guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for researchers and developers in the pharmaceutical industry.

References

  • Smolecule. (2023, August 16). Buy 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride | 1220018-77-8.
  • Chem-Impex. 4-(2-Chlorophenylsulfanyl)Piperidine Hydrochloride.
  • PrepChem.com. Synthesis of 4-(p-chlorophenoxy)piperidine hydrochloride.
  • PubChem. 4-(2-Chlorophenoxy)piperidine.
  • Google Patents. (2009, June 5).
  • Amerigo Scientific. This compound.
  • PubChem. 4-(2-Chlorophenoxy)piperidine.
  • PubChemLite. This compound (C11H14ClNO).
  • Pipzine Chemicals. This compound.
  • Chem-Impex. 4-(2-Chlorophenylsulfanyl)Piperidine Hydrochloride.
  • ChemicalBook. 849107-20-6(this compound) Product Description.

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Whitepaper: Unveiling the Therapeutic Potential of 4-(2-Chlorophenoxy)piperidine Hydrochloride: A Guide to Investigating a Novel CNS Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-Chlorophenoxy)piperidine hydrochloride represents a compelling, yet underexplored, chemical entity with significant potential for therapeutic intervention within the central nervous system (CNS). Its structural motif, a piperidine ring linked to a chlorophenoxy group, is a privileged scaffold found in numerous CNS-active agents. This guide provides a comprehensive technical framework for researchers and drug development professionals to systematically investigate and validate the potential biological targets of this compound. We will move beyond simple screening and delve into the causality behind experimental choices, ensuring a robust and logically sound approach to target identification and validation.

Part 1: Initial Target Hypothesis - Leveraging Structural Analogs and In Silico Insights

The journey to identifying the biological targets of a novel compound begins with a thorough analysis of its chemical structure and a comparison with known pharmacologically active molecules. The 4-(2-chlorophenoxy)piperidine moiety is structurally related to compounds known to interact with a variety of CNS targets.

The Sigma Receptor Hypothesis

A primary line of inquiry stems from the structural similarity of 4-(2-chlorophenoxy)piperidine to known sigma receptor ligands. Sigma receptors, particularly the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are non-opioid intracellular chaperones that play a crucial role in cellular stress responses and neuronal signaling. Many piperidine-containing compounds exhibit high affinity for these receptors.

In Silico Docking and Molecular Modeling: Computational studies are invaluable for generating initial hypotheses. Docking simulations of this compound within the crystal structures of the σ1 and σ2 receptors can predict binding poses and estimate binding affinities. These studies can reveal key interactions, such as hydrogen bonding or hydrophobic contacts, that may contribute to ligand binding.

Monoamine Transporter Engagement

The phenoxy-piperidine scaffold is also a well-established pharmacophore for inhibitors of monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). For instance, the selective serotonin reuptake inhibitor (SSRI) paroxetine contains a related fluorophenoxy-piperidine core. The 2-chloro substitution on the phenyl ring of our lead compound could modulate its affinity and selectivity for these transporters.

Other Potential Targets

While the sigma receptors and monoamine transporters represent high-probability targets, a comprehensive investigation should also consider other possibilities, including:

  • NMDA Receptors: Certain piperidine derivatives are known to modulate the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.

  • Muscarinic Acetylcholine Receptors (mAChRs): The piperidine ring is a common feature in many muscarinic receptor antagonists.

  • Adrenergic Receptors: The phenoxy moiety can be found in ligands for various adrenergic receptor subtypes.

Part 2: Experimental Validation - A Phased Approach

The following experimental workflows are designed to systematically test the hypotheses generated in Part 1. The progression from broad screening to specific functional assays is critical for a self-validating and resource-efficient investigation.

Phase 1: Broad Target Screening

The initial step is to perform a broad screen against a panel of known CNS targets to identify high-affinity interactions.

Experimental Protocol: Radioligand Binding Assays

This well-established technique provides a quantitative measure of the affinity of a test compound for a specific receptor or transporter.

Step-by-Step Methodology:

  • Preparation of Cell Membranes: Obtain cell lines overexpressing the target of interest (e.g., HEK293 cells expressing human σ1R, SERT, etc.). Homogenize the cells in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known radioligand for the target (e.g., [³H]-pentazocine for σ1R), and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Quantification: Place the filter discs in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Data Presentation: Summary of Binding Affinities (Ki)

TargetRadioligandKi (nM) of 4-(2-Chlorophenoxy)piperidine HCl
Sigma-1 Receptor[³H]-PentazocineTo be determined
Sigma-2 Receptor[³H]-DTGTo be determined
Serotonin Transporter (SERT)[³H]-CitalopramTo be determined
Norepinephrine Transporter (NET)[³H]-NisoxetineTo be determined
Dopamine Transporter (DAT)[³H]-WIN 35,428To be determined
NMDA Receptor (MK-801 site)[³H]-MK-801To be determined
Muscarinic M1 Receptor[³H]-PirenzepineTo be determined
Phase 2: Functional Characterization

Once high-affinity targets are identified, the next crucial step is to determine the functional consequence of this binding. Is this compound an agonist, antagonist, or allosteric modulator?

Experimental Protocol: Functional Assays

The choice of functional assay is target-dependent.

  • For G-Protein Coupled Receptors (GPCRs) like mAChRs and Adrenergic Receptors:

    • cAMP Assays: Measure the inhibition or stimulation of cyclic adenosine monophosphate (cAMP) production in response to receptor activation.

    • Calcium Flux Assays: For GPCRs that couple to Gq, measure changes in intracellular calcium levels using fluorescent dyes.

  • For Transporters (SERT, NET, DAT):

    • Synaptosomal Uptake Assays: Use synaptosomes (isolated nerve terminals) to measure the uptake of radiolabeled neurotransmitters (e.g., [³H]-serotonin) in the presence of varying concentrations of the test compound.

  • For Ion Channels (NMDA Receptors):

    • Electrophysiology (Patch-Clamp): This gold-standard technique directly measures the flow of ions through the channel in response to the compound, providing detailed information on channel gating and blockade.

Phase 3: Cellular and In Vivo Target Engagement

The final phase of preclinical target validation involves demonstrating that the compound engages its target in a more complex biological system.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in intact cells or even tissue lysates. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with either vehicle or this compound.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble (unfolded) and aggregated (denatured) proteins by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Part 3: Visualizing the Path Forward

Clear visualization of workflows and proposed mechanisms is essential for effective communication and planning.

Diagram: Proposed Target Validation Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Target Engagement A In Silico Docking & Analog Analysis B Radioligand Binding Assays (Broad CNS Panel) A->B Hypothesis Generation C Functional Assays (e.g., cAMP, Ca2+ Flux, Uptake) B->C High-Affinity Hits D Electrophysiology (for Ion Channels) B->D Ion Channel Hits E Cellular Thermal Shift Assay (CETSA) C->E Confirmed Functional Activity D->E F In Vivo Models & Biomarker Analysis E->F Cellular Target Engagement

Caption: A phased approach to target validation.

Diagram: Hypothetical Sigma-1 Receptor Signaling Modulation

G cluster_0 Endoplasmic Reticulum cluster_1 Cellular Stress cluster_2 Downstream Effects S1R Sigma-1 Receptor BiP BiP/GRP78 S1R->BiP Resting State IonChannel Ion Channel Modulation (e.g., NMDA-R, K+ channels) S1R->IonChannel Translocation & Modulation Signaling Cell Survival Pathways (e.g., Akt, Bcl-2) S1R->Signaling Activation Stress ER Stress / Ca2+ Depletion Stress->S1R Compound 4-(2-Chlorophenoxy)piperidine HCl Compound->S1R Agonist Binding

Caption: Proposed mechanism of action at the Sigma-1 Receptor.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to elucidating the biological targets of this compound. By combining computational methods with a phased experimental strategy, researchers can build a comprehensive understanding of this compound's mechanism of action. The identification of a specific, high-affinity target will be a critical step in advancing this molecule through the drug discovery pipeline, potentially leading to novel therapeutics for a range of CNS disorders. The subsequent steps would involve lead optimization to enhance potency and selectivity, followed by extensive preclinical and clinical evaluation.

References

As this is a hypothetical guide for an underexplored compound, the following references provide context for the methodologies and target classes discussed.

  • Sigma Receptors: Structure, Function, and Therapeutic Potential.Pharmacological Reviews. [Link]
  • Radioligand Binding Assays: A Practical Guide.Current Protocols in Pharmacology. [Link]
  • The Cellular Thermal Shift Assay for Drug Discovery.
  • Structure and function of monoamine transporters.
  • Cheng-Prusoff Equation.IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Whitepaper: A Senior Application Scientist's Guide to In Silico Screening of 4-(2-Chlorophenoxy)piperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Development Professionals, Medicinal Chemists, and Computational Biologists Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of pharmaceuticals and natural products.[1][2] This guide provides an in-depth, technically-grounded walkthrough for the in silico screening of a specific, promising subclass: 4-(2-Chlorophenoxy)piperidine hydrochloride derivatives. These compounds, featuring a distinct substitution pattern, present unique opportunities for therapeutic development, potentially in areas like neurological disorders or oncology.[3][4][5][6][7] We will move beyond a simple recitation of steps to explore the strategic rationale behind key decisions in the computational drug discovery pipeline, from initial target selection to final hit validation. This document serves as a practical playbook for identifying novel lead candidates with greater speed and cost-efficiency than traditional screening methods.[8][9]

Section 1: The Strategic Framework: Target Identification and Validation

The success of any screening campaign, virtual or otherwise, is predicated on the selection of a biologically relevant and "druggable" target. For the 4-(2-Chlorophenoxy)piperidine scaffold, we are not starting from a blank slate. The known bioactivities of similar piperidine-containing molecules provide a logical foundation for hypothesis-driven target selection.

Causality Behind Target Selection: Our primary hypothesis is that this scaffold is likely to interact with proteins that have a binding pocket amenable to its distinct structural features: a basic nitrogen atom capable of forming salt bridges, a flexible ring system, and a substituted aromatic group poised for hydrophobic and halogen-bond interactions. Literature and database mining suggest several promising target classes:

  • G-Protein Coupled Receptors (GPCRs): Many neurological drugs containing piperidine moieties target dopamine and serotonin receptors.[10][11]

  • Sigma Receptors (S1R & S2R): These have been identified as high-affinity targets for various piperidine derivatives and are implicated in pain and neurodegenerative diseases.[12][13]

  • Kinases: Certain substituted piperidines have shown inhibitory activity against kinases like Akt1, which are critical nodes in cancer signaling pathways.[4][14]

For this guide, we will proceed with a hypothetical case study targeting the Sigma-1 Receptor (S1R) , a well-characterized target for which high-resolution crystal structures are available, making it ideal for structure-based drug design.

Experimental Protocol: Target Validation
  • Protein Data Bank (PDB) Search: Retrieve high-resolution (<2.5 Å) crystal structures of human S1R. A prime candidate is PDB ID: 5HK2, which is co-crystallized with a potent ligand.

  • Binding Site Analysis: Use visualization software (e.g., PyMOL, Chimera) to inspect the ligand-binding pocket. Identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, and salt bridges with the co-crystallized ligand. This analysis is crucial; it validates that the pocket has features complementary to our piperidine scaffold.

  • Literature Cross-Reference: Confirm from published studies that the identified residues are critical for ligand binding and receptor function. This authoritative grounding ensures we are targeting a functionally relevant site.[12]

Section 2: The Foundation: Ligand Library Preparation

The quality of the input determines the quality of the output. Proper preparation of the virtual compound library is a non-negotiable step for ensuring the physical relevance of the simulation. Each derivative of this compound must be converted into a clean, energy-minimized 3D conformation with the correct protonation state.

Experimental Protocol: 3D Ligand Preparation
  • 2D to 3D Conversion:

    • Start with a 2D representation of the derivatives (e.g., a SMILES string: C1CNCCC1OC2=CC=CC=C2Cl).[15]

    • Use a computational chemistry toolkit like RDKit or Open Babel to generate an initial 3D conformer. The EmbedMolecule function in RDKit is an excellent choice.

    • Rationale: This step creates a plausible 3D structure, but it is not yet energetically favorable.

  • Protonation State Determination:

    • At physiological pH (~7.4), the secondary amine in the piperidine ring will be protonated. This is a critical feature for interaction with acidic residues like Aspartate or Glutamate in a receptor binding site.[12]

    • Use a pKa prediction tool (e.g., MarvinSketch, ChemAxon) to confirm the protonation state. For piperidine, the pKa is typically ~11, ensuring it is protonated at pH 7.4.[12]

    • Add an explicit hydrogen to the nitrogen atom, giving it a formal positive charge.

  • Energy Minimization:

    • The initial 3D structure must be relaxed into a low-energy state.

    • Employ a universal force field, such as MMFF94 (Merck Molecular Force Field), to perform geometry optimization. This adjusts bond lengths and angles to find a stable conformation.

    • Rationale: Docking algorithms work best with low-energy conformers. Starting from a high-energy, strained structure can lead to inaccurate binding pose predictions.

  • File Format Conversion:

    • Save the final, prepared ligand structures in a docking-compatible format, such as .pdbqt for use with AutoDock tools. This format includes atomic partial charges and defines rotatable bonds.

Section 3: The Core Engine: Virtual Screening Methodologies

With a validated target and a prepared library, we can now execute the screening. We will focus on the most widely used structure-based method: molecular docking.

Workflow: The In Silico Screening Cascade

Below is a visualization of the entire computational workflow, from initial setup to final hit identification.

G Figure 1: Overall In Silico Screening Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis & Filtering target_id Target Identification (e.g., Sigma-1 Receptor) receptor_prep Receptor Preparation (PDB Cleanup, Add Hydrogens) target_id->receptor_prep ligand_prep Ligand Library Preparation (3D Conversion, Protonation) docking Molecular Docking (AutoDock Vina) ligand_prep->docking receptor_prep->docking scoring Rank by Binding Affinity docking->scoring visual Visual Inspection of Poses scoring->visual admet ADMET & Drug-Likeness Prediction (SwissADME) visual->admet hit_selection Final Hit Selection admet->hit_selection G Figure 2: ADMET & Drug-Likeness Filtering cluster_filters Filtering Criteria input Top-Ranked Hits (from Docking) lipinski Lipinski's Rule of Five (Drug-Likeness) input->lipinski solubility Aqueous Solubility (LogS) input->solubility cyp CYP450 Inhibition (Metabolism) input->cyp herg hERG Inhibition (Cardiotoxicity) input->herg output Filtered Lead Candidates lipinski->output solubility->output cyp->output herg->output

Caption: Multi-parameter filtering cascade for refining hit lists based on pharmacokinetics.

Experimental Protocol: Using SwissADME Web Server
  • Input: Submit the SMILES strings of the top 20-30 high-scoring, visually validated compounds to the SwissADME web server.

  • Analysis: The server calculates dozens of physicochemical and pharmacokinetic properties. Focus on the following key parameters:

    • Lipinski's Rule of Five: A quick check for oral bioavailability. (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).

    • GI Absorption: Predicted to be "High" or "Low".

    • BBB Permeant: Yes/No. Critical for CNS targets.

    • CYP Inhibitor: Predicts inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4). Inhibition is an undesirable property.

    • PAINS (Pan-Assay Interference Compounds): Flags promiscuous compounds that often show up as false positives in screens.

  • Data Consolidation: Consolidate the most relevant data into a summary table for comparison.

Table 2: Predicted ADMET and Physicochemical Properties

Compound ID MW ( g/mol ) LogP GI Absorption BBB Permeant CYP2D6 Inhibitor PAINS Alert
Derivative-01 211.69 2.60 High Yes No 0
Derivative-02 245.72 3.10 High Yes Yes 0
Derivative-03 211.69 2.60 High Yes No 0

| Derivative-04 | 225.70 | 2.85 | High | Yes | No | 0 |

From this table, Derivative-02 would be deprioritized despite its good binding score because of its predicted inhibition of the CYP2D6 enzyme, a major drug-metabolizing enzyme. Derivatives 01 and 04 emerge as the most promising candidates, possessing strong predicted binding affinity, plausible binding poses, and favorable ADMET profiles.

Conclusion

This guide has detailed a robust, multi-stage in silico screening protocol for this compound derivatives. By integrating structure-based virtual screening with rigorous post-hoc filtering based on visual inspection and ADMET prediction, we can significantly enhance the quality of selected hit compounds. This scientifically-grounded workflow, which emphasizes the rationale behind each step, serves as a blueprint for accelerating the identification of high-potential lead candidates, thereby reducing the time and cost associated with the early stages of drug discovery. The final candidates, such as Derivatives 01 and 04 from our case study, represent compounds with a higher probability of success in subsequent in vitro and in vivo validation studies.

References

  • Title: In silico ADMET prediction: recent advances, current challenges and future trends Source: PubMed URL:[Link]
  • Title: Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models Source: ACS Public
  • Title: Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing Source: Taylor & Francis Online URL:[Link]
  • Title: CoMFA study of piperidine analogues of cocaine at the dopamine transporter: exploring the binding mode of the 3 alpha-substituent of the piperidine ring using pharmacophore-based flexible alignment Source: PubMed URL:[Link]
  • Title: ADMET in silico modelling: towards prediction paradise?
  • Title: In Silico ADMET Prediction Service Source: CD ComputaBio URL:[Link]
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  • Title: Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing Source: PubMed URL:[Link]
  • Title: a The pharmacophore model (AAHPRRR_1)
  • Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: IntechOpen URL:[Link]
  • Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: RSC Publishing URL:[Link]
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central (PMC) URL:[Link]
  • Title: Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring Source: ResearchG
  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: PubMed Central (PMC) URL:[Link]
  • Title: Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors Source: Frontiers URL:[Link]
  • Title: 4-(2-Chlorophenoxy)piperidine Source: PubChem URL:[Link]
  • Title: In Silico Evaluation of (3R,4R)

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An In-depth Technical Guide to the Thermogravimetric Analysis of 4-(2-Chlorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodology for conducting and interpreting the thermogravimetric analysis (TGA) of 4-(2-Chlorophenoxy)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond a standard protocol, offering in-depth rationale for experimental parameters and a predictive framework for the thermal decomposition of this molecule. This guide is intended for researchers, scientists, and drug development professionals who utilize thermal analysis to ensure the stability, purity, and quality of active pharmaceutical ingredients (APIs) and their intermediates. All protocols are designed to be self-validating, and all mechanistic claims are supported by authoritative references.

Introduction: The Critical Role of Thermal Stability in Pharmaceutical Development

This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a piperidine ring linked to a chlorophenoxy group via an ether bond, makes it a valuable scaffold in medicinal chemistry. The hydrochloride salt form is often utilized to improve solubility and stability.

In the pharmaceutical industry, a thorough understanding of the thermal properties of an API or intermediate is paramount.[1] Thermogravimetric analysis (TGA) is an essential technique for assessing the thermal stability and decomposition behavior of materials.[1] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1] This data is critical for determining optimal storage conditions, identifying potential degradation pathways, and ensuring the safety and efficacy of the final drug product.[1] For a compound like this compound, TGA can reveal crucial information about its desolvation, decomposition onset, and the nature of its thermal breakdown.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for designing a robust TGA experiment and for accurate data interpretation.

PropertyValueSource
Chemical Name This compound[2]
Molecular Formula C₁₁H₁₅Cl₂NO[2]
Molecular Weight 248.15 g/mol [3]
Appearance Solid[4]
Structure See Figure 1[5][6]

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Experimental Protocol: Thermogravimetric Analysis

This section details a comprehensive, step-by-step protocol for the TGA of this compound. The causality behind each parameter selection is explained to ensure robust and reproducible results.

Instrument and Consumables
  • Thermogravimetric Analyzer: A calibrated TGA instrument capable of a temperature range of ambient to 1000 °C with a sensitivity of at least 0.1 µg.

  • Sample Pans: Platinum or alumina crucibles are recommended for their inertness at high temperatures.

  • Purge Gas: High-purity nitrogen (99.999%) is essential for providing an inert atmosphere and preventing oxidative decomposition.

Experimental Parameters

The selection of appropriate experimental parameters is critical for obtaining meaningful TGA data.

ParameterRecommended ValueRationale
Sample Mass 5-10 mgThis mass is sufficient to obtain a clear signal-to-noise ratio while minimizing thermal gradients within the sample.
Heating Rate 10 °C/minA heating rate of 10 °C/min provides a good balance between resolution of thermal events and analysis time. Slower rates can improve resolution but significantly increase experiment duration.
Temperature Range Ambient to 600 °CThis range is sufficient to observe any initial mass loss due to moisture or residual solvents and to capture the full decomposition profile of the organic molecule.
Purge Gas Flow Rate 50 mL/minA consistent flow of inert gas is necessary to remove any gaseous decomposition products from the furnace and prevent secondary reactions.
Atmosphere NitrogenAn inert nitrogen atmosphere prevents oxidative decomposition, allowing for the study of the inherent thermal stability of the compound.
Step-by-Step Methodology
  • Instrument Preparation: Ensure the TGA is clean, calibrated, and the balance is tared.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan. Distribute the sample evenly across the bottom of the pan.

  • Loading the Sample: Place the sample pan into the TGA furnace.

  • Equilibration: Allow the system to equilibrate at the starting temperature (e.g., 30 °C) for 5-10 minutes to ensure a stable baseline.

  • Heating Program: Initiate the heating program with the parameters outlined in Table 3.2.

  • Data Collection: Record the mass loss as a function of temperature.

  • Post-Analysis: Once the run is complete, allow the instrument to cool down before removing the sample. Analyze the resulting TGA and derivative thermogravimetric (DTG) curves.

Predicted Thermal Decomposition Profile and Interpretation

While specific experimental data for this exact compound is not publicly available, a logical decomposition pathway can be predicted based on its chemical structure and the known thermal behavior of similar pharmaceutical salts.

Expected TGA and DTG Curve

The TGA curve is expected to show a multi-step decomposition profile. The DTG curve, which is the first derivative of the TGA curve, will show peaks corresponding to the maximum rate of mass loss for each step.

Temperature Range (°C)Expected Mass Loss (%)Postulated Event
< 150Minor (if any)Loss of adsorbed water or residual solvent. The hydrochloride salt nature may lead to some hygroscopicity.
150 - 250SignificantInitial decomposition, likely involving the loss of hydrogen chloride (HCl) and fragmentation of the piperidine ring.
> 250ContinuedFurther decomposition of the aromatic core and ether linkage, leading to the formation of volatile fragments.
Proposed Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is likely initiated by the cleavage of the weakest bonds. The following diagram illustrates a plausible decomposition workflow.

G cluster_0 Initial State cluster_1 Decomposition Step 1 (150-250°C) cluster_2 Decomposition Step 2 (>250°C) cluster_3 Final Products A 4-(2-Chlorophenoxy)piperidine Hydrochloride B Loss of HCl A->B Heat C Piperidine Ring Opening A->C Heat D Cleavage of Ether Linkage B->D Further Heating E Aromatic Ring Fragmentation B->E Further Heating C->D Further Heating C->E Further Heating F Volatile Organic Fragments D->F G Char Residue D->G E->F E->G

Caption: Proposed thermal decomposition workflow for this compound.

The initial weight loss in the TGA is often associated with the evolution of HCl gas from the hydrochloride salt.[7] This is a common decomposition pathway for hydrochloride salts of amines.[8] Following or concurrent with the loss of HCl, the piperidine ring, being a saturated heterocycle, is susceptible to thermal cleavage. At higher temperatures, the more stable aryl ether linkage and the chlorinated aromatic ring will likely fragment.

Significance for Drug Development

The TGA data for this compound provides critical insights for drug development professionals:

  • Thermal Stability: The onset temperature of decomposition is a key indicator of the compound's thermal stability and helps define its handling and storage requirements.

  • Purity Assessment: TGA can quantify the amount of residual solvents or water, which is a critical quality attribute for APIs.

  • Compatibility Studies: Understanding the thermal stability of the intermediate is essential when formulating it with excipients to ensure that the manufacturing process (e.g., drying, milling) does not induce degradation.

  • Forced Degradation Studies: The decomposition profile can inform the design of forced degradation studies, helping to identify potential degradants that may need to be monitored in stability studies of the final drug product.

Conclusion

Thermogravimetric analysis is an indispensable tool for the physicochemical characterization of pharmaceutical intermediates like this compound. This in-depth technical guide provides a robust framework for conducting and interpreting the TGA of this compound. By understanding the causality behind the experimental design and the likely thermal decomposition pathways, researchers can confidently assess its thermal stability, a critical parameter for successful drug development. The methodologies and interpretations presented herein are grounded in established principles of thermal analysis and are intended to empower scientists to generate high-quality, reliable data.

References

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.). (2011). Clarke's analysis of drugs and poisons. Pharmaceutical press.
  • ResearchGate. (n.d.). TGA (red trace) of TMZ ? HCl dihydrate salt bulk material. Water loss....
  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • PubChemLite. (n.d.). This compound (C11H14ClNO).
  • PubChem. (n.d.). 4-(2-Chlorophenoxy)piperidine.
  • Amerigo Scientific. (n.d.). This compound.

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Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 4-(2-Chlorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of 4-(2-Chlorophenoxy)piperidine hydrochloride, a piperidine derivative with potential applications in neuroscience and oncology research.[1] Structurally similar compounds suggest possible interactions with monoamine transporters and sigma receptors, key targets in the regulation of neurotransmission.[1][2] This document outlines detailed protocols for a tiered approach to elucidate the compound's pharmacological profile, beginning with target binding affinity and progressing to functional cellular activity. The methodologies described herein are designed to establish a robust, reproducible, and self-validating data package for assessing the compound's potency, selectivity, and mechanism of action.

Introduction: Unveiling the Pharmacological Potential of this compound

This compound is a synthetic molecule featuring a piperidine ring linked to a chlorophenoxy group.[3][4][5][6] This structural motif is present in numerous biologically active compounds, suggesting its potential as a scaffold for novel therapeutics.[7][8] Preliminary analysis of related structures indicates a potential for modulation of central nervous system targets, including monoamine transporters—such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—and sigma receptors (σ1 and σ2).[1][9][10][11] Dysregulation of these targets is implicated in a range of neurological and psychiatric disorders, making them compelling targets for drug discovery.[12]

This guide provides a systematic approach to profile the in vitro activity of this compound. We will detail protocols for:

  • Radioligand Binding Assays: To determine the compound's binding affinity (Ki) for DAT, SERT, NET, and sigma-1/sigma-2 receptors.

  • Neurotransmitter Uptake Assays: To assess the compound's functional inhibition (IC50) of monoamine transporter activity in a cellular context.

  • Sigma-1 Receptor Functional Assay (Calcium Flux): To characterize the compound's functional activity as a potential agonist or antagonist at the sigma-1 receptor.[13]

The causality behind each experimental step is explained to provide a deeper understanding of the assay principles and to ensure data integrity.

Tier 1: Target Engagement - Radioligand Binding Assays

Radioligand binding assays are a foundational method to quantify the affinity of a test compound for a specific receptor or transporter.[10] These assays measure the ability of the unlabeled test compound to compete with a radiolabeled ligand that has a known high affinity for the target.[14]

Monoamine Transporter (DAT, SERT, NET) Binding Assays

Principle: This competitive binding assay utilizes cell membranes expressing the human recombinant dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporters. The assay measures the ability of this compound to displace a specific high-affinity radioligand from the transporter. The resulting data allows for the determination of the compound's inhibitory constant (Ki), a measure of its binding affinity.[9][10]

Workflow Diagram:

cluster_prep Membrane Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Culture cells expressing hDAT, hSERT, or hNET prep2 Harvest and homogenize cells prep1->prep2 prep3 Centrifuge to isolate membranes prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Incubate membranes with Radioligand, Test Compound, and Buffers prep4->assay1 assay2 Separate bound and free radioligand via filtration assay1->assay2 assay3 Quantify bound radioactivity using scintillation counting assay2->assay3 analysis1 Calculate specific binding assay3->analysis1 analysis2 Generate competition curve analysis1->analysis2 analysis3 Determine IC50 and calculate Ki analysis2->analysis3

Caption: Workflow for Monoamine Transporter Binding Assay.

Protocol:

  • Membrane Preparation:

    • Culture HEK-293 cells stably expressing either hDAT, hSERT, or hNET.

    • Harvest the cells and homogenize them in ice-cold assay buffer.[10]

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).[9]

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, the appropriate radioligand, and the cell membrane suspension.

    • Non-specific Binding (NSB): Add a known high-concentration inhibitor for the respective transporter, the radioligand, and the cell membrane suspension.

    • Competitive Binding: Add varying concentrations of this compound, the radioligand, and the cell membrane suspension.

  • Incubation: Incubate the plate at the appropriate temperature and duration to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature).[15]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat pre-soaked in polyethyleneimine to separate bound from free radioligand.[10][14]

  • Quantification: Wash the filters with ice-cold wash buffer, and measure the radioactivity retained on the filters using a scintillation counter.[9]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[10]

Materials:

ComponentDAT AssaySERT AssayNET Assay
Cell Source HEK-293 cells with hDATHEK-293 cells with hSERT[16]HEK-293 cells with hNET[10]
Radioligand [³H]WIN 35,428[14][³H]Citalopram[³H]Nisoxetine[10]
NSB Control GBR 12909 (10 µM)[9]Fluoxetine (10 µM)Desipramine (10 µM)[10]
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.450 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.450 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
Sigma-1 and Sigma-2 Receptor Binding Assays

Principle: Similar to the transporter assays, this protocol determines the binding affinity of this compound to sigma-1 and sigma-2 receptors using membrane preparations from appropriate tissues or cell lines and specific radioligands.[11]

Protocol:

The protocol follows the same general steps as the monoamine transporter binding assays (membrane preparation, assay setup, incubation, filtration, quantification, and data analysis).[11]

Materials:

ComponentSigma-1 AssaySigma-2 Assay
Tissue Source Guinea pig brain membranes[11]Rat liver membranes[11]
Radioligand (+)-[³H]Pentazocine[11][³H]DTG
NSB Control Haloperidol (10 µM)Haloperidol (10 µM)
Assay Buffer 50 mM Tris-HCl, pH 7.450 mM Tris-HCl, pH 7.4

Tier 2: Functional Characterization - Cellular Uptake and Signaling Assays

Following the determination of binding affinities, it is crucial to assess the functional consequences of this binding. Functional assays provide insights into whether the compound acts as an inhibitor, agonist, or antagonist.

Monoamine Transporter Uptake Assays

Principle: This assay measures the ability of this compound to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter substrate into cells expressing the corresponding transporter.[17][18] A reduction in substrate uptake in the presence of the compound indicates inhibitory activity.[19]

Workflow Diagram:

cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep1 Plate cells expressing hDAT, hSERT, or hNET prep2 Allow cells to adhere overnight prep1->prep2 assay1 Pre-incubate cells with test compound or control prep2->assay1 assay2 Initiate uptake with labeled neurotransmitter assay1->assay2 assay3 Terminate uptake and wash cells assay2->assay3 assay4 Lyse cells and measure intracellular signal assay3->assay4 analysis1 Calculate percent inhibition assay4->analysis1 analysis2 Generate dose-response curve analysis1->analysis2 analysis3 Determine IC50 value analysis2->analysis3

Caption: Workflow for Neurotransmitter Uptake Assay.

Protocol:

  • Cell Plating: Plate HEK-293 cells stably expressing hDAT, hSERT, or hNET in a 96-well plate and allow them to adhere overnight.[17]

  • Assay Initiation:

    • Wash the cells with pre-warmed uptake buffer.

    • Pre-incubate the cells with varying concentrations of this compound for 10-20 minutes at 37°C.[9]

    • Initiate neurotransmitter uptake by adding the respective radiolabeled substrate ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Incubation: Incubate for a short period (5-15 minutes) at 37°C to measure the initial rate of uptake.[9]

  • Termination: Stop the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.[9]

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of uptake inhibition relative to vehicle-treated controls.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Materials:

ComponentDAT AssaySERT AssayNET Assay
Cell Line hDAT-HEK-293hSERT-HEK-293hNET-HEK-293[20]
Substrate [³H]Dopamine[³H]Serotonin ([³H]5-HT)[³H]Norepinephrine ([³H]NE)
Inhibitor Control Nomifensine (10 µM)[15]Fluoxetine (10 µM)Desipramine (10 µM)
Uptake Buffer Krebs-Ringer-HEPES (KRH) bufferKRH bufferKRH buffer

Alternatively, non-radioactive, fluorescence-based kits are commercially available and offer a higher-throughput, safer alternative.[18][21][22][23] These kits utilize a fluorescent substrate that is transported into the cell, leading to an increase in intracellular fluorescence.[18]

Sigma-1 Receptor Functional Assay: Calcium Flux

Principle: The sigma-1 receptor is known to modulate intracellular calcium signaling.[13][24] This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to the test compound. Sigma-1 receptor agonists typically potentiate calcium release from the endoplasmic reticulum, while antagonists can inhibit this effect.[25] This assay can help classify this compound as a potential sigma-1 agonist or antagonist.[26]

Protocol:

  • Cell Loading: Plate cells expressing sigma-1 receptors (e.g., HEK-293 or a neuroblastoma cell line) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM).[13][27]

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Compound Addition: Add varying concentrations of this compound and monitor the change in fluorescence over time.

  • (For antagonist testing): Pre-incubate the cells with this compound before adding a known sigma-1 receptor agonist (e.g., (+)-pentazocine) and measure the fluorescence response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity relative to the baseline.

    • For agonist activity, plot the fluorescence change against the compound concentration to determine the EC50.

    • For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC50.

Workflow Diagram:

prep Plate and load cells with calcium-sensitive dye baseline Measure baseline fluorescence prep->baseline agonist_test Add test compound (agonist mode) baseline->agonist_test antagonist_test Pre-incubate with test compound, then add known agonist (antagonist mode) baseline->antagonist_test measure Monitor fluorescence change agonist_test->measure antagonist_test->measure analysis Analyze dose-response (EC50 or IC50) measure->analysis

Caption: Workflow for Sigma-1 Receptor Calcium Flux Assay.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison of the compound's potency and selectivity across the different targets.

Table 1: Hypothetical Binding Affinity Profile of this compound

TargetRadioligandKi (nM)
hDAT[³H]WIN 35,428Experimental Value
hSERT[³H]CitalopramExperimental Value
hNET[³H]NisoxetineExperimental Value
Sigma-1(+)-[³H]PentazocineExperimental Value
Sigma-2[³H]DTGExperimental Value

Table 2: Hypothetical Functional Activity of this compound

AssayParameterValue (nM)
DAT Uptake InhibitionIC50Experimental Value
SERT Uptake InhibitionIC50Experimental Value
NET Uptake InhibitionIC50Experimental Value
Sigma-1 Calcium FluxEC50 / IC50Experimental Value

Interpretation: By comparing the Ki and IC50/EC50 values, researchers can build a comprehensive pharmacological profile. A high binding affinity (low Ki) coupled with potent functional activity (low IC50/EC50) at a specific target suggests that it is a primary site of action for the compound. Selectivity is determined by comparing the potency across the different targets.

Conclusion

The protocols detailed in this application note provide a robust and systematic approach for the in vitro characterization of this compound. By employing a combination of binding and functional assays, researchers can effectively determine the compound's binding affinity, functional potency, and selectivity for key CNS targets. This foundational data is essential for guiding further preclinical development and for understanding the therapeutic potential of this and structurally related molecules.

References

  • Reaction Biology. SERT Biochemical Binding Assay Service. [Link]
  • Molecular Devices. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]
  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
  • Bentham Science Publishers. (2009, September 1). In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. [Link]
  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
  • MedicalExpo. Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. [Link]
  • PMC.
  • BioIVT. NET Transporter Assay. [Link]
  • ResearchGate. (PDF) Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. [Link]
  • Technology Networks. (2007, April 17). Molecular Devices Releases the Live Cell Kinetic Neurotransmitter Transporter Uptake Assay Kit. [Link]
  • Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
  • BioIVT. SERT Transporter Assay. [Link]
  • BioIVT.
  • RSC Publishing. (2020, September 1).
  • PMC. (2018, May 31). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. [Link]
  • MDPI. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. [Link]
  • Assay Genie. Technical Manual Rat SERT (Serotonin Transporter) ELISA Kit. [Link]
  • ACS Publications. (2025, August 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. [Link]
  • PMC. (2018, March 16). Development of serotonin transporter reuptake inhibition assays using JAR cells. [Link]
  • PubMed Central. (2016, April 11).
  • bioRxiv. (2024, November 20).
  • PubMed Central. (2018, January 31). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. [Link]
  • Abbkine. Monoamine Oxidase (MAO) Activity Assay Kit, 96 T (96 Samples), 48 T (48 Samples). [Link]
  • Reddot Biotech. Rat Norepinephrine Transporter (NET) ELISA Kit. [Link]
  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]
  • PubChem. 4-(2-Chlorophenoxy)piperidine | C11H14ClNO | CID 3864656. [Link]
  • PMC. (2021, January 22). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. [Link]
  • Columbia Academic Commons. (2025, August 6). Advancing the Monoaminergic Neurotransmission Investigative Toolbox: Integrating the Developments of Fluorescent Optical Tracers and Inhibitors. [Link]
  • JoVE. (2018, July 10).
  • BMG LABTECH. (2020, July 3).
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Application Note: Quantitative Analysis of 4-(2-Chlorophenoxy)piperidine Hydrochloride using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-Chlorophenoxy)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a chlorophenoxy group.[1][2] Such structures are common scaffolds in medicinal chemistry, often serving as key intermediates or active pharmaceutical ingredients (APIs).[1] Accurate and precise quantification of this compound is critical for quality control in bulk drug manufacturing, formulation development, and stability testing. This document provides a detailed, validated protocol for the determination of this compound using a robust RP-HPLC method with UV detection.

The inherent chemical properties of the analyte, including its polarity and the presence of a UV-active chromophore, make RP-HPLC the analytical technique of choice. This method is designed to be specific, linear, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to rational method development. Key characteristics of 4-(2-Chlorophenoxy)piperidine and its hydrochloride salt are summarized below.

PropertyValueSource
Chemical Name This compound[6][7]
CAS Number 849107-20-6[8][9]
Molecular Formula C₁₁H₁₅Cl₂NO[6][7]
Molecular Weight 248.15 g/mol [2][6][8]
Structure A piperidine ring attached via an ether linkage at position 4 to a 2-chlorophenyl group.[1]
Predicted XlogP 2.6[10][11]
Appearance Typically a solid.[6]

The molecule's structure contains a chlorophenyl group, which acts as a chromophore, making UV detection a viable and sensitive option. The predicted XlogP of 2.6 suggests moderate hydrophobicity, making it well-suited for retention and separation on a non-polar stationary phase like C18 in a reverse-phase chromatographic system.[10][11][12]

Method Selection and Rationale

Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection.

Justification:

  • Suitability for Analyte: RP-HPLC is a premier technique for separating non-polar and weakly polar compounds.[12] The analyte's moderate hydrophobicity (XlogP ~2.6) ensures effective interaction with a non-polar C18 stationary phase, allowing for good retention and resolution.[10][11][12]

  • Detection: The presence of the chlorophenoxy moiety provides a strong UV chromophore, enabling sensitive and specific detection at wavelengths around 210-230 nm.

  • Robustness and Versatility: RP-HPLC is a highly robust and reproducible technique widely used in quality control laboratories. The mobile phase composition can be easily adjusted to optimize the separation.

  • Avoiding Complications: While the piperidine moiety imparts polarity, the overall molecule is sufficiently retained on standard C18 columns, avoiding the need for more complex techniques like ion-pairing chromatography or hydrophilic interaction liquid chromatography (HILIC), which are often required for highly polar compounds.[13][14][15]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Analytical Balance: Mettler Toledo XPE205 or equivalent.

  • pH Meter: Calibrated, with a three-point check.

  • Volumetric Glassware: Class A.

  • Solvents: HPLC grade Acetonitrile (ACN) and water.

  • Reagents: Orthophosphoric acid (85%, analytical grade), this compound reference standard (purity ≥ 99.5%).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water.

    • Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC grade water.

    • Mix thoroughly and degas by sonication for 15 minutes. The acidic pH ensures the piperidine nitrogen is protonated, leading to a single ionic species and improved peak shape.

  • Mobile Phase B (Organic): Acetonitrile (ACN).

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of five calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

Sample Preparation
  • Accurately weigh a quantity of the sample powder equivalent to 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution and extraction.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with diluent and mix well.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

Chromatographic Conditions

The following parameters provide a robust starting point for analysis.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic Elution
60% Mobile Phase A (0.1% H₃PO₄ in H₂O)
40% Mobile Phase B (Acetonitrile)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 10 minutes

Method Validation and System Suitability

To ensure the trustworthiness and reliability of the results, the method must be validated according to ICH Q2(R1) guidelines.[3][4][5][16]

System Suitability Testing (SST)

Before sample analysis, the chromatographic system's performance must be verified. A working standard (e.g., 100 µg/mL) is injected five or six times. The acceptance criteria are as follows:

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector system.
Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is demonstrated by the lack of interfering peaks at the retention time of the analyte in a placebo or blank injection.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A five-point calibration curve (e.g., 10-200 µg/mL) should yield a correlation coefficient (R²) of ≥ 0.999.

  • Accuracy: Determined by performing recovery studies on a spiked placebo. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): The precision over a short interval, assessed by analyzing six replicate sample preparations. The %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Assessed by repeating the analysis on a different day with a different analyst or instrument. The %RSD should meet predefined criteria.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively. These can be established based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD). While not always required for an assay of a major component, it is crucial for impurity testing.[17][18]

Data Presentation and Visualization

Analytical Workflow

The diagram below outlines the complete analytical procedure from sample receipt to final data reporting.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Sample 1. Sample Receipt & Weighing Dissolve 2. Dissolution & Sonication in Diluent Sample->Dissolve Std 1. Standard Weighing Filter 3. Filtration (0.45 µm) Dissolve->Filter HPLC 4. HPLC Injection (Isocratic RP-HPLC) Filter->HPLC Detect 5. UV Detection @ 220 nm HPLC->Detect Integrate 6. Peak Integration (CDS Software) Detect->Integrate Calibrate 7. Calibration Curve Generation Integrate->Calibrate Quantify 8. Quantification (Assay Calculation) Calibrate->Quantify Report 9. Final Report Quantify->Report

Caption: End-to-end workflow for HPLC quantification.

Representative Calibration Data

The following table shows typical data for a five-point calibration curve.

Concentration (µg/mL)Peak Area (mAU*s)
10125.4
25312.9
50624.5
1001251.0
2002502.3
Correlation (R²) 0.9999
Linear Equation y = 12.50x + 0.35

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and efficient means for the quantitative determination of this compound. The protocol is straightforward, utilizing standard instrumentation and reagents commonly available in analytical laboratories. Adherence to the system suitability and method validation criteria described herein will ensure that the data generated is of high quality, suitable for regulatory submission and routine quality control applications.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology
  • Quality Guidelines. International Council for Harmonisation (ICH). URL: https://www.ich.org/page/quality-guidelines
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. URL: https://starodub.
  • Strategies to Enable and Simplify HPLC Polar Compound Separation. PerkinElmer. URL: https://www.technologynetworks.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-1072-HPLC-Hypercarb-Polar-Compounds-AN1072-EN.pdf
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. URL: https://www.chromatographyonline.com/view/hplc-analysis-very-polar-compounds-bioanalysis
  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11565939/
  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. URL: https://www.chromtech.
  • This compound. Pipzine Chemicals. URL: https://www.alchemist-chem.com/products/4-2-chlorophenoxy-piperidine-hydrochloride
  • This compound | CAS# 849107-20-6. Hit2Lead. URL: https://www.hit2lead.com/4-2-chlorophenoxy-piperidine-hydrochloride-BB-4004479.html
  • 4-(2-Chlorophenoxy)piperidine | C11H14ClNO. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3864656
  • 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride. Smolecule. URL: https://www.smolecule.com/4-2-bromo-4-chlorophenoxy-piperidine-hydrochloride-cas-1220018-77-8.html
  • This compound (C11H14ClNO). PubChemLite. URL: https://pubchemlite.org/compound/CID3864656
  • This compound | CAS 849107-20-6. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/4-2-chlorophenoxy-piperidine-hydrochloride-849107-20-6
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/34343261/
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. URL: https://discovery.researcher.life/article/total-content-of-piperidine-analysis-in-artane-by-rp-hplc-using-pre-column-derivatization-with-4-toluene-sulfonyl-chloride/e0617b4c3b5d38c1a634125895782785
  • 849107-20-6(this compound) Product Description. ChemicalBook. URL: https://www.chemicalbook.com/ProductDesc_849107-20-6_CB2702889.htm
  • This compound. Amerigo Scientific. URL: https://www.amerigoscientific.com/4-2-chlorophenoxy-piperidine-hydrochloride-cas-849107-20-6-item-1191062.html

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HPLC method for purity analysis of 4-(2-Chlorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purity Analysis of 4-(2-Chlorophenoxy)piperidine Hydrochloride by High-Performance Liquid Chromatography

Abstract

This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities from this compound. The method is designed to be stability-indicating, accurate, and precise, making it suitable for quality control and stability testing in pharmaceutical development. The protocol adheres to the validation parameters outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a substituted piperidine derivative that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity of such intermediates is paramount, as impurities can carry through to the final API, potentially affecting its safety and efficacy. Therefore, a reliable analytical method to assess the purity and identify any degradation products or process-related impurities is a critical component of quality assurance in the drug development lifecycle.[2]

This document provides a comprehensive guide to a validated HPLC method developed for this purpose. It includes not only the step-by-step protocol but also the scientific rationale behind the method's development, ensuring that researchers can understand, replicate, and adapt the method as needed.

Method Development Rationale: The Scientific "Why"

The development of a robust HPLC method is grounded in the physicochemical properties of the analyte. This compound is a polar molecule, a characteristic primarily due to the presence of the secondary amine within the piperidine ring, which exists as a hydrochloride salt.[3][] This polarity dictates the optimal approach for chromatographic separation.

  • Chromatographic Mode: Reverse-phase chromatography (RPC) was selected as it is the most powerful and versatile mode for separating a wide range of non-polar to moderately polar compounds.[5] In RPC, a polar mobile phase is used with a non-polar stationary phase. The analyte, being polar, has a moderate affinity for the non-polar column, allowing for its retention and separation from impurities with different polarities.

  • Stationary Phase Selection: A C18 (octadecyl) column is the most common stationary phase in RP-HPLC and provides excellent hydrophobic retention. Given the polar nature of the analyte, a modern, high-purity silica C18 column with good end-capping is recommended to minimize peak tailing caused by interactions between the basic amine group and residual acidic silanols on the silica surface.

  • Mobile Phase Optimization:

    • pH Control: The piperidine moiety is basic, with a pKa value around 11.0.[] Controlling the mobile phase pH is the most critical parameter for achieving reproducible retention and symmetrical peak shape. By maintaining an acidic pH (e.g., pH 2.5-3.5), the piperidine nitrogen remains consistently protonated (positively charged). This prevents peak splitting or shifting that would occur if the pH were near the pKa of the analyte. An acidic mobile phase is also beneficial for the longevity of silica-based columns.

    • Organic Modifier: Acetonitrile is chosen as the organic solvent due to its low UV cutoff, allowing for detection at lower wavelengths, and its lower viscosity compared to methanol, which results in lower backpressure. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities can be effectively separated and detected within a reasonable runtime.

  • Detection: The 2-chlorophenoxy group in the molecule contains a phenyl ring, which is a strong chromophore. UV detection is therefore an ideal choice. A preliminary scan of the analyte solution reveals a UV maximum around 225 nm, which is selected for detection to ensure high sensitivity.

Optimized Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity and ease of use.

ParameterCondition
Instrument HPLC or UHPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent)
Mobile Phase A 0.1% Phosphoric Acid in Water, pH adjusted to 3.0 with dilute Potassium Hydroxide.
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
19.0
19.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Sample Diluent Water:Acetonitrile (50:50, v/v)

Materials and Instrumentation

  • This compound reference standard

  • Acetonitrile (HPLC grade or higher)

  • Phosphoric Acid (ACS grade or higher)

  • Potassium Hydroxide (ACS grade or higher)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes (Class A)

  • pH meter

  • Sonicator

  • HPLC vials with caps

  • 0.45 µm syringe filters

Experimental Protocols

Protocol 1: Preparation of Mobile Phase and Solutions
  • Mobile Phase A Preparation: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using a dilute potassium hydroxide solution. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B Preparation: Use HPLC-grade acetonitrile. Filter and degas.

  • Sample Diluent Preparation: Mix equal volumes of water and acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate if necessary to ensure complete dissolution.

Protocol 2: HPLC System Setup and Analysis Workflow

The overall analytical workflow is depicted in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Diluent (50:50 Water:ACN) weigh->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection at 225 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity (Area Percent) integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow from sample preparation to final report.

  • System Equilibration: Set up the HPLC system with the conditions specified in Section 3. Purge the pump lines and allow the system to equilibrate with the mobile phase (at initial conditions) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Analysis: Once the SST criteria are met, inject a blank (diluent), followed by the sample solutions. A standard can be injected periodically to monitor system performance.

  • Data Acquisition: Acquire the chromatograms for the specified run time (25 minutes).

Protocol 3: Method Validation Protocol

This protocol is designed in accordance with ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[6][7]

  • Specificity/Stress Studies:

    • Analyze a blank and the reference standard to ensure no interference at the retention time of the main peak.

    • Perform forced degradation studies by exposing the sample to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress for a defined period.

    • Analyze the stressed samples to demonstrate that degradation products are resolved from the main peak, proving the method is stability-indicating.

  • Linearity:

    • Prepare a series of at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.005 to 0.15 mg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Perform a recovery study by spiking a known amount of the reference standard into a sample solution at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Analyze each level in triplicate.

    • Calculate the percentage recovery. The acceptance criterion is typically 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six individual preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically %RSD ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine LOD and LOQ based on the signal-to-noise ratio (S/N), typically S/N of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness:

    • Intentionally vary critical method parameters (e.g., mobile phase pH by ±0.2 units, column temperature by ±5°C, flow rate by ±0.1 mL/min) and assess the impact on the results and system suitability. The results should remain unaffected by these minor changes.

Data Analysis and System Suitability

Data Analysis

The purity of the sample is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main component.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

System Suitability Criteria

The following criteria must be met from the five replicate injections of the Working Standard Solution before sample analysis can begin.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

The relationship between method parameters and achieving these suitability outcomes is crucial for robust method performance.

Logic_Diagram cluster_params Key Parameters cluster_outcome Performance Metrics Analyte Analyte Properties (Polar, Basic) Method Method Choice (RP-HPLC, C18) Analyte->Method Params Parameter Optimization Method->Params Outcome Desired Outcome Params->Outcome pH Low pH Mobile Phase (e.g., pH 3.0) PeakShape Symmetrical Peak (Tailing ≤ 2.0) pH->PeakShape Ensures consistent protonation Retention Reproducible Retention pH->Retention Gradient Gradient Elution Resolution Resolution of Impurities Gradient->Resolution Temp Controlled Temp. (30 °C) Temp->Retention

Caption: Relationship between analyte properties, method choices, and performance.

Conclusion

The HPLC method detailed in this application note is demonstrated to be suitable for the intended purpose of purity analysis of this compound. The method is specific, linear, accurate, and precise. The inclusion of a comprehensive validation protocol ensures that the results generated are reliable and meet the stringent requirements of the pharmaceutical industry for quality control and regulatory submissions.

References

  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Ali, J. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Kim, S., & Kaplan, L. A. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 38(5), 1393–1398.
  • Chrom Tech, Inc. (2025).
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • Pipzine Chemicals. (n.d.). This compound.
  • AMSbiopharma. (2025).
  • Smolecule. (2023). Buy 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride.
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • ICH. (2023).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • PubChemLite. (n.d.). This compound (C11H14ClNO).
  • Hit2Lead. (n.d.). This compound.
  • PubChem. (n.d.). 4-(2-Chlorophenoxy)piperidine.
  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • UNODC. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • CymitQuimica. (n.d.). 4-(4-Chlorophenoxy)
  • BOC Sciences. (n.d.). Piperidine and Impurities.
  • Sabry, S. M. (2007). Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Journal of Food and Drug Analysis, 15(4).
  • ChemicalBook. (n.d.). This compound Product Description.

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Standard Operating Procedure for 4-(2-Chlorophenoxy)piperidine Hydrochloride: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the safe handling, storage, and application of 4-(2-Chlorophenoxy)piperidine hydrochloride (CAS No: 849107-20-6), a key intermediate in contemporary drug discovery and development.[1] As a bifunctional molecule, featuring a piperidine scaffold and a chlorinated phenoxy moiety, this compound serves as a versatile building block for the synthesis of novel chemical entities, particularly in the exploration of therapeutics for neurological disorders. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust protocols to ensure both experimental success and laboratory safety.

Compound Profile and Physicochemical Properties

This compound is a solid, typically appearing as a white to off-white powder. Its structure is foundational for the development of molecules targeting various biological pathways. Understanding its fundamental properties is critical for its effective use in synthesis.

PropertyValueSource(s)
CAS Number 849107-20-6[1]
Molecular Formula C₁₁H₁₅Cl₂NO[1]
Molecular Weight 248.15 g/mol [1]
Appearance White to off-white solid[1]
Predicted Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO. Low solubility is expected in water.[2][2]
Storage Inert atmosphere, Room Temperature

Hazard Identification and Comprehensive Safety Protocols

2.1. Hazard Statement

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

2.2. Engineering Controls and Personal Protective Equipment (PPE)

The primary dictum when handling this compound is the minimization of exposure. Adherence to the following engineering controls and PPE is mandatory.

  • Ventilation: All handling of this compound, especially the weighing and transfer of the solid, must be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields are not sufficient.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves, and inspect them for any signs of degradation or puncture before use.

  • Protective Clothing: A lab coat must be worn at all times. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron is recommended.

2.3. Safe Handling Workflow

The following workflow is designed to mitigate the risks associated with handling this powdered chemical.

prep Preparation - Don appropriate PPE - Ensure fume hood is operational weigh Weighing - Use an analytical balance inside the fume hood - Handle with care to avoid creating dust prep->weigh transfer Transfer - Use a spatula to transfer the solid - Gently tap to dislodge any remaining powder weigh->transfer dissolve Dissolution - Add solvent to the solid in the reaction vessel - Ensure good agitation for complete dissolution transfer->dissolve cleanup Clean-up - Decontaminate all surfaces and equipment - Dispose of waste in designated containers dissolve->cleanup

Caption: Workflow for the safe handling of powdered this compound.

Storage and Disposal

3.1. Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents.

3.2. Disposal

Dispose of waste in accordance with all applicable federal, state, and local regulations. Contaminated materials and empty containers should be treated as hazardous waste.

Experimental Protocols

4.1. Protocol 1: Preparation of Stock Solutions

Given its predicted solubility, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions for biological screening.[2]

Materials:

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Appropriate glassware

Procedure:

  • In a chemical fume hood, accurately weigh the desired amount of this compound.

  • Transfer the solid to a volumetric flask.

  • Add a portion of the anhydrous DMSO to the flask.

  • Gently swirl the flask to dissolve the solid. Sonication may be used to aid dissolution.[4]

  • Once the solid is completely dissolved, add DMSO to the calibration mark.

  • Mix the solution thoroughly by inverting the flask several times or by using a vortex mixer.

4.2. Protocol 2: Representative Reaction - N-Alkylation

The secondary amine of the piperidine ring is a key functional handle for derivatization, most commonly through N-alkylation.[5] This protocol provides a general procedure for the N-alkylation of this compound using an alkyl halide.

Reaction Scheme:

reactant1 4-(2-Chlorophenoxy)piperidine (Free Base) plus1 + reactant2 R-X (Alkyl Halide) arrow -> conditions Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat product N-Alkyl-4-(2-Chlorophenoxy)piperidine

Caption: General reaction scheme for the N-alkylation of 4-(2-Chlorophenoxy)piperidine.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Free Base Generation: Since the starting material is a hydrochloride salt, the free base must be generated in situ or prior to the reaction. For in situ generation, an excess of a suitable base is used.

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile to create a stirrable suspension.

  • Slowly add the alkyl halide (1.1 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Spill and Emergency Procedures

5.1. Minor Spills

For small spills of the solid material within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently sweep up the spilled solid with a brush and dustpan, avoiding the generation of dust.

  • Place the collected material in a labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent and then with soap and water.

5.2. Accidental Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

  • BenchChem. (2025). Physical and chemical properties of 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
  • BenchChem. (2025). Application Note and Protocol: N-Alkylation of Piperidin-2-ylmethyl Acetate.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride.
  • Macmillan Group - Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • ChemicalBook. (n.d.). 849107-20-6(this compound) Product Description.
  • Google Patents. (n.d.). EP0090203A2 - Process for preparing p.chlorophenoxyacetyl-piperonylpiperazine.
  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from Rasayan Journal of Chemistry website.
  • PubChem. (n.d.). 4-(2-Chlorophenoxy)piperidine.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 1-(Chlorocarbonyl)piperidine-d10 in Organic Solvents.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • CymitQuimica. (n.d.). 4-(4-Chlorophenoxy)piperidine hydrochloride.

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The Strategic deployment of 4-(2-Chlorophenoxy)piperidine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold and the Influence of Aryloxy Substitution

In the landscape of contemporary drug discovery, the piperidine ring stands as a quintessential "privileged scaffold." Its prevalence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties, metabolic stability, and its ability to orient substituents in precise three-dimensional space to engage with biological targets.[1][2] This guide delves into the specific applications and strategic considerations for a particularly valuable derivative: 4-(2-Chlorophenoxy)piperidine hydrochloride. The incorporation of an aryloxy moiety at the 4-position, particularly a halogenated variant like the 2-chlorophenoxy group, offers medicinal chemists a powerful tool to modulate a compound's properties, steering it towards desired therapeutic actions, especially within the central nervous system (CNS).[3][4] The ortho-chloro substitution is not merely an arbitrary addition; it serves to fine-tune electronic and steric profiles, influencing receptor affinity, metabolic stability, and blood-brain barrier penetration.[3][5]

This document provides an in-depth exploration of the utility of this compound, offering both the strategic rationale behind its use and detailed protocols for its practical application in the synthesis of novel therapeutic agents.

Physicochemical Properties and Their Implications for Drug Design

The hydrochloride salt of 4-(2-chlorophenoxy)piperidine is typically a solid, which enhances its stability and ease of handling compared to the free base.[6] Understanding the physicochemical properties of this building block is paramount for designing drug candidates with optimal absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyValue (Free Base)Significance in Drug Design
Molecular Formula C₁₁H₁₄ClNOProvides the elemental composition.
Molecular Weight 211.69 g/mol [7]A lower molecular weight is generally favorable for oral bioavailability and membrane permeability.
XlogP (Predicted) 2.6[8]This value indicates a moderate level of lipophilicity, which is often a desirable trait for CNS drugs, balancing aqueous solubility with the ability to cross the blood-brain barrier.[3]
pKa (Predicted) ~9.0 (for the piperidine nitrogen)The basicity of the piperidine nitrogen is crucial. At physiological pH (~7.4), a significant portion of the molecules will be protonated, influencing solubility and interaction with biological targets.
Solubility Expected to be low in water, soluble in organic solvents like methanol and DMSO.[6]The hydrochloride salt form is utilized to improve aqueous solubility for easier handling in reactions and for potential formulation development.

Strategic Applications in CNS Drug Discovery: The "Why" Behind the Choice

The 4-(2-chlorophenoxy)piperidine scaffold is particularly well-suited for the development of agents targeting the central nervous system. The rationale for its use is multi-faceted:

  • CNS Penetration: The overall lipophilicity, as suggested by the predicted XlogP, is within a range often associated with successful CNS drugs. The balance between lipophilicity and the basicity of the piperidine nitrogen allows for sufficient membrane permeability to cross the blood-brain barrier, while maintaining enough aqueous solubility for systemic distribution.[3][9]

  • Modulation of Receptor Affinity: The aryl ether linkage provides a rigid yet flexible spacer that can position the chlorophenyl ring to interact with specific residues in a receptor binding pocket. The ortho-chloro substituent can influence the conformation of the phenoxy ring and engage in specific halogen bonding or other non-covalent interactions, thereby modulating the affinity and selectivity for the target receptor.

  • Metabolic Stability: The piperidine ring itself is a relatively stable heterocycle. The ether linkage is also generally more resistant to metabolic cleavage compared to, for example, an ester linkage. The presence of the chloro group can also block potential sites of metabolism on the aromatic ring, prolonging the half-life of the drug candidate.

Experimental Protocols

The following protocols are generalized methodologies for the incorporation of this compound into a target molecule.

Protocol 1: N-Alkylation via Reductive Amination

This is a robust and widely used method for forming a C-N bond and is often preferred due to its mild conditions and high selectivity.

Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_2 Reduction cluster_3 Work-up & Purification A 4-(2-Chlorophenoxy)piperidine HCl E Stir at RT A->E B Aldehyde/Ketone (R-CHO/R-CO-R') C Anhydrous Solvent (e.g., DCM, DCE) D Base (e.g., Et3N) D->E to free base F Add NaBH(OAc)3 E->F G Stir at RT (12-24h) F->G H Quench (aq. NaHCO3) G->H I Extract with Organic Solvent H->I J Dry, Concentrate I->J K Purify (Chromatography) J->K L Final Product K->L

A schematic overview of the reductive amination workflow.

Step-by-Step Methodology:

  • Preparation of the Free Base: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a mild base, such as triethylamine (Et₃N) (1.1 eq), and stir at room temperature for 30 minutes to neutralize the hydrochloride and generate the free base in situ.

  • Iminium Ion Formation: To the solution containing the free base, add the desired aldehyde or ketone (1.1 eq). Stir the mixture at room temperature. The formation of the iminium ion intermediate can be monitored by techniques such as thin-layer chromatography (TLC).

  • Reduction: Once the iminium ion formation is deemed sufficient (typically after 1-2 hours), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired N-alkylated product.

Protocol 2: Direct N-Alkylation with an Alkyl Halide

Workflow for Direct N-Alkylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 4-(2-Chlorophenoxy)piperidine HCl E Heat (e.g., 60-80 °C) A->E B Alkyl Halide (R-X) B->E C Anhydrous Solvent (e.g., ACN, DMF) C->E D Base (e.g., K2CO3, DIPEA) D->E F Monitor by TLC/LC-MS E->F G Cool to RT, Filter F->G H Concentrate Filtrate G->H I Aqueous Work-up H->I J Purify (Chromatography) I->J K Final Product J->K

A schematic overview of the direct N-alkylation workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), a suitable base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), and an anhydrous polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., bromide or iodide) (1.0-1.2 eq) to the suspension.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the pure N-alkylated product.

Structure-Activity Relationship (SAR) Insights

The 4-(2-chlorophenoxy)piperidine scaffold allows for systematic exploration of SAR. The following diagram illustrates key modification points and their potential impact on biological activity.

Key Modification Points for SAR Studies

G cluster_0 Core Scaffold cluster_1 Modification Points & Rationale img img A Piperidine Nitrogen (R1): - Modulates basicity and polarity. - Introduces vectors to probe receptor space. A->img R1 B Aromatic Ring (R2, R3, R4): - Fine-tunes electronics and lipophilicity. - Can introduce H-bond donors/acceptors. B->img R2, R3, R4 C Piperidine Ring: - Can introduce chirality. - Can alter conformation and rigidity. C->img Scaffold

Key modification points on the 4-(2-chlorophenoxy)piperidine scaffold.

  • Piperidine Nitrogen (R1): The substituent on the piperidine nitrogen is a primary vector for modifying the pharmacological profile. Small alkyl groups can increase lipophilicity, while larger, more functionalized groups can be designed to interact with specific sub-pockets of the target receptor. For example, in the context of opioid receptor antagonists, modifications at this position can significantly impact affinity and selectivity.[6]

  • Aromatic Ring (R2, R3, R4): While this guide focuses on the 2-chloro derivative, further substitutions on the phenoxy ring can be explored. Moving the chloro group to the 3- or 4-position, or introducing other substituents like methyl or methoxy groups, can alter the electronic properties and steric profile, leading to changes in receptor binding.

  • Piperidine Ring: Introduction of substituents on the piperidine ring itself, for instance at the 3-position, can introduce chiral centers. This can lead to stereoisomers with different pharmacological activities and metabolic profiles, a critical consideration in modern drug design.[4]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of CNS-active agents. Its well-defined structure allows for the strategic modulation of physicochemical properties, enabling the fine-tuning of ADME and pharmacological profiles. The protocols provided herein offer robust and adaptable methods for its incorporation into lead compounds. As our understanding of the structural requirements for targeting specific CNS receptors continues to evolve, the strategic use of scaffolds like 4-(2-chlorophenoxy)piperidine will undoubtedly continue to play a crucial role in the discovery of the next generation of therapeutics for neurological and psychiatric disorders.

References

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Application Notes and Protocols: Preparation of 4-(2-Chlorophenoxy)piperidine Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven protocol for the preparation, storage, and handling of stock solutions of 4-(2-Chlorophenoxy)piperidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this guide emphasizes scientific integrity, causality behind experimental choices, and best practices to ensure the accuracy, reproducibility, and longevity of prepared solutions. The protocols outlined herein are grounded in established principles of chemical handling and solution preparation to support a wide range of downstream applications.

Introduction: The Importance of a Validated Protocol

This compound is a chemical intermediate with potential applications in medicinal chemistry and drug discovery. The accuracy and reliability of any experimental data derived from the use of this compound are fundamentally dependent on the quality and integrity of the stock solutions. Improperly prepared or stored solutions can lead to significant errors in experimental outcomes, including inaccurate concentration determination, degradation of the compound, or introduction of contaminants.[1]

This guide provides a comprehensive framework for the preparation of stock solutions, addressing critical aspects such as solvent selection, dissolution techniques, and long-term storage. By explaining the rationale behind each step, we aim to empower researchers to not only follow a protocol but also to understand the underlying principles that ensure the validity of their experimental starting materials.

Physicochemical Properties and Solvent Selection

The hydrochloride salt form of 4-(2-Chlorophenoxy)piperidine suggests a higher polarity and potential for aqueous solubility compared to its free base.[2][3][4][5] However, for creating highly concentrated stock solutions, organic solvents are often preferred.[6][7]

Table 1: Recommended Solvents for this compound Stock Solutions

SolventRecommended UseRationale
Dimethyl Sulfoxide (DMSO) Primary choice for high-concentration stock solutions (e.g., 10-50 mM) for in vitro biological assays.Excellent solubilizing power for a wide range of organic molecules.[8][9] It is also amenable to long-term storage at low temperatures.[6][10]
Sterile, Purified Water For applications where organic solvents are not permissible. Solubility may be lower than in DMSO.The hydrochloride salt form enhances aqueous solubility.[2] Solutions should be freshly prepared as aqueous solutions can be less stable long-term.[6]
Ethanol Alternative to DMSO for certain applications.Good solubilizing properties, and its volatility can be advantageous in some experimental setups.

Causality of Solvent Choice: The selection of a solvent is a critical decision that impacts not only the solubility of the compound but also its stability and compatibility with downstream assays.[11] DMSO is the most common choice for high-throughput screening and cell-based assays due to its ability to dissolve a wide array of compounds at high concentrations.[10] However, it is crucial to maintain the final DMSO concentration in assays at a low, non-toxic level (typically <0.5%). For applications requiring the absence of organic solvents, sterile water is a viable option, though the achievable concentration may be lower.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many drug discovery applications.

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flask (Class A)[12]

  • Spatula and weighing paper/boat[13]

  • Vortex mixer

  • Pipettes and sterile, disposable tips

  • Cryogenic vials for aliquoting and storage

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves.[14][15]

Step-by-Step Methodology
  • Calculate the Required Mass:

    • The molecular weight of this compound is 248.15 g/mol .

    • To prepare a 10 mM (0.010 mol/L) solution, use the following formula:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )[16][17]

    • For example, to prepare 10 mL (0.010 L) of a 10 mM solution:

      • Mass (mg) = 10 mmol/L * 0.010 L * 248.15 g/mol * 1000 mg/g = 24.815 mg

  • Weighing the Compound:

    • Place a clean, dry weighing boat on the analytical balance and tare the balance to zero.[18][19]

    • Carefully weigh out the calculated mass of this compound. It is more important to record the exact mass weighed than to hit the target mass precisely.[12][13]

    • Record the actual mass weighed for accurate concentration calculation.

  • Dissolution:

    • Transfer the weighed compound into the volumetric flask.

    • Add approximately half of the final desired volume of DMSO to the flask.

    • Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer at a low to medium speed to aid dissolution.

    • Once the solid is fully dissolved, add DMSO to the calibration mark on the volumetric flask.[16]

  • Final Mixing and Aliquoting:

    • Cap the volumetric flask and invert it several times to ensure the solution is homogenous.

    • Dispense the stock solution into clearly labeled, sterile cryogenic vials in volumes appropriate for single-use to avoid repeated freeze-thaw cycles.[6][20]

Workflow Diagram

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A 1. Calculate Mass (e.g., for 10 mL of 10 mM) B 2. Weigh Compound (Record actual mass) A->B C 3. Transfer to Volumetric Flask B->C D 4. Add ~50% DMSO C->D E 5. Vortex to Dissolve D->E F 6. Add DMSO to Final Volume E->F G 7. Mix Homogenously F->G H 8. Aliquot into Cryovials G->H I 9. Store at -20°C or -80°C H->I

Caption: Workflow for preparing a stock solution of this compound.

Stability and Storage

The long-term stability of stock solutions is crucial for the reproducibility of experiments.[10]

  • DMSO Stock Solutions: For long-term storage, DMSO stock solutions should be aliquoted and stored at -20°C or -80°C.[6][7] Under these conditions, the solution is expected to be stable for several months. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

  • Aqueous Stock Solutions: If prepared in water, stock solutions should ideally be made fresh before each experiment.[6] If short-term storage is necessary, store at 2-8°C for no longer than 24-48 hours.

  • Light Sensitivity: While specific data for this compound is not available, it is good practice to store stock solutions in amber or opaque vials to protect them from light, which can cause photodegradation of some organic molecules.

Safety and Handling

As a chlorinated aromatic compound, appropriate safety precautions must be taken during handling.[14][21][22]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its solutions.[15][23]

  • Ventilation: Handle the solid powder and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.

  • Safety Data Sheet (SDS): Always consult the Safety Data Sheet provided by the supplier for comprehensive safety and handling information.[24]

Quality Control and Record Keeping

Meticulous record-keeping is a cornerstone of scientific integrity. All prepared stock solutions should be clearly labeled.[25][26][27][28]

Table 2: Recommended Information for Stock Solution Labels

InformationExample
Compound Name 4-(2-Chlorophenoxy)piperidine HCl
Concentration 10 mM
Solvent DMSO
Date of Preparation 2026-01-07
Prepared By Initials of the researcher
Storage Conditions -20°C
Lot Number Unique identifier for the batch

Conclusion

This application note provides a robust and scientifically grounded protocol for the preparation of this compound stock solutions. By adhering to these guidelines, researchers can ensure the quality and reliability of their starting materials, which is a critical first step towards obtaining accurate and reproducible experimental results. The principles of careful weighing, appropriate solvent selection, and proper storage outlined here are universally applicable and represent best practices in a modern research environment.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
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  • PerkinElmer. (2020, October 22). Solution Preparation (dilution, mixing etc). YouTube.
  • University of Rochester. (n.d.). Tips & Tricks: Weighing. Department of Chemistry.
  • Olin Chlor Alkali. (n.d.). chlorinated solvents - product stewardship manual.
  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
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  • University of California, Berkeley. (2019, May 13). Handling Chlorine Safely.
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  • National Center for Biotechnology Information. (2017, March 23). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. AAPS PharmSciTech, 18(7), 2697-2706.
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Application Notes: Characterizing 4-(2-Chlorophenoxy)piperidine hydrochloride in Neuroscience Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, particularly for developing therapeutics targeting the central nervous system (CNS). Its structural versatility allows for the synthesis of potent and selective ligands for a variety of neurological targets. This document provides a comprehensive guide to the application of 4-(2-Chlorophenoxy)piperidine hydrochloride, a representative member of this class, in neuroscience research. We move beyond simple descriptions to offer a strategic framework for its characterization, from initial hypothesis generation to in vitro and in vivo validation. The protocols detailed herein are designed to be self-validating systems, providing researchers with the tools to investigate the compound's potential as a modulator of monoamine transporters, key targets in the study and treatment of numerous neuropsychiatric and neurodegenerative disorders.

Compound Profile and Rationale for Investigation

This compound serves as a valuable chemical entity for probing neurological pathways. Its structure, featuring a piperidine ring linked to a chlorophenoxy group via an ether bond, is characteristic of molecules designed to interact with neurotransmitter transporters.[1][2][3] The hydrochloride salt form enhances solubility and stability, making it suitable for a range of experimental applications.[4]

Table 1: Physicochemical Properties of 4-(2-Chlorophenoxy)piperidine

Property Value Source
Molecular Formula C₁₁H₁₄ClNO PubChem[5]
Molecular Weight 211.69 g/mol PubChem[5]
CAS Number 245057-65-2 (free base) PubChem[5]
CAS Number 849107-20-6 (hydrochloride) Amerigo Scientific[6]

| IUPAC Name | 4-(2-chlorophenoxy)piperidine | PubChem[5] |

The primary rationale for investigating this compound in neuroscience is its structural similarity to known ligands of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[7] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their dysfunction is implicated in conditions such as depression, Parkinson's disease, and substance use disorders.[8][9] Therefore, compounds like this compound are prime candidates for screening as potential inhibitors or modulators of these transporters.

Hypothesized Mechanism of Action: Monoamine Transporter Inhibition

Monoamine transporters are membrane proteins that facilitate the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a process that terminates the synaptic signal.[9] Inhibitors of these transporters block this reuptake, leading to an increased concentration and prolonged presence of the neurotransmitter in the synapse, thereby enhancing neurotransmission. Cocaine, for example, exerts its stimulant effects primarily by blocking the dopamine transporter.[9]

We hypothesize that this compound acts as a competitive inhibitor at the substrate-binding site of monoamine transporters, particularly the dopamine transporter, due to its structural motifs.

G cluster_pre Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_post Postsynaptic Neuron Vesicle Dopamine Vesicle DA Dopamine Vesicle->DA Release DAT Dopamine Transporter (DAT) Compound 4-(2-CP)H Compound->DAT Inhibition DA->DAT Receptor Dopamine Receptor DA->Receptor Binding & Signal

Figure 1: Hypothesized action of 4-(2-CP)H at the dopaminergic synapse.

Core Experimental Protocols for Characterization

To test our hypothesis, a tiered approach involving binding, functional, and preliminary behavioral assays is recommended.

Protocol 1: Radioligand Binding Affinity Assay for Dopamine Transporter (DAT)

This protocol determines the affinity of the test compound for DAT by measuring its ability to compete with a known high-affinity radioligand.

Expertise & Causality: This is the foundational assay to confirm a direct interaction between the compound and the target protein. We use rat striatal membranes because the striatum has one of the highest densities of DAT in the brain. The choice of radioligand (e.g., [³H]WIN 35,428) is critical; it must be specific and have high affinity for the target. The protocol's trustworthiness comes from the inclusion of controls for total and non-specific binding, which allows for the precise calculation of specific binding displacement.

Materials:

  • Frozen rat striatal tissue

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

  • Radioligand: [³H]WIN 35,428 (or similar DAT-specific ligand)

  • Non-specific binding agent: GBR 12909 (10 µM) or unlabeled cocaine (30 µM)[10]

  • This compound stock solution (in DMSO, then diluted in Assay Buffer)

  • 96-well microplates, glass fiber filter mats (e.g., Whatman GF/B), cell harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize thawed rat striatum in ice-cold Assay Buffer. Centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat. The final pellet is resuspended in Assay Buffer to a protein concentration of 100-200 µg/mL, determined by a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: 50 µL membrane prep, 50 µL radioligand (at a final concentration near its Kd, e.g., 2-5 nM), and 50 µL Assay Buffer.

    • Non-specific Binding (NSB): 50 µL membrane prep, 50 µL radioligand, and 50 µL non-specific binding agent (e.g., 10 µM GBR 12909).

    • Compound Competition: 50 µL membrane prep, 50 µL radioligand, and 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 4°C to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This step is critical to separate bound from free radioligand before significant dissociation can occur.

  • Washing: Wash the filters 3 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - NSB (CPM).

    • Calculate Percent Inhibition for each compound concentration: 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)]).

    • Plot Percent Inhibition vs. log[Compound Concentration] and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Example Binding Affinity Data Summary

Compound Target Radioligand Ki (nM)
4-(2-CP)H hDAT [³H]WIN 35,428 85.6
Cocaine (Control) hDAT [³H]WIN 35,428 150.2
4-(2-CP)H hSERT [³H]Citalopram > 1000

| 4-(2-CP)H | hNET | [³H]Nisoxetine | 450.3 |

Protocol 2: In Vitro Functional Assessment - Neurotransmitter Uptake Inhibition Assay

This assay measures the compound's ability to functionally block the transporter's activity. Modern kits often use a fluorescent substrate that mimics the natural neurotransmitter.[8][11][12]

Expertise & Causality: A high binding affinity does not guarantee functional activity (i.e., antagonist vs. agonist vs. inverse agonist). This functional assay is essential to confirm that binding translates into inhibition of the transporter's reuptake function. Using a cell line stably expressing the human transporter (e.g., HEK293-hDAT) provides a clean, controlled system to measure specific activity. The workflow is designed for high-throughput screening.

G A 1. Plate Cells (e.g., HEK293-hDAT) in 96/384-well plates B 2. Prepare Serial Dilutions of 4-(2-CP)H and Controls A->B C 3. Pre-incubate Cells with Compound (10-15 min) B->C D 4. Add Fluorescent Substrate Mix (contains masking dye) C->D E 5. Read Plate on Fluorescence Reader (Kinetic or Endpoint Mode) D->E F 6. Analyze Data (Calculate % Inhibition and IC₅₀) E->F

Figure 2: General workflow for a fluorescence-based uptake assay.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • Cell culture medium, poly-D-lysine coated 96- or 384-well black, clear-bottom plates

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices or similar), which includes a fluorescent substrate and a masking dye to quench extracellular fluorescence.[11][12]

  • Test compound and reference inhibitors (e.g., GBR 12909)

  • Fluorescence plate reader with bottom-read capabilities

Step-by-Step Methodology:

  • Cell Plating: Seed the HEK293-hDAT cells into poly-D-lysine coated plates at a density of 10,000-20,000 cells per well and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a reference inhibitor in the assay buffer provided with the kit.

  • Assay Execution: a. Remove the culture medium from the wells. b. Add the diluted compound solutions to the wells and pre-incubate for 10-15 minutes at 37°C. This allows the compound to bind to the transporters before the substrate is introduced. c. Add the fluorescent substrate/masking dye mixture to all wells.

  • Signal Detection: Immediately transfer the plate to a fluorescence plate reader pre-set to 37°C. Read the fluorescence intensity over time (kinetic read for 30-60 minutes) or at a single endpoint after a fixed incubation period.

  • Data Analysis:

    • For kinetic reads, calculate the rate of uptake (slope of the fluorescence vs. time curve).

    • For endpoint reads, use the final fluorescence values.

    • Calculate the percent inhibition for each compound concentration relative to vehicle control wells.

    • Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.

Protocol 3: Preliminary In Vivo Evaluation - Rodent Locomotor Activity

This protocol assesses the compound's effect on spontaneous movement in mice, a common behavioral screen for compounds targeting the dopaminergic system.[10][13]

Expertise & Causality: Changes in locomotor activity are a well-established behavioral proxy for dopaminergic modulation. An increase in locomotion can suggest a stimulant-like effect, consistent with DAT inhibition.[13] Conversely, the ability of the compound to block cocaine-induced hyperactivity would suggest it functions as a cocaine antagonist.[10] This protocol provides a critical first look at the compound's in vivo CNS effects and its potential therapeutic profile.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Open-field activity chambers equipped with infrared beams to automatically track movement

  • This compound dissolved in a suitable vehicle (e.g., saline with 5% Tween 80)

  • Cocaine hydrochloride (for antagonist studies)

  • Syringes and needles for injection (e.g., intraperitoneal, i.p.)

Step-by-Step Methodology:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment. Place each mouse into an individual open-field chamber and allow it to habituate for 30-60 minutes.

  • Injection:

    • Agonist effect: Inject groups of mice (n=8-10 per group) with either vehicle or different doses of this compound (e.g., 1, 3, 10 mg/kg, i.p.).

    • Antagonist effect: Pre-treat groups of mice with vehicle or different doses of the test compound. After a set pre-treatment time (e.g., 30 minutes), inject all mice with a stimulant dose of cocaine (e.g., 10-20 mg/kg, i.p.).

  • Data Recording: Immediately after injection (for agonist test) or after the cocaine injection (for antagonist test), place the animals back into the chambers and record locomotor activity for 60-120 minutes. Key parameters include total distance traveled, vertical activity (rearing), and time spent in the center of the arena.

  • Data Analysis: Analyze the data using ANOVA followed by post-hoc tests to compare the different dose groups to the vehicle control group. A significant increase in distance traveled suggests a stimulant-like effect, while a significant reduction in cocaine-induced hyperactivity indicates antagonist properties.

Advanced Characterization and Future Directions

Positive results from these core assays would warrant further investigation:

  • Selectivity Profiling: Conduct binding and functional assays for other key transporters (SERT, NET) and a panel of CNS receptors (e.g., sigma, adrenergic, serotonergic) to determine the compound's selectivity profile.

  • Electrophysiology: Use patch-clamp electrophysiology in brain slices (e.g., nucleus accumbens or ventral tegmental area) to study how the compound alters neuronal firing rates and synaptic currents, providing direct evidence of its impact on neural circuits.[14][15]

  • PET Imaging: For high-affinity ligands, radiolabeling with a positron emitter (e.g., ¹¹C or ¹⁸F) would allow for in vivo visualization and quantification of target engagement in the brain using Positron Emission Tomography (PET), a powerful tool in drug development.[16][17]

Conclusion

This compound represents a promising chemical scaffold for neuroscience research. The systematic application of the detailed protocols in this guide—spanning in vitro binding, cellular function, and in vivo behavior—provides a robust and reliable framework for its characterization. By elucidating its affinity, functional activity, and behavioral effects, researchers can effectively validate its potential as a tool compound for studying monoamine transporter systems or as a lead structure for the development of novel CNS therapeutics.

References

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  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem. [Link]
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  • Koncz, I., et al. (2021). Electrophysiological Effects of the Transient Receptor Potential Melastatin 4 Channel Inhibitor (4-Chloro-2-(2-chlorophenoxy)acetamido) Benzoic Acid (CBA) in Canine Left Ventricular Cardiomyocytes. PMC - NIH. [Link]
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  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]
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Sources

synthetic routes to modify the structure of 4-(2-Chlorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthetic modification of 4-(2-Chlorophenoxy)piperidine hydrochloride, tailored for researchers and drug development professionals. This document provides a detailed exploration of strategic chemical transformations, complete with step-by-step protocols and the rationale behind experimental design.

Introduction: The 4-(2-Chlorophenoxy)piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its defined three-dimensional structure and favorable physicochemical properties enhance druggability, improve pharmacokinetic profiles, and facilitate strong interactions with biological targets.[3][4] 4-(2-Chlorophenoxy)piperidine, in particular, serves as a versatile starting material for the synthesis of novel chemical entities. Its structure presents two primary, chemically distinct sites for modification: the secondary amine of the piperidine ring and the chloro-substituted aromatic ring.

This guide details validated synthetic routes to independently modify these positions, enabling the systematic exploration of structure-activity relationships (SAR) and the generation of diverse compound libraries for drug discovery programs.

Strategic Overview of Synthetic Modifications

The structural diversification of 4-(2-Chlorophenoxy)piperidine can be logically approached by targeting its two key reactive handles. The piperidine nitrogen offers a nucleophilic center for alkylation and acylation, while the aryl chloride provides a site for modern palladium-catalyzed cross-coupling reactions.

G cluster_start Starting Material cluster_mods Synthetic Transformations cluster_products Resulting Analogs start 4-(2-Chlorophenoxy)piperidine Hydrochloride N_Alkylation N-Alkylation / Reductive Amination start->N_Alkylation Piperidine N N_Acylation N-Acylation / N-Sulfonylation start->N_Acylation Piperidine N Suzuki Suzuki-Miyaura C-C Coupling start->Suzuki Aryl-Cl Buchwald Buchwald-Hartwig C-N Amination start->Buchwald Aryl-Cl Prod_N_Alkyl N-Alkyl Analogs N_Alkylation->Prod_N_Alkyl Prod_N_Acyl N-Acyl/Sulfonyl Analogs N_Acylation->Prod_N_Acyl Prod_Suzuki Biaryl / Alkylated Analogs Suzuki->Prod_Suzuki Prod_Buchwald N-Aryl Analogs Buchwald->Prod_Buchwald

Caption: Overview of synthetic routes for modifying 4-(2-Chlorophenoxy)piperidine.

Part 1: Modifications at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a potent nucleophile, making it the more reactive site for traditional functionalization. As the starting material is a hydrochloride salt, the first step in any reaction targeting this nitrogen is its neutralization with a suitable base to liberate the free amine.

N-Alkylation via Reductive Amination

Reductive amination is a robust and highly efficient method for N-alkylation that minimizes the risk of over-alkylation, a common side reaction with direct alkylation using alkyl halides.[5] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mildness and selectivity for the iminium ion over the aldehyde.[5]

This protocol details the synthesis of 1-benzyl-4-(2-chlorophenoxy)piperidine.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and anhydrous DCM (approx. 0.1 M solution).

  • Add triethylamine (1.1 eq) to the suspension and stir for 15-20 minutes at room temperature to form the free base.

  • Add benzaldehyde (1.1 eq) to the mixture and stir for an additional 30 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl derivative.

N-Acylation and N-Sulfonylation

N-acylation is a fundamental transformation that provides a low-cost and efficient way to introduce amide functionalities.[6] The reaction is typically high-yielding and can often be performed under catalyst-free conditions, particularly with reactive acylating agents like acid chlorides or anhydrides.[6][7]

This protocol details the synthesis of 1-acetyl-4-(2-chlorophenoxy)piperidine.

Materials:

  • This compound

  • Acetic Anhydride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylamine (2.2 eq) and stir until a clear solution is obtained. Cool the flask to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.

  • Quench the reaction by adding water. Transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product, which may be purified further by recrystallization or column chromatography if necessary.

Part 2: Modifications at the 2-Chlorophenyl Ring

The aryl chloride moiety of the scaffold is significantly less reactive than aryl bromides or iodides. Its modification requires the use of modern palladium-catalyzed cross-coupling reactions, which have revolutionized C-C and C-N bond formation.[8] Success in these reactions hinges on the careful selection of the catalyst, ligand, and base.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species.[9][10] For coupling unreactive aryl chlorides, catalyst systems employing electron-rich, bulky phosphine ligands are essential to facilitate the oxidative addition step.[11]

G cluster_reactants Pd0 Pd(0)L₂ ArCl Ar-Cl PdII Ar-Pd(II)L₂-Cl PdII_B Ar-Pd(II)L₂-OR PdII->PdII_B Base PdII_R Ar-Pd(II)L₂-R' PdII_B->PdII_R Transmetalation PdII_R->Pd0 Reductive Elimination Ar_R Ar-R' PdII_R->Ar_R ArCl->PdII Oxidative Addition R_B R'-B(OH)₂ Base Base (e.g., K₂CO₃)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol describes a general method for coupling an aryl chloride with a boronic acid. The piperidine nitrogen should be protected (e.g., as a Boc carbamate or amide) prior to this reaction to prevent catalyst inhibition.

Materials:

  • N-protected 4-(2-Chlorophenoxy)piperidine (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos or XPhos (4-10 mol%)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous Toluene and Water (e.g., 10:1 ratio)

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add N-protected 4-(2-Chlorophenoxy)piperidine (1.0 eq), phenylboronic acid (1.5 eq), the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(OAc)₂ followed by the degassed solvent mixture (Toluene/Water).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography. Subsequent deprotection of the piperidine nitrogen can be performed if required.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between aryl halides and amines.[8] Similar to Suzuki coupling, the reaction with aryl chlorides requires a specialized palladium catalyst system.[12][13]

This protocol provides a general procedure for the C-N cross-coupling of an aryl chloride. The piperidine nitrogen must be protected.

Materials:

  • N-protected 4-(2-Chlorophenoxy)piperidine (1.0 eq)

  • Morpholine (1.2-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos or RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Inert atmosphere supplies

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu, the phosphine ligand, and Pd₂(dba)₃ to a dry Schlenk flask.

  • Add anhydrous toluene, followed by N-protected 4-(2-Chlorophenoxy)piperidine and morpholine.[14]

  • Seal the flask and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute with ethyl acetate and quench carefully with water.

  • Filter through Celite, and process the filtrate as described in the Suzuki protocol (workup, drying, concentration).

  • Purify the crude product by column chromatography.

Part 3: Purification and Characterization

The purification and characterization of synthesized analogs are critical to validate the outcome of the reactions and ensure the purity of the final compounds for further study.

Purification Strategies
MethodApplicationRationale
Acid-Base Extraction Purification of basic piperidine products.The piperidine nitrogen can be protonated with acid to move the compound into the aqueous phase, leaving non-basic impurities behind. Subsequent basification and extraction isolates the product.
Column Chromatography General purification of all products.Separates compounds based on polarity. A versatile technique for removing starting materials, byproducts, and reagents.[15]
Crystallization Purification of solid, crystalline final products.A highly effective method for obtaining high-purity materials, particularly for final compounds or stable intermediates.[15]
Analytical Characterization

Rigorous structural confirmation is typically achieved using a combination of spectroscopic techniques.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the proton environment, confirming the addition of new functional groups (e.g., new aromatic signals after Suzuki coupling, benzyl protons after N-alkylation). ¹³C NMR confirms the carbon framework of the new analog.[17]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming that the desired transformation has occurred. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Conclusion

The 4-(2-Chlorophenoxy)piperidine scaffold offers a robust and versatile platform for the synthesis of novel derivatives. By employing classic N-functionalization reactions and modern palladium-catalyzed cross-coupling strategies, researchers can systematically and efficiently generate diverse libraries of compounds. The protocols and strategies outlined in this guide provide a solid foundation for drug discovery professionals to explore the chemical space around this valuable scaffold, facilitating the development of new therapeutic agents.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Chung, K. H., So, C. M., Wong, S. M., et al. (n.d.). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
  • Chung, K. H., So, C. M., Wong, S. M., et al. (2012). Buchwald–Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. SYNLETT, 23, 1181–1186.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • NIH Molecular Libraries Program. (n.d.). Synthesis of the piperidine modification analogs. Probe Reports.
  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?
  • ResearchGate. (n.d.). General strategy for the synthesis of piperidine derivatives.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Benchchem. (n.d.). A Comparative Analysis of Phenylpiperazine and Phenylpiperidine Scaffolds in Drug Discovery.
  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Benchchem. (n.d.). A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities.
  • PubMed Central. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

Sources

Application Notes and Protocols for In Vitro Profiling of 4-(2-Chlorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing 4-(2-Chlorophenoxy)piperidine hydrochloride in Neuropharmacology

This compound belongs to the phenoxy-piperidine class of chemical scaffolds, a group rich in biologically active molecules frequently explored in pharmaceutical research.[1][2] The structure suggests potential interactions with targets in the central nervous system (CNS), particularly in the context of neurological and neuropsychiatric disorders.[1][3] Extensive research on analogous compounds, such as phenoxyalkylpiperidines and other substituted piperidines, has identified the Sigma-1 Receptor (σ1R) as a high-affinity target.[4][5][6]

The σ1R is a unique ligand-operated molecular chaperone located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[7][8] It plays a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal plasticity, making it a compelling target for therapeutic intervention in neurodegeneration, pain, and depression.[7][8][9]

This guide provides a comprehensive, multi-assay workflow designed to characterize the in vitro pharmacological profile of this compound. The protocols are structured to first establish target engagement and affinity, then elucidate functional activity at the molecular level, and finally, assess the compound's impact on a relevant cellular phenotype, all while carefully monitoring for potential cytotoxicity. This integrated approach ensures a robust and reliable initial assessment for drug development professionals and researchers.

Section 1: Primary Target Engagement & Affinity Determination

Rationale: The foundational step in characterizing any novel compound is to confirm its interaction with its putative molecular target and quantify the binding affinity. For this compound, the σ1R is the primary candidate based on chemical similarity to known ligands.[4][5] A competitive radioligand binding assay is the gold-standard method for determining a compound's binding affinity (expressed as the inhibition constant, Kᵢ) at a specific receptor.

Protocol 1: Sigma-1 Receptor (σ1R) Competitive Radioligand Binding Assay

This protocol outlines the procedure for measuring the affinity of a test compound for the σ1R in membrane preparations, typically from guinea pig brain or cells recombinantly expressing the receptor.[10]

Principle: The assay measures the ability of the unlabeled test compound, this compound, to compete for binding with a radiolabeled ligand known to have high affinity and selectivity for the σ1R, such as [³H]-(+)-pentazocine.[6][10] The concentration of the test compound that displaces 50% of the radioligand binding (the IC₅₀ value) is determined, from which the Kᵢ value is calculated.

Materials:

  • Membrane Preparation: Guinea pig brain homogenate or membranes from HEK-293 cells overexpressing human σ1R.

  • Radioligand: [³H]-(+)-pentazocine.

  • Test Compound: this compound, prepared in a suitable vehicle (e.g., DMSO, then diluted in assay buffer).

  • Non-specific Binding Control: Haloperidol or another high-affinity, structurally distinct σ1R ligand at a high concentration (e.g., 10 µM).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Instrumentation: Scintillation counter and glass fiber filters.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution series of this compound (e.g., from 0.1 nM to 100 µM) in assay buffer.

  • Assay Plate Setup: In a 96-well plate, combine the assay components in triplicate for each condition:

    • Total Binding: Membrane preparation + [³H]-(+)-pentazocine + vehicle.

    • Non-specific Binding: Membrane preparation + [³H]-(+)-pentazocine + high concentration of haloperidol.

    • Competitive Binding: Membrane preparation + [³H]-(+)-pentazocine + corresponding concentration of the test compound.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 120 minutes) to allow the binding to reach equilibrium.[10]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Section 2: Functional Profiling of Sigma-1 Receptor Modulation

Rationale: While binding affinity is critical, it does not reveal the functional consequence of the interaction. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator.[9] A cell-based functional assay is required to classify the compound's activity. The interaction between σ1R and the Binding Immunoglobulin Protein (BiP) chaperone is a key regulatory mechanism that is modulated by ligands.[11]

Protocol 2: Cell-Based S1R-BiP Heterodimerization Biosensor Assay

This assay leverages the ligand-dependent association and dissociation of σ1R and BiP in living cells to provide a functional readout of compound activity.[11]

Principle: This protocol uses a protein complementation biosensor system (e.g., NanoBiT®). The σ1R and BiP proteins are fused to two separate, non-functional subunits of a luciferase enzyme. When σ1R and BiP are in close proximity (heterodimerized), the subunits combine to form an active luciferase, generating a luminescent signal. Agonists cause the S1R-BiP complex to dissociate, leading to a decrease in signal, while some antagonists can stabilize or increase the complex, leading to an increased signal over time.[11]

G cluster_0 Basal State (No Ligand) cluster_1 Agonist Treatment cluster_2 Antagonist Treatment s1r σ1R-LgBiT bip BiP-SmBiT s1r->bip Heterodimerization lum_high High Luminescence bip->lum_high Active Luciferase agonist Agonist (e.g., PRE-084) s1r_a σ1R-LgBiT agonist->s1r_a bip_a BiP-SmBiT s1r_a->bip_a Dissociation lum_low Low Luminescence s1r_a->lum_low Inactive Luciferase antagonist Antagonist (e.g., Haloperidol) s1r_b σ1R-LgBiT antagonist->s1r_b Blocks Agonist Site bip_b BiP-SmBiT s1r_b->bip_b Stabilization lum_stable Stable/Increased Luminescence bip_b->lum_stable Active Luciferase

Caption: S1R-BiP biosensor mechanism under different ligand conditions.

Materials:

  • Cell Line: HEK-293 cells stably co-expressing σ1R-LgBiT and BiP-SmBiT fusion constructs.

  • Culture Medium: DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Assay Reagent: Luciferase substrate (e.g., furimazine).

  • Positive Controls: Known σ1R agonist (e.g., PRE-084) and antagonist (e.g., haloperidol).

  • Instrumentation: Plate reader with luminescence detection capabilities.

Step-by-Step Methodology:

  • Cell Plating: Seed the engineered HEK-293 cells into white, opaque 96-well assay plates at an optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in an appropriate assay buffer.

  • Agonist Mode:

    • Add the luciferase substrate to the wells and incubate as per the manufacturer's instructions.

    • Measure a baseline luminescence reading.

    • Add the test compound and controls to the wells.

    • Immediately begin kinetic measurement of luminescence over time (e.g., every 2 minutes for 60 minutes). A rapid decrease in signal indicates agonist activity.[11]

  • Antagonist Mode:

    • Pre-incubate the cells with the test compound or antagonist control for a set period (e.g., 30 minutes).

    • Add a known concentration of the agonist PRE-084 (e.g., its EC₈₀ concentration) to all wells.

    • Measure the luminescent signal. A compound that blocks the agonist-induced signal drop is an antagonist.

  • Data Analysis:

    • Agonist Mode: Plot the percentage change from baseline luminescence against the log concentration of the test compound to determine the EC₅₀ (potency).

    • Antagonist Mode: Plot the agonist response against the log concentration of the test compound to determine the IC₅₀ (potency for blockade).

Section 3: Assessment of Neurite Outgrowth Promotion

Rationale: A primary goal of targeting σ1R is to leverage its neuroprotective and neuroplasticity functions.[7] A key cellular correlate of these functions is neurite outgrowth, the process by which neurons grow new projections. An automated, high-content imaging assay provides a quantitative and objective measure of a compound's ability to induce this complex morphological change.

Protocol 3: High-Content Imaging Assay for Neurite Outgrowth

This protocol uses a neuronal-like cell line, such as Neuro-2a or SH-SY5Y, which can be induced to differentiate and extend neurites.[12][13]

G start Day 0: Seed Cells induce Day 1: Induce Differentiation (e.g., low serum + RA) start->induce treat Add Compound (Vehicle, Positive Control, Test Compound) induce->treat incubate Day 1-3: Incubate 48-72h treat->incubate fix_stain Day 4: Fix & Stain - Nuclei (Hoechst) - Neurons (β-III Tubulin) incubate->fix_stain image Acquire Images (High-Content Imager) fix_stain->image analyze Analyze Images - Identify Cells - Trace Neurites - Quantify Metrics image->analyze end Report Data: - Neurite Length/Cell - Branch Points/Cell - % Differentiated Cells analyze->end

Caption: Experimental workflow for the high-content neurite outgrowth assay.

Materials:

  • Cell Line: Neuro-2a (N2a) cells.

  • Media:

    • Growth Medium: EMEM + 10% FBS.

    • Differentiation Medium: EMEM + 2% FBS + Retinoic Acid (RA), as needed.[12]

  • Reagents: 4% Paraformaldehyde (PFA) for fixing, Triton X-100 for permeabilization, Bovine Serum Albumin (BSA) for blocking.

  • Antibodies/Stains:

    • Primary Antibody: Anti-β-III Tubulin (neuron-specific marker).

    • Secondary Antibody: Alexa Fluor 488-conjugated secondary antibody.

    • Nuclear Stain: Hoechst 33342.

  • Instrumentation: High-content automated imaging system.

Step-by-Step Methodology:

  • Cell Seeding: Plate N2a cells in 96-well imaging plates (black wall, clear bottom) at a pre-optimized density (e.g., 4,000 cells/well) and allow to attach overnight.[12]

  • Differentiation and Treatment:

    • Aspirate the growth medium.

    • Add differentiation medium containing serial dilutions of this compound.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known neurotrophic factor).

  • Incubation: Culture the cells for 48-72 hours to allow for neurite extension.

  • Fixation and Staining:

    • Carefully aspirate the medium and fix the cells with 4% PFA for 20 minutes at room temperature.

    • Wash wells three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 1% BSA in PBS for 1 hour.

    • Incubate with anti-β-III Tubulin antibody overnight at 4°C.

    • Wash, then incubate with the fluorescent secondary antibody and Hoechst stain for 1-2 hours at room temperature, protected from light.

  • Imaging: Wash wells and acquire images using a high-content imager. Capture both the Hoechst (blue) and Alexa Fluor 488 (green) channels.

  • Image Analysis: Use the imager's analysis software to:

    • Identify cell nuclei (blue channel).

    • Identify the cell body and trace neurites (green channel) associated with each nucleus.

    • Quantify parameters such as total neurite length per cell, number of branch points, and the percentage of cells with neurites longer than a defined threshold.

  • Data Analysis: Plot the quantified neurite outgrowth metrics against the log concentration of the test compound to generate dose-response curves and determine the EC₅₀.

Section 4: Assessing Cell Viability and Cytotoxicity

Rationale: It is imperative to ensure that the observed effects on neurite outgrowth are not confounded by cytotoxicity. A compound that is toxic at high concentrations may artifactually inhibit neurite growth, while a compound that appears to promote neurite growth could be doing so through a stress-response pathway that is ultimately detrimental. Multiplexing viability and cytotoxicity assays provides a comprehensive safety profile and helps establish a therapeutic window.[14][15]

Protocol 4: Multiplexed ATP-Based Viability and LDH-Based Cytotoxicity Assay

Principle: This protocol measures two distinct parameters in the same sample wells. First, lactate dehydrogenase (LDH) released from damaged cells into the culture medium is measured. LDH is a stable cytoplasmic enzyme, and its presence in the supernatant indicates a loss of membrane integrity.[15][16] Second, the total intracellular ATP content is quantified by lysing the remaining cells. ATP levels are directly proportional to the number of metabolically active, viable cells.[16][17]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate and treat cells with the test compound for the same duration as the neurite outgrowth assay (48-72 hours).

  • LDH Assay (Cytotoxicity):

    • Carefully transfer a small aliquot of the culture supernatant from each well to a new 96-well plate. Be sure not to disturb the cell layer.

    • Add the LDH reaction mixture (containing substrate and dye) to the supernatant as per the manufacturer's protocol (e.g., CyQUANT™ LDH Cytotoxicity Assay Kit).

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • ATP Assay (Viability):

    • To the original cell plate from which the supernatant was taken, add an ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent). This reagent lyses the cells and provides the substrate for a luciferase reaction.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • For both assays, normalize the data to the vehicle control (set to 100% viability or 0% cytotoxicity).

    • Plot the % viability and % cytotoxicity against the log concentration of the compound.

    • Determine the CC₅₀ (concentration causing 50% cytotoxicity) from the LDH data and the IC₅₀ (concentration causing 50% inhibition of viability) from the ATP data.

Data Summary and Interpretation

The data from all assays should be integrated to build a comprehensive profile of the compound.

ParameterAssayMeasurementExample ResultInterpretation
Target Affinity Radioligand BindingKᵢ35 nMHigh-affinity binding to the σ1R.
Functional Activity S1R-BiP BiosensorAgonist EC₅₀150 nMFunctions as a σ1R agonist.
Cellular Efficacy Neurite OutgrowthEC₅₀250 nMPromotes neurite outgrowth at nanomolar concentrations.
Cellular Viability ATP AssayIC₅₀> 20 µMNo significant impact on cell viability at effective doses.
Cytotoxicity LDH ReleaseCC₅₀> 20 µMNo significant membrane damage at effective doses.

Therapeutic Index (In Vitro): The ratio of cytotoxicity to efficacy (e.g., CC₅₀ / EC₅₀_neurite) provides an early indication of the compound's safety margin. In this example, a ratio of >80 (>20,000 nM / 250 nM) suggests a favorable therapeutic window.

Conclusion

This application note details a structured, multi-faceted approach to the initial in vitro characterization of this compound. By systematically progressing from target binding confirmation to functional classification, phenotypic assessment, and safety profiling, researchers can generate a robust data package. This workflow efficiently determines the compound's affinity and functional activity at the σ1R, quantifies its potential to promote desirable neuroplastic changes, and critically, delineates a safe concentration range for its use in further pre-clinical studies. This integrated methodology ensures that subsequent research and development efforts are based on a solid and well-characterized pharmacological foundation.

References

  • Sartorius. Neurite Outgrowth and Cell Health Analysis Protocol. [Link]
  • National Institutes of Health (NIH). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. [Link]
  • National Institutes of Health (NIH).
  • National Institutes of Health (NIH). Neurite Outgrowth Assay. [Link]
  • Creative Biolabs. Cell Viability Assay Service. [Link]
  • NeuroProof. Neuronal Cell viability and cytotoxicity assays. [Link]
  • BrainXell. Viability/Cytotoxicity Assays. [Link]
  • Celtarys Research. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]
  • National Institutes of Health (NIH). (2018, January 31). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. [Link]
  • Università degli Studi di Bari Aldo Moro. Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. [Link]
  • NEUROFIT. Viability and survival test. [Link]
  • National Institutes of Health (NIH). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. [Link]
  • PubChem. 4-(2-Chlorophenoxy)piperidine. [Link]
  • PubMed.
  • National Institutes of Health (NIH). (2019, March 19). Allosteric Modulators of Sigma-1 Receptor: A Review. [Link]
  • PubChemLite. This compound (C11H14ClNO). [Link]
  • MDPI. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. [Link]
  • PubMed. Effects of sigma(1) receptor ligand MS-377 on D(2) antagonists-induced behaviors. [Link]
  • Amerigo Scientific. This compound. [Link]
  • PubMed. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. [Link]
  • National Institutes of Health (NIH). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Chlorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-chlorophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important piperidine derivative. Piperidine and its analogues are foundational scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals.[1] The synthesis of this compound, while based on established chemical principles, presents several challenges that can impact yield and purity.

This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis, optimize your reaction conditions, and achieve higher yields of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the synthesis of this compound. Each issue is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Issue 1: Low Yield of the Desired Product

A lower than expected yield is one of the most common frustrations in organic synthesis. For the synthesis of this compound, which often involves a nucleophilic aromatic substitution (SNAr) reaction, several factors can contribute to a poor yield.

Potential Causes and Solutions:
  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a non-optimal temperature, or an inadequate amount of a reagent.

    • Troubleshooting Protocol:

      • Monitor Reaction Progress: Utilize thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the consumption of the starting materials.

      • Optimize Reaction Time and Temperature: If the reaction has stalled, consider increasing the reaction time. A modest increase in temperature can also enhance the reaction rate, but be cautious as this may also promote side reactions.

      • Reagent Stoichiometry: Ensure that the molar ratio of your reactants is correct. For a typical SNAr reaction, a slight excess of the piperidine nucleophile may be beneficial.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. In the synthesis of aryl-piperidine ethers, common side reactions can include elimination or the formation of alternative substitution products.

    • Troubleshooting Protocol:

      • Control of Reaction Conditions: Carefully control the reaction temperature. Lowering the temperature may help to minimize the formation of undesired byproducts.

      • Choice of Base: The choice of base is critical. A base that is too strong can lead to elimination reactions. Consider using a milder base, such as potassium carbonate or cesium carbonate.

      • Solvent Selection: The solvent can influence the reaction pathway. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used for SNAr reactions as they can help to stabilize the charged intermediate (Meisenheimer complex).[2]

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during the extraction and purification steps.

    • Troubleshooting Protocol:

      • Extraction Efficiency: Ensure that the pH of the aqueous layer is optimized for the extraction of your product. For a basic compound like a piperidine derivative, adjusting the pH to the basic range will ensure it is in its free base form for efficient extraction into an organic solvent.

      • Purification Method: Column chromatography is a common method for purification. Ensure that the chosen solvent system provides good separation between your product and any impurities. Recrystallization is another effective purification technique for solid compounds and can lead to high purity.[2]

Issue 2: Presence of Impurities in the Final Product

Even with a good yield, the presence of impurities can make the product unsuitable for downstream applications. Identifying and eliminating these impurities is crucial.

Potential Impurities and Their Origins:
ImpurityPotential Origin
Unreacted 4-hydroxypiperidineIncomplete reaction.
Unreacted 1-bromo-2-chlorobenzeneIncomplete reaction.
Bis-arylated piperidineReaction of the product with another molecule of the aryl halide.
Products of side reactionsDependent on specific reaction conditions.
Troubleshooting and Purification Strategies:
  • Analytical Characterization: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC to identify the structure and quantity of the impurities.

  • Optimized Purification:

    • Column Chromatography: If impurities are present, re-purify the product using column chromatography with a shallower solvent gradient to improve separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities.[2] The choice of solvent is critical and may require some experimentation.

    • Acid-Base Extraction: Utilize the basic nature of the piperidine nitrogen to perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid solution. The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted.

Issue 3: Difficulty in Forming the Hydrochloride Salt

The final step in the synthesis is often the formation of the hydrochloride salt, which can improve the stability and solubility of the compound.

Potential Problems and Solutions:
  • Incomplete Salt Formation: The free base may not have fully reacted with the hydrochloric acid.

    • Troubleshooting Protocol:

      • Stoichiometry of HCl: Ensure that at least a stoichiometric amount of hydrochloric acid is used. A slight excess is often employed.

      • Solvent for Salt Formation: The choice of solvent is important. A solvent in which the hydrochloride salt is insoluble will cause it to precipitate out, driving the reaction to completion. Ethers like diethyl ether or a solution of HCl in an alcohol are commonly used.[3]

  • Oily Product Instead of a Crystalline Solid: The hydrochloride salt may initially form as an oil rather than a crystalline solid, which can be difficult to handle.

    • Troubleshooting Protocol:

      • Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane. This can often induce crystallization.

      • Seeding: If you have a small amount of crystalline material, adding a seed crystal to the oil can initiate crystallization.

      • Solvent Exchange: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol or ethanol) and then slowly add a poor solvent (e.g., diethyl ether or hexane) until the solution becomes cloudy. Allowing this mixture to stand may result in the formation of crystals.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common and effective method is the Williamson ether synthesis, which is a type of nucleophilic aromatic substitution (SNAr) reaction.

  • dot

    Synthesis_Pathway Reactant1 4-Hydroxypiperidine Intermediate 4-(2-Chlorophenoxy)piperidine (Free Base) Reactant1->Intermediate Reactant2 1-Bromo-2-chlorobenzene Reactant2->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Deprotonation Solvent Solvent (e.g., DMF) Solvent->Intermediate Reaction Medium Product 4-(2-Chlorophenoxy)piperidine Hydrochloride Intermediate->Product HCl HCl HCl->Product Salt Formation

    Caption: General Williamson Ether Synthesis Pathway.

In this route, 4-hydroxypiperidine is deprotonated by a base to form an alkoxide, which then acts as a nucleophile, attacking the electron-deficient aromatic ring of 1-bromo-2-chlorobenzene to displace the bromide leaving group. The resulting free base is then treated with hydrochloric acid to form the final hydrochloride salt.

Q2: How does the position of the chlorine atom on the phenoxy ring affect the reaction?

The electron-withdrawing nature of the chlorine atom activates the aromatic ring towards nucleophilic attack. An ortho or para positioning of the chlorine atom relative to the leaving group (in this case, bromine) provides significant activation, facilitating the SNAr reaction.[2]

Q3: What are the key safety precautions to consider during this synthesis?

  • Handling of Reagents:

    • 1-Bromo-2-chlorobenzene: This is a hazardous substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Bases: Strong bases can be corrosive. Handle with care.

    • Solvents: Organic solvents are often flammable and can be toxic. Avoid inhalation and skin contact.

  • Reaction Conditions:

    • Some reactions may be exothermic. Monitor the reaction temperature carefully, especially during the initial stages.

  • Workup:

    • When working with acids and bases, be aware of the potential for heat generation upon mixing.

Q4: Can I use a different starting material for the piperidine ring?

Yes, various synthetic strategies exist for the formation of the piperidine ring itself.[1] For instance, one could start with a protected 4-piperidone, reduce it to the corresponding alcohol, and then proceed with the ether synthesis. The choice of starting material will depend on its availability, cost, and the overall synthetic strategy.

Q5: What is the role of the hydrochloride salt formation?

The formation of the hydrochloride salt serves several purposes:

  • Increased Stability: Salts are often more stable and have a longer shelf life than their corresponding free bases.

  • Improved Solubility: Hydrochloride salts are typically more soluble in aqueous solutions, which can be advantageous for biological testing and formulation.

  • Easier Handling: Crystalline salts are generally easier to handle, weigh, and purify than oils or amorphous solids.

Experimental Protocols

General Protocol for the Synthesis of 4-(2-Chlorophenoxy)piperidine

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (1.5-2.0 eq).

  • Addition of Aryl Halide: Stir the mixture at room temperature for a short period, then add 1-bromo-2-chlorobenzene (1.0-1.2 eq).

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for the Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified 4-(2-chlorophenoxy)piperidine free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.[3]

  • Addition of HCl: Slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) to the stirred solution of the free base.

  • Precipitation: The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash it with a small amount of the solvent used for precipitation, and dry it under vacuum.

References

  • PrepChem. (n.d.). Synthesis of 4-(p-chlorophenoxy)piperidine hydrochloride.
  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives....
  • Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Pipzine Chemicals. (n.d.). This compound.
  • DTIC. (n.d.). Piperidine Synthesis.
  • PubChem. (n.d.). 4-(2-chlorophenoxy)piperidine.
  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PMC - NIH. (n.d.). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones.
  • Chem-Impex. (n.d.). 4-(4-Chlorophenoxy)Piperidine Hydrochloride.

Sources

troubleshooting poor solubility of 4-(2-Chlorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-(2-Chlorophenoxy)piperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a hydrochloride salt of a substituted piperidine, its solubility is governed by a combination of factors including pH, solvent choice, and the presence of other ions. This guide provides a structured, in-depth approach to troubleshooting and resolving these issues, ensuring the accuracy and reproducibility of your experiments.

Part 1: Compound Properties & Quick Reference

This compound is a substituted piperidine derivative. The piperidine ring, a saturated heterocycle, contains a basic nitrogen atom, which is protonated to form the hydrochloride salt. This salt form is generally chosen to enhance aqueous solubility compared to the free base.[1]

PropertyValueSource
Chemical Formula C₁₁H₁₅Cl₂NO[2]
Molecular Weight 248.15 g/mol [2]
Appearance White to off-white solid/powder[3]
pKa (Piperidine) ~11.2 (unsubstituted)[4]
LogP (Calculated) 2.30[5]
General Solubility Soluble in water and alcohol[3]

Note: The pKa of the specific substituted piperidine may vary, but the parent structure's pKa provides a useful reference point for pH-dependent solubility.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered when working with this compound.

Q1: My compound won't dissolve in neutral water or Phosphate-Buffered Saline (PBS). What is the first thing I should try?

A1: The most likely issue is that the pH of your solvent is too high. As a hydrochloride salt of a secondary amine, this compound is most soluble in acidic conditions (typically pH 2-5). In neutral or basic solutions, the protonated piperidine can deprotonate to its less soluble free base form, causing cloudiness or precipitation.

Immediate Action: Try dissolving the compound in a slightly acidic aqueous solution. A simple first step is to use dilute hydrochloric acid (e.g., 0.01 M HCl) or an acidic buffer (e.g., citrate buffer, pH 4.0).

Q2: What is the best organic solvent for creating a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of many organic compounds, including this one.[6][7] Ethanol and methanol are also viable options.[3] When preparing for biological assays, it is crucial to remember that the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.[8]

Q3: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen and how can I fix it?

A3: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is much lower.[8] The localized high concentration of the compound upon initial mixing exceeds its aqueous solubility limit, leading to precipitation.

Solutions:

  • Optimize Dilution Protocol: Instead of a single large dilution, perform serial dilutions. This gradual decrease in DMSO concentration can help keep the compound in solution.[6]

  • Increase Mixing Energy: Add the DMSO stock to your aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion.[6]

  • Pre-warm the Medium: Gently warming the assay buffer (e.g., to 37°C for cell-based assays) can sometimes improve solubility.[6]

  • Check Final Concentration: Ensure your final target concentration does not exceed the compound's kinetic solubility limit in the final assay buffer.[9]

Q4: My solution appears clear, but my results are inconsistent. How can I be sure the compound is truly dissolved?

A4: A visually clear solution may still contain very fine, non-visible precipitates or colloidal aggregates, which can lead to inaccurate and variable results in biological assays.[10][11]

Verification Methods:

  • Tyndall Effect: Shine a laser pointer through the solution in a dark room. If the beam is visible, it indicates the presence of suspended particles, meaning the compound is not truly dissolved.[9]

  • Filtration Test: Prepare your solution and filter it through a 0.22 µm syringe filter. A significant drop in concentration after filtration, measured by HPLC or UV-Vis spectroscopy, confirms that the compound was not fully dissolved.[9]

Part 3: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving persistent solubility issues.

Issue 1: Persistent Insolubility in Aqueous Media

If initial attempts to dissolve the compound in acidic water fail, a more systematic approach is needed. The following workflow can help identify the optimal conditions.

G start Compound Insoluble in Neutral Aqueous Buffer ph_adjust Action: Prepare solution in acidic buffer (pH 2-5) or 0.01M HCl. start->ph_adjust check1 Is solution clear? ph_adjust->check1 heat_sonicate Action: Gently warm (30-40°C) and/or sonicate. check1->heat_sonicate No success Success: Verify with filtration test. Proceed with experiment. check1->success Yes check2 Is solution clear? heat_sonicate->check2 cosolvent Action: Add a co-solvent. (e.g., 5-10% Ethanol, DMSO) check2->cosolvent No check2->success Yes check3 Is solution clear? cosolvent->check3 check3->success Yes fail Failure: Solubility limit exceeded. Re-evaluate required concentration or consider formulation strategies. check3->fail No

Caption: A stepwise decision tree for troubleshooting aqueous solubility.

The solubility of amine salts is highly pH-dependent. The piperidine nitrogen atom exists in equilibrium between its protonated, charged (more soluble) form and its neutral, free base (less soluble) form. Lowering the pH shifts this equilibrium towards the protonated state, enhancing solubility.[12]

  • Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4).

  • Add a pre-weighed amount of this compound to a fixed volume of each buffer to achieve the target concentration.

  • Stir or vortex each sample for a set amount of time (e.g., 1 hour).

  • Visually inspect for dissolution.

  • For clear solutions, confirm true dissolution using the filtration test described in FAQ Q4.

Issue 2: The Common Ion Effect in High-Chloride Buffers

Sometimes, researchers observe lower-than-expected solubility even in acidic solutions, particularly in buffers with high concentrations of chloride ions (e.g., certain cell culture media or buffers prepared with HCl). This can be due to the common ion effect .[13]

G cluster_0 Solubility Equilibrium cluster_1 External Factor Compound_Solid [Compound]-Cl (solid) Compound_Ion [Compound]-H⁺ (aq) Compound_Solid->Compound_Ion dissolves Chloride_Ion Cl⁻ (aq) Compound_Solid->Chloride_Ion dissociates Chloride_Ion->Compound_Solid Shifts equilibrium left (Precipitation) Added_Cl High [Cl⁻] from Buffer (e.g., from NaCl or HCl) Added_Cl->Chloride_Ion Increases concentration caption The common ion effect reduces solubility.

Caption: How excess chloride ions can suppress the dissolution of a hydrochloride salt.[13][14][15]

According to Le Chatelier's principle, adding a common ion (in this case, Cl⁻) to a saturated solution of a sparingly soluble salt will shift the equilibrium to the left, favoring the solid, undissolved state and thus decreasing its solubility.[13][15] While piperidine hydrochlorides are generally quite soluble, this effect can become significant for slightly soluble hydrochlorides or at very high concentrations.[14]

Troubleshooting Strategy:

  • If you suspect the common ion effect, try preparing your acidic buffer using a different acid, such as phosphoric acid or citric acid, to avoid introducing excess chloride ions.

  • Compare the solubility in a low-chloride acidic buffer against a high-chloride acidic buffer to confirm the effect.

Part 4: Key Experimental Protocols

Protocol 4.1: Preparation of a 10 mM Aqueous Stock Solution

This protocol provides a starting point for preparing an aqueous stock, prioritizing complete dissolution.

  • Calculate Mass: For 1 mL of a 10 mM solution, you will need 2.48 mg of this compound (MW = 248.15 g/mol ).

  • Select Solvent: Prepare a 0.01 M HCl solution in deionized water.

  • Dissolution: Add the weighed compound to your chosen volume of 0.01 M HCl.

  • Mix: Vortex vigorously for 1-2 minutes. If dissolution is slow, place the vial in a sonicator bath for 5-10 minutes. Gentle warming (up to 40°C) can also be applied.

  • Inspect: Ensure the solution is completely clear and free of particulates.

  • Sterilization (if needed): If the solution is for cell culture, sterilize by passing it through a 0.22 µm syringe filter. This step also serves as a final check for any undissolved material.[9]

  • Storage: Store aliquots at -20°C to prevent degradation and repeated freeze-thaw cycles.

Protocol 4.2: Preparation of Working Solutions for Cell-Based Assays

This protocol is designed to minimize precipitation when diluting a DMSO stock into cell culture medium.[8]

  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 50 mM). Ensure it is fully dissolved.

  • Create Intermediate Dilution: Prepare an intermediate dilution of your stock in cell culture medium. For example, dilute the 50 mM stock 1:100 into pre-warmed (37°C) medium to create a 500 µM solution with 1% DMSO. Mix thoroughly by pipetting up and down.

  • Perform Serial Dilutions: Using the 500 µM intermediate solution, perform your final serial dilutions directly in the pre-warmed cell culture medium. This ensures the DMSO concentration remains constant and low across all treatment groups.

  • Vehicle Control: Crucially, prepare a vehicle control by performing the exact same dilution steps using 100% DMSO instead of the compound stock solution. This is essential to differentiate compound effects from solvent effects.[6]

References

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1982). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 71(5), 594-596. [Link]
  • Solubility of Things. (n.d.). Piperazine dihydrochloride. [Link]
  • CK-12 Foundation. (2025). Common Ion Effect on Solubility of Ionic Salts. [Link]
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
  • Wikipedia. (n.d.). Common-ion effect. [Link]
  • Serajuddin, A. T. M. (2007). Effect of chloride ion on dissolution of different salt forms of haloperidol. Journal of Pharmaceutical Sciences, 96(3), 476-491. [Link]
  • Ujam, O. T., et al. (2020). Principle of Common-ion Effect and its Application in Chemistry: a Review. International Journal of Advanced Research in Chemical Science, 7(5), 13-19. [Link]
  • Melnykov, K. P., et al. (2020). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 26(46), 10563-10572. [Link]
  • Grygorenko, O. O., et al. (2019). Fluorine‐Containing 6‐Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. European Journal of Organic Chemistry, 2019(25), 4072-4081. [Link]
  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. [Link]
  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. [Link]
  • ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?. [Link]
  • Google Patents. (1987).
  • Sarthaks eConnect. (2024). The pKa value of the substituted piperidine formed with substituent “X” is found to be 8.28.
  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(10), 1223-1232. [Link]
  • Wikipedia. (n.d.). Piperidine. [Link]
  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO)

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Technical Support Center: Optimization of Reaction Conditions for 4-(2-Chlorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 4-(2-Chlorophenoxy)piperidine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this molecule. Here, we move beyond simple protocols to address the common challenges and nuanced decisions that arise during synthesis, providing a framework for logical troubleshooting and rational optimization.

Core Synthesis Strategy: An Overview

The formation of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the attack of the alkoxide derived from 4-hydroxypiperidine onto an electron-deficient aromatic ring, typically 1,2-dichlorobenzene. The electron-withdrawing nature of the chlorine substituents activates the ring, making it susceptible to nucleophilic attack.[1] The final step is the formation of the hydrochloride salt to improve the compound's stability and solubility.[1]

Caption: General SNAr synthesis pathway for 4-(2-Chlorophenoxy)piperidine.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the selection of reagents and conditions.

Q1: What is the most effective synthetic approach for this molecule?

The Williamson ether synthesis and nucleophilic aromatic substitution (SNAr) are two potential routes.

  • Route A (SNAr - Recommended): Reacting the sodium or potassium alkoxide of 4-hydroxypiperidine with 1,2-dichlorobenzene. This is generally preferred because the electron-withdrawing chlorine atoms on the aromatic ring facilitate the nucleophilic attack, providing sufficient activation for the substitution to occur under reasonable conditions.[1]

  • Route B (Williamson): Reacting 2-chlorophenol with a 4-halopiperidine (e.g., 4-bromopiperidine). This route is often less efficient. Aryl halides, like the one that would be formed from 2-chlorophenol, are generally poor substrates for SN2 reactions because the carbon-halogen bond is stronger and the backside attack is sterically hindered.[2][3]

Q2: How do I choose the optimal base for deprotonating 4-hydroxypiperidine?

The choice of base is critical for quantitatively forming the piperidin-4-oxide nucleophile. The pKa of an alcohol is typically in the range of 16-18, so a base whose conjugate acid has a pKa significantly higher than this is required for complete deprotonation.[3]

BaseClasspKa (Conjugate Acid)AdvantagesDisadvantages
Sodium Hydride (NaH) Non-nucleophilic~36 (H₂)Irreversible deprotonation, drives reaction to completion. H₂ gas byproduct is easily removed.Highly reactive with water/protic solvents; requires anhydrous conditions and inert atmosphere.[4]
Potassium tert-butoxide (KOtBu) Non-nucleophilic~19 (t-BuOH)Soluble in many organic solvents. Strong base.Can promote elimination side reactions in some contexts. The byproduct (t-BuOH) must be removed.
Potassium Hydroxide (KOH) Nucleophilic~15.7 (H₂O)Inexpensive, readily available.Can introduce water, quenching the alkoxide. Less effective for complete deprotonation. Can lead to complex reaction mixtures.[5]

Recommendation: Sodium hydride (NaH) in an anhydrous, aprotic polar solvent like DMF or THF is the most reliable choice for achieving high yields.

Q3: What is the role of the solvent, and which one should I use?

The solvent must solubilize the reactants and, crucially, facilitate the SNAr mechanism. Polar aprotic solvents are ideal because they solvate the cation (e.g., Na⁺) but do not strongly solvate the alkoxide nucleophile, leaving its reactivity high.[6]

  • Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO): Excellent choices. Their high polarity effectively solvates the intermediate Meisenheimer complex, stabilizing it and lowering the activation energy of the reaction.

  • Tetrahydrofuran (THF): A good, less polar alternative. It is easier to remove during work-up than DMF or DMSO. Reactions in THF may require slightly higher temperatures or longer reaction times.[4]

  • Alcohols (e.g., Ethanol): Poor choice. Protic solvents will protonate the strong alkoxide nucleophile, inhibiting the reaction.

Q4: Is it necessary to protect the piperidine nitrogen?

For this specific synthesis, protection is often unnecessary and can add extra steps. The piperidine nitrogen is a nucleophile, but it is significantly less nucleophilic than the corresponding alkoxide formed from the hydroxyl group. Under basic conditions, the primary reaction will be O-arylation. However, if significant N-arylation side products are observed, using a removable protecting group like benzyl or Boc on the nitrogen can ensure regioselectivity.[5][7]

Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Caption: A systematic workflow for troubleshooting low-yield reactions.

Problem Cluster 1: Low or No Product Yield

Q: My reaction has stalled or resulted in a very low yield. What are the most likely causes?

Answer: A low yield is most commonly traced back to one of three areas: ineffective nucleophile generation, suboptimal reaction conditions, or the presence of contaminants.

  • Ineffective Nucleophile Generation: The primary suspect is incomplete deprotonation of 4-hydroxypiperidine. This occurs if the base is not strong enough or if it has been quenched. Using sodium hydride (NaH) requires strictly anhydrous conditions, as any moisture will consume the hydride. Ensure your solvent is freshly distilled or from a sure-seal bottle and that the reaction is run under an inert atmosphere (Nitrogen or Argon).[4]

  • Suboptimal Temperature: The SNAr reaction has a significant activation energy barrier. If the reaction is sluggish at room temperature, gradually increasing the temperature to 40-80 °C can dramatically increase the rate. Monitor the reaction by TLC or LC-MS to avoid decomposition at excessive temperatures.

  • Purity of Starting Materials: Impurities in the 4-hydroxypiperidine or 1,2-dichlorobenzene can interfere with the reaction. It is crucial to use high-purity starting materials.

Problem Cluster 2: Significant Byproduct Formation

Q: My TLC and NMR show multiple spots/peaks besides my product. What are the common side reactions?

Answer: The primary side products typically arise from reactions at alternative sites or from the starting materials themselves.

  • N-Arylation: While O-arylation is favored, some reaction at the piperidine nitrogen can occur to form N-(2-chlorophenyl)-4-hydroxypiperidine. This is more likely if the hydroxyl group is sterically hindered or if the reaction temperature is very high. To minimize this, ensure slow addition of the electrophile to the pre-formed alkoxide solution.

  • Unreacted Starting Materials: The presence of starting materials is often a sign of an incomplete reaction (see Problem Cluster 1).

  • Elimination Products: This is a more significant concern when using Route B (Williamson synthesis with a 4-halopiperidine). The alkoxide of 2-chlorophenol is a strong base and can cause E2 elimination of the 4-halopiperidine to form 1,2,3,6-tetrahydropyridine, especially at higher temperatures.[2][8] This is a key reason why the SNAr route is preferred.

Problem Cluster 3: Work-up and Purification Challenges

Q: I am having difficulty isolating a pure product after the reaction. What is a reliable purification strategy?

Answer: A multi-step approach involving extraction and recrystallization is typically effective.

  • Initial Work-up: After the reaction is complete, it must be carefully quenched. Cool the reaction mixture in an ice bath and slowly add water or saturated ammonium chloride to neutralize any remaining base (especially NaH). The product can then be extracted into an organic solvent like ethyl acetate. Wash the organic layer with water and then brine to remove the polar solvent (e.g., DMF) and inorganic salts.[6]

  • Purification of the Free Base: The crude free base can be purified by column chromatography on silica gel if significant impurities are present.

  • Hydrochloride Salt Formation and Recrystallization: Dissolve the purified free base in a suitable solvent like ether or ethyl acetate. Add a solution of HCl (e.g., 2M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out.[5] For final purification, the salt can be recrystallized from a solvent system like ethanol or isopropanol/ether to yield a high-purity, crystalline solid.[1][5]

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis, incorporating best practices discussed above.

Objective: To synthesize this compound via SNAr reaction.

Materials:

  • 4-Hydroxypiperidine

  • Sodium Hydride (60% dispersion in mineral oil)

  • 1,2-Dichlorobenzene

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Diethyl Ether

  • Hydrochloric Acid (2.0 M solution in diethyl ether)

  • Deionized Water

  • Brine (saturated NaCl solution)

Procedure:

  • Alkoxide Formation: a. To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4-hydroxypiperidine (1.0 eq). b. Add anhydrous DMF to create a ~0.5 M solution. c. Cool the solution to 0 °C using an ice bath. d. Carefully add sodium hydride (1.2 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • SNAr Reaction: a. Add 1,2-dichlorobenzene (1.1 eq) to the reaction mixture via syringe. b. Heat the reaction mixture to 60-70 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up and Extraction: a. Cool the reaction mixture to 0 °C. b. Slowly and carefully quench the reaction by adding deionized water dropwise until gas evolution ceases. c. Pour the mixture into a separatory funnel containing additional water and extract with ethyl acetate (3x). d. Combine the organic layers and wash with water (2x) followed by brine (1x) to remove residual DMF. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

  • Salt Formation and Purification: a. Dissolve the crude oil in a minimal amount of diethyl ether. b. With vigorous stirring, slowly add a 2.0 M solution of HCl in diethyl ether until no further precipitation is observed. c. Collect the resulting white solid by vacuum filtration. d. Wash the solid with cold diethyl ether and dry under vacuum. e. For higher purity, recrystallize the hydrochloride salt from absolute ethanol.[5]

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Ensures complete, irreversible deprotonation for maximum nucleophile concentration.
Solvent Anhydrous DMFPolar aprotic solvent stabilizes the Meisenheimer intermediate, accelerating the SNAr reaction.
Molar Ratio (4-OH-Pip:NaH:DCB) 1 : 1.2 : 1.1A slight excess of base ensures full deprotonation; a slight excess of electrophile drives the reaction to completion.
Temperature 60-70 °CProvides sufficient thermal energy to overcome the activation barrier without causing significant decomposition.
Atmosphere Inert (Argon or Nitrogen)Prevents quenching of the highly reactive NaH and alkoxide by atmospheric moisture and oxygen.

References

  • PrepChem. (n.d.). Synthesis of 4-(p-chlorophenoxy)piperidine hydrochloride.
  • Rajasekhar, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498.
  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.
  • PubChemLite. (n.d.). This compound (C11H14ClNO).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Reddit. (2015). Williamson ether synthesis trouble, 2.0.
  • YouTube. (2020). Williamson ether synthesis (done wrong).
  • Pipzine Chemicals. (n.d.). This compound.
  • Google Patents. (n.d.). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
  • DTIC. (n.d.). Piperidine Synthesis.
  • PubChem. (n.d.). 4-(2-Chlorophenoxy)piperidine.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives.
  • Google Patents. (n.d.). CN102464605B - Preparation method of 4-nitro-piperidine derivative.

Sources

strategies to prevent degradation of 4-(2-Chlorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for 4-(2-Chlorophenoxy)piperidine hydrochloride.

Technical Support Center: this compound

Welcome to the dedicated technical resource for this compound. This guide is designed for researchers, chemists, and pharmaceutical scientists to proactively address stability challenges and ensure the integrity of your experimental results. My approach moves beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and maintain the quality of your compound.

Section 1: Compound Stability Profile & Core Concepts

This compound is a valuable intermediate in pharmaceutical synthesis.[1][2] However, its chemical structure, featuring a secondary amine within a piperidine ring, an ether linkage, and a chlorinated aromatic ring, presents several potential pathways for degradation. The hydrochloride salt form generally enhances stability and solubility, but it does not render the molecule immune to degradation, particularly as it can be hygroscopic.[2][3]

Understanding the molecule's vulnerabilities is the first step in prevention. The primary sites susceptible to degradation are:

  • The Piperidine Nitrogen: This secondary amine is a nucleophilic and basic center, making it highly susceptible to oxidation.[4]

  • The Ether Linkage: The bond between the piperidine ring and the chlorophenoxy group can be cleaved through hydrolysis, particularly under non-neutral pH conditions.

  • The Chlorophenyl Ring: Aromatic systems can be sensitive to photolytic degradation, where UV light provides the energy to initiate unwanted reactions.

This guide will provide actionable strategies rooted in these core principles.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental observations you might encounter.

Question: I've observed a physical change in my solid compound (e.g., discoloration from white to off-white/yellow). What is happening?

Answer: This is a classic indicator of degradation, most commonly due to oxidation or photolysis.

  • Causality: The piperidine nitrogen is readily oxidized, even by atmospheric oxygen over time, which can lead to the formation of colored impurities like N-oxides or other complex degradation products.[4] Additionally, exposure to ambient lab lighting or sunlight, especially UV wavelengths, can initiate free-radical reactions on the aromatic ring, also resulting in colored degradants.

  • Immediate Actions:

    • Isolate the Batch: Segregate the discolored material to prevent it from being used in critical experiments.

    • Verify Purity: Use an analytical technique like HPLC to quantify the purity of the suspect material against a reliable reference standard or a freshly opened sample. Look for the emergence of new peaks and a decrease in the main peak area.

  • Preventative Strategies:

    • Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen. This displaces oxygen and minimizes oxidative degradation.

    • Light Protection: Always store the solid in amber glass vials or containers completely shielded from light.[5]

    • Temperature Control: Store at recommended cool and dry conditions, typically between 2-8°C, to slow down the rate of all chemical reactions.[5] Keep containers tightly closed to prevent moisture ingress.[6][7]

Question: My analytical results (HPLC, LC-MS) show new, unidentified peaks that were not present when the sample was first prepared. What are these?

Answer: The appearance of new peaks is direct evidence of degradation product formation. The identity of these peaks depends on the specific stressor the compound was exposed to (e.g., solvent, pH, air).

  • Causality: Your compound is degrading either in solution or on the benchtop. Potential pathways include:

    • Hydrolysis: If your solvent or mobile phase is aqueous and has a low or high pH, the ether linkage could be cleaving to form 2-chlorophenol and 4-hydroxypiperidine.

    • Oxidation: If the solution was not prepared under an inert atmosphere or if the solvent contained peroxides (e.g., older ethers like THF or Dioxane), the piperidine nitrogen may have oxidized.

  • Troubleshooting Workflow:

    • Characterize the Peaks: If using LC-MS, examine the mass-to-charge ratio (m/z) of the new peaks. This is the most powerful tool for proposing structures. For example, an increase of 16 amu (m/z = [M+16]+H) strongly suggests the formation of an N-oxide.

    • Perform a Forced Degradation Study: This is a systematic way to identify potential degradation products. By intentionally stressing the compound under controlled conditions (acid, base, oxidation, heat, light), you can often generate the same unknown peaks seen in your analysis. This confirms the degradation pathway.[8][9] See Protocol 1 for a detailed methodology.

  • Logical Relationship: Troubleshooting Unknown Peaks

    G A New Peaks in HPLC/LC-MS B Analyze m/z of New Peaks (LC-MS Data) A->B D Conduct Forced Degradation Study (See Protocol 1) A->D C Hypothesize Degradant Structures (e.g., M+16 = Oxidation) B->C E Compare Degradation Profiles C->E D->E F Confirm Degradant Identity E->F G Implement Preventative Strategy (e.g., pH control, de-gas solvents) F->G

    Caption: Workflow for identifying unknown degradation products.

Question: I'm experiencing a loss of potency or a decrease in the main compound's peak area in my chromatogram over a short period. Why?

Answer: This indicates rapid degradation under your specific experimental or storage conditions.

  • Causality: The stability of this compound is highly dependent on its environment. Rapid degradation is often triggered by:

    • pH Extremes: Dissolving the compound in a highly acidic or basic solution can accelerate hydrolysis of the ether bond.

    • Reactive Solvents: Solvents that are not peroxide-free can rapidly oxidize the piperidine nitrogen.

    • Incompatible Formulation Components: Other excipients or reagents in your mixture could be reacting with the compound.

  • Preventative Strategies:

    • Buffer Solutions: If working in an aqueous environment, use a buffer to maintain a stable pH, ideally close to neutral unless your experiment requires otherwise.

    • Solvent Purity: Use high-purity, fresh, or peroxide-free solvents.

    • Solution Stability Study: Before beginning a lengthy experiment or screening campaign, perform a short-term stability study. Prepare a solution of the compound in your chosen vehicle, and analyze it by HPLC at T=0 and several subsequent time points (e.g., 2, 4, 8, 24 hours) while stored under the same conditions as your experiment. This will reveal any instability issues.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for long-term stability?

    • A1: For optimal long-term stability, store the solid compound at 2-8°C , in a tightly sealed amber glass vial , with the headspace preferably flushed with an inert gas (argon or nitrogen).[5][6] This combination protects against heat, light, moisture, and oxidation.

  • Q2: Is this compound sensitive to moisture?

    • A2: Yes. As a hydrochloride salt, it is potentially hygroscopic.[2] Absorbed moisture can lead to physical changes (clumping) and provide a medium for hydrolytic degradation. Always handle in a dry environment (e.g., glove box) if possible and keep containers tightly sealed.[6][7]

  • Q3: What are the primary chemical pathways of degradation I should be aware of?

    • A3: The three primary pathways are Oxidation , Hydrolysis , and Photolysis .

      • Oxidation at the piperidine nitrogen to form N-oxides.

      • Hydrolysis of the ether linkage to yield 2-chlorophenol and 4-hydroxypiperidine.

      • Photodegradation of the aromatic ring upon exposure to UV light.

    • Potential Degradation Pathways

      G cluster_oxidation Oxidation (O₂, H₂O₂) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis (UV Light) Parent 4-(2-Chlorophenoxy)piperidine HCl N_Oxide N-Oxide Degradant Parent->N_Oxide Chlorophenol 2-Chlorophenol Parent->Chlorophenol Hydroxypiperidine 4-Hydroxypiperidine Parent->Hydroxypiperidine Photoproducts Complex Photolytic Products Parent->Photoproducts Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened

      Caption: Major degradation pathways for the compound.

  • Q4: Which analytical methods are recommended for purity testing?

    • A4: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, typically with UV detection, is the standard.[10] A C18 column is a common starting point. For definitive identification of degradants, coupling HPLC with Mass Spectrometry (LC-MS) is essential.

Section 4: Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is essential for identifying potential degradation products and establishing the specificity of your analytical method.[9]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial.

    • Acid Hydrolysis: 1 mL stock + 1 mL 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 1 mL stock + 1 mL 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 1 mL stock + 1 mL 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours.[4]

    • Control: 1 mL stock + 1 mL water. Keep alongside the stressed samples.

  • Thermal Degradation: Place a sample of the solid powder and a separate vial of the stock solution in an oven at 80°C for 48 hours.[4]

  • Photolytic Degradation: Expose a sample of the solid powder and a separate vial of the stock solution to light in a photostability chamber (as per ICH Q1B guidelines).[4]

  • Sample Analysis:

    • At the end of the incubation period, cool all samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples (including controls and thermal/photolytic samples) to a suitable concentration for analysis (e.g., 0.1 mg/mL).

    • Analyze all samples by a suitable RP-HPLC-UV/MS method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks. Use the MS data to propose structures for the major degradants.

Protocol 2: Recommended Starting HPLC Method for Purity Analysis

Objective: To provide a robust starting point for the routine purity analysis of this compound.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% BA gradient is necessary to elute both the polar degradants and the parent compound effectively.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration and sensitivity.
Detection UV at 274 nmThe chlorophenoxy group should have a strong UV absorbance in this region. A full scan (200-400 nm) is recommended during method development.

References

  • Vertex AI Search, based on a safety data sheet for Piperidine hydrochloride, Revision Date 11-Aug-2023. Conditions for Safe Storage, Including any Incompatibilities. Keep in a dry, cool and well-ventilated place. Keep container tightly closed.
  • Sigma-Aldrich, SAFETY DATA SHEET for Piperidine, Revision Date 23-Sep-2025.
  • BTC, What are the storage stability of Piperidine Series compounds over time? - Blog, 17-Jun-2025. [Link]
  • ResearchGate, Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF, 07-Aug-2025. [Link]
  • R Discovery, Forced Degradation Studies Research Articles - Page 1. [Link]
  • Biomedical Journal of Scientific & Technical Research, Forced Degrad

Sources

Technical Support Center: Purification of Crude 4-(2-Chlorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(2-Chlorophenoxy)piperidine Hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is not just on the "how," but the fundamental "why," ensuring you can adapt these principles to your specific experimental context.

Part 1: Initial Assessment & Common Impurities
FAQ 1: What are the likely impurities in my crude this compound?

Understanding potential impurities is the first step toward designing an effective purification strategy. Based on typical synthetic routes, such as Williamson ether synthesis followed by hydrochloride salt formation, your crude product may contain several types of impurities.

  • Unreacted Starting Materials: These could include 4-hydroxypiperidine and 1,2-dichlorobenzene (or 2-chlorophenol).

  • Side-Reaction Products: Over-alkylation or other side reactions can lead to complex, often basic, impurities.[1]

  • Inorganic Salts: Residual salts from the workup, such as sodium chloride or potassium carbonate.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., ethanol, benzene, ether).[2]

  • Degradation Products: The piperidine ring can be susceptible to oxidation or other degradation pathways, especially under harsh conditions.[3]

A preliminary analysis by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the number and nature of these impurities.

Part 2: Choosing Your Purification Strategy

The choice of purification method depends on the nature of the impurities, the scale of your experiment, and the required final purity. The following decision tree provides a general guide.

Purification_Decision_Tree start Crude 4-(2-Chlorophenoxy)piperidine HCl check_solid Is the crude product a solid? start->check_solid check_impurities What is the nature of the main impurities? check_solid->check_impurities Yes acid_base Acid-Base Extraction check_solid->acid_base No (Oily) recrystallize Recrystallization check_impurities->recrystallize Mainly inorganic salts or a single, less soluble organic impurity check_impurities->acid_base Mainly neutral or acidic organic impurities chromatography Column Chromatography check_impurities->chromatography Multiple, structurally similar basic impurities final_product Pure Product recrystallize->final_product acid_base->recrystallize Product isolated as solid acid_base->final_product Product precipitates cleanly chromatography->final_product

Caption: Decision tree for selecting a purification method.

Part 3: Recrystallization Troubleshooting

Recrystallization is often the most efficient method for purifying crystalline solids like hydrochloride salts.[4][5] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[4]

FAQ 2: How do I select the right solvent for recrystallization?

The ideal solvent should dissolve your compound completely at its boiling point but poorly at low temperatures (e.g., 0-4°C).[5]

Protocol: Solvent Screening

  • Place ~20 mg of your crude material into several small test tubes.

  • Add a different potential solvent (e.g., ethanol, isopropanol, acetonitrile, water) dropwise to each tube at room temperature.

  • A good solvent will show poor solubility at this stage.

  • Gently heat the tubes that showed poor solubility. If the compound dissolves completely, you have a potential candidate.

  • Allow the promising solutions to cool slowly to room temperature, then place them in an ice bath to see if clean crystals form.[5]

Solvent SystemSuitability for Piperidine HydrochloridesRationale & Notes
Single Solvents
Ethanol / IsopropanolExcellentOften provides good solubility when hot and poor solubility when cold. Absolute ethanol is a good starting point.[2]
WaterGood (with caution)High solubility may lead to poor recovery. Risk of co-crystallizing with inorganic salts.
AcetonitrileModerateCan be effective, but solubility profiles vary.
Solvent/Anti-Solvent
Ethanol / Diethyl EtherExcellentDissolve the crude product in a minimum of hot ethanol ("good" solvent), then slowly add diethyl ether ("poor" solvent) until turbidity persists.[6] This is a robust method if a single solvent is not ideal.[5]
Methanol / MTBEGoodSimilar principle to the Ethanol/Ether system.
Troubleshooting Guide: Recrystallization Issues
  • Problem: The compound "oils out" instead of crystallizing.

    • Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated with impurities.

    • Solution: Add slightly more solvent to the hot solution to ensure it is not oversaturated. If it persists, try a lower-boiling point solvent or switch to a solvent/anti-solvent system.

  • Problem: No crystals form upon cooling.

    • Cause: The solution is not saturated enough, or crystallization requires nucleation.

    • Solution 1 (Induce Nucleation): Gently scratch the inside of the flask with a glass rod just below the solvent line.

    • Solution 2 (Seeding): Add a tiny crystal of pure product (if available) to the cooled solution.

    • Solution 3 (Increase Concentration): Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Problem: The recovered yield is very low.

    • Cause: Too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures.

    • Solution: After filtering the crystals, reduce the volume of the mother liquor by ~50% and cool again to obtain a second crop of crystals. Ensure the solution was cooled in an ice bath for at least 30 minutes to maximize precipitation.[5]

Part 4: Acid-Base Extraction Guide

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate organic compounds based on their acidic or basic properties.[7][8][9][10] For this compound, this technique is ideal for removing neutral organic impurities.

Acid_Base_Extraction cluster_0 Step 1: Liberation of Free Base cluster_1 Step 2: Separation cluster_2 Step 3: Purification & Re-formation of Salt start Crude HCl Salt in Water/Organic Solvent (e.g., DCM or Ether) add_base Add aq. Base (e.g., 2M NaOH) to pH 9-10 start->add_base sep_funnel Separatory Funnel add_base->sep_funnel organic_layer Organic Layer: Free Amine Base + Neutral Impurities sep_funnel->organic_layer Collect aq_layer1 Aqueous Layer: Inorganic Salts sep_funnel->aq_layer1 Discard wash Wash Organic Layer with Brine organic_layer->wash dry Dry over Na2SO4, Filter & Concentrate wash->dry add_acid Dissolve in Ether, Add Ethereal HCl dry->add_acid precipitate Precipitate Forms add_acid->precipitate filter Filter & Dry Solid precipitate->filter final_product Pure 4-(2-Chlorophenoxy)piperidine HCl filter->final_product

Caption: Workflow for purification via acid-base extraction.

FAQ 3: Why do I need to convert the hydrochloride salt to the free base?

The hydrochloride salt is an ionic compound with high water solubility.[10] To separate it from water-soluble inorganic impurities and move it into an organic solvent, you must first neutralize it. By adding a base like NaOH, you deprotonate the piperidinium ion, forming the neutral (free base) amine.[9] This free base is much more soluble in organic solvents like dichloromethane (DCM) or diethyl ether and insoluble in water, allowing for its extraction away from aqueous impurities.[11]

Troubleshooting Guide: Acid-Base Extraction Issues
  • Problem: An emulsion forms at the interface between the organic and aqueous layers.

    • Cause: Vigorous shaking or the presence of particulate matter.

    • Solution 1: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

    • Solution 2: Gently swirl the funnel instead of shaking it vigorously.

    • Solution 3: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help break the emulsion.

  • Problem: After adding HCl to the free base, the product oils out or forms a sticky solid instead of a fine precipitate.

    • Cause: The solution may be too concentrated, or residual water is present.

    • Solution: Use a larger volume of the organic solvent (e.g., diethyl ether) before adding HCl. Ensure the free base solution was thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before this step. Adding the HCl solution slowly while stirring vigorously at a low temperature can also promote the formation of a fine, filterable powder.[2]

Part 4: Column Chromatography Guide

When dealing with multiple, structurally similar basic impurities, column chromatography may be necessary. However, purifying amines on standard silica gel presents a unique challenge.

FAQ 4: My compound streaks badly on a silica gel TLC plate. What's wrong?

This is a classic problem when working with basic amines. Silica gel is acidic (due to surface silanol groups, Si-OH), which strongly and often irreversibly interacts with basic compounds.[12] This leads to significant tailing or "streaking" of the spot on a TLC plate and poor separation on a column.

Solutions for Amine Purification by Chromatography

  • Use a Basic Modifier:

    • Principle: Adding a small amount of a competing base to the mobile phase neutralizes the acidic sites on the silica gel, allowing your amine to travel through the column without strong, undesirable interactions.[12]

    • Protocol: Prepare your eluent (e.g., Dichloromethane/Methanol) and add 0.5-1% of triethylamine (TEA) or ammonium hydroxide. Equilibrate the column with this modified eluent before loading your sample.[13]

  • Use an Alternative Stationary Phase:

    • Basic Alumina: Alumina is basic and provides a much better stationary phase for the purification of basic compounds.[1]

    • Amine-Functionalized Silica: These columns are pre-treated with amino groups, creating a more inert surface that prevents streaking and improves separation for basic analytes.[12][13]

  • Reversed-Phase Chromatography:

    • Principle: In reversed-phase (e.g., C18 silica), a polar mobile phase is used. By using a mobile phase with a high pH (e.g., buffered with ammonium hydroxide), your amine will be in its neutral, free-base form. This increases its hydrophobicity and retention on the nonpolar stationary phase, allowing for excellent separation from more polar impurities.[12]

Chromatography MethodStationary PhaseMobile Phase ExampleWhen to Use
Normal Phase (Modified) Silica Gel95:5 DCM:MeOH + 1% TriethylamineFor moderately polar amines when only silica is available.
Normal Phase (Alternative) Basic Alumina or NH2-SilicaHexane / Ethyl Acetate gradientIdeal for routine purification of basic compounds to avoid eluent modification.[12]
Reversed Phase C18 SilicaWater / Acetonitrile gradient + 0.1% NH4OHExcellent for separating amines with different polarities, especially when monitored by LC-MS.
References
  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
  • Pipzine Chemicals. This compound. [Link]
  • Engineering Ideas Clinic. Acid and Base Extraction. Confluence. [Link]
  • Reddit r/Chempros. (2024). Amine workup. [Link]
  • Wikipedia. Acid–base extraction. [Link]
  • PrepChem. (2018). Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride. [Link]
  • PrepChem. (2018). Synthesis of 4-(p-chlorophenoxy)piperidine hydrochloride. [Link]
  • Biotage. (2023).
  • Solubility of Things. Piperidine. [Link]
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?[Link]
  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. [Link]

Sources

Technical Support Center: Synthesis of 4-(2-Chlorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Chlorophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this multi-step synthesis. Here, we provide in-depth, experience-based insights and troubleshooting strategies to help you achieve a successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis, offering explanations of the underlying causes and actionable solutions.

Issue 1: Low or No Yield of N-Boc-4-(2-chlorophenoxy)piperidine (Intermediate)

Question: I am performing the Williamson ether synthesis between N-Boc-4-hydroxypiperidine and 2-chlorophenol, but I am observing a very low yield of the desired ether product. What are the likely causes and how can I improve the yield?

Answer: A low yield in this Williamson ether synthesis step is a common issue and can often be attributed to several factors related to the reaction conditions and reagents.[1][2]

Potential Causes and Solutions:

  • Inefficient Deprotonation of the Alcohol: The Williamson ether synthesis requires the formation of an alkoxide from N-Boc-4-hydroxypiperidine.[3] If the base used is not strong enough to deprotonate the hydroxyl group effectively, the concentration of the nucleophile will be low, leading to a slow and incomplete reaction.

    • Solution: Use a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[4] NaH is highly effective for deprotonating alcohols to form the corresponding alkoxides.[3] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the base from reacting with atmospheric moisture.[5]

  • Inappropriate Solvent Choice: The choice of solvent is critical. Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity, while apolar solvents may not sufficiently dissolve the reactants.[1]

    • Solution: Aprotic polar solvents like DMF and acetonitrile are generally preferred as they can dissolve the reactants and do not hinder the nucleophile's reactivity.[1][6]

  • Reaction Temperature and Time: The reaction may not have been allowed to proceed to completion.

    • Solution: While the reaction is often run at room temperature after the initial deprotonation, gentle heating (e.g., to 50-60 °C) can sometimes increase the reaction rate. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before workup.[1]

  • Side Reactions: Elimination reactions can compete with the desired substitution, especially if there are any impurities or if reaction conditions are not optimal.[1]

    • Solution: Maintaining a controlled temperature and using a primary halide (in this case, the activated phenol serves a similar role) helps to favor the SN2 reaction over elimination.[4]

Issue 2: Difficulties in the Boc-Deprotection Step

Question: I am having trouble with the removal of the Boc protecting group from N-Boc-4-(2-chlorophenoxy)piperidine. The reaction is either incomplete or I am seeing degradation of my product. What are the best practices for this step?

Answer: The acid-catalyzed deprotection of the Boc group is a standard procedure, but its efficiency can be influenced by the choice of acid, solvent, and reaction conditions.[7][8]

Potential Causes and Solutions:

  • Inadequate Acid Strength or Concentration: The acid may not be strong enough or used in sufficient excess to drive the reaction to completion.

    • Solution: A common and effective method is using a 4M solution of hydrochloric acid (HCl) in 1,4-dioxane.[8][9] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is also frequently used.[7][8] Typically, a significant excess of acid is used to ensure complete reaction.

  • Reaction Time and Temperature: The deprotection might be too slow at room temperature.

    • Solution: If the reaction is sluggish at room temperature, it can be gently heated to around 40-50°C.[9] However, be cautious with heating as it can sometimes lead to side reactions. It is crucial to monitor the reaction's progress by TLC or LC-MS to determine the optimal reaction time.[9]

  • Product Isolation: The final product is a hydrochloride salt, which has different solubility properties than the Boc-protected intermediate.

    • Solution: Upon completion of the reaction, the product hydrochloride salt may precipitate from the reaction mixture, especially when using HCl in dioxane.[8] This precipitate can be isolated by filtration and washed with a non-polar solvent like diethyl ether to remove any organic impurities.[8] If the product does not precipitate, the solvent can be removed under reduced pressure.

Issue 3: Presence of Impurities in the Final Product

Question: After the final hydrochloride salt formation, my this compound is not pure. What are the likely impurities and how can I remove them?

Answer: Impurities in the final product can originate from starting materials, side reactions, or incomplete reactions at any stage of the synthesis.

Potential Impurities and Purification Strategies:

  • Unreacted Starting Materials: Residual 2-chlorophenol or N-Boc-4-(2-chlorophenoxy)piperidine can be present.

    • Purification: Most of the unreacted 2-chlorophenol should be removed during the workup of the Williamson ether synthesis step through a basic wash. Any remaining Boc-protected intermediate can be separated from the final hydrochloride salt due to their differing solubilities. Recrystallization of the final product from a suitable solvent system (e.g., ethanol/ether or isopropanol/ether) is a highly effective method for removing these types of impurities.

  • Side Products from Williamson Ether Synthesis: As mentioned, elimination reactions can occur, although they are less common in this specific reaction.[1] Additionally, if the 2-chlorophenol is not pure, related impurities can be carried through the synthesis.

    • Purification: Column chromatography of the Boc-protected intermediate before the deprotection step can be an effective way to remove side products. The final hydrochloride salt can also be purified by recrystallization.

  • Residual Solvents: Solvents used in the reaction or purification steps may be present in the final product.

    • Purification: Drying the final product under high vacuum at a slightly elevated temperature (if the product is thermally stable) can help remove residual solvents.

Workflow for Synthesis and Troubleshooting

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Troubleshooting Step 1 cluster_2 Step 2: Boc Deprotection cluster_3 Troubleshooting Step 2 & Final Product start1 N-Boc-4-hydroxypiperidine + 2-Chlorophenol base Add strong base (e.g., NaH) in aprotic solvent (e.g., THF/DMF) start1->base reaction1 Stir at RT to 50°C Monitor by TLC/LC-MS base->reaction1 workup1 Aqueous workup with basic wash reaction1->workup1 low_yield Low Yield? reaction1->low_yield product1 N-Boc-4-(2-chlorophenoxy)piperidine workup1->product1 start2 N-Boc-4-(2-chlorophenoxy)piperidine product1->start2 check_base Check base strength and dryness low_yield->check_base check_solvent Verify solvent is aprotic and anhydrous low_yield->check_solvent check_temp_time Optimize temperature and reaction time low_yield->check_temp_time acid Add acid (e.g., 4M HCl in Dioxane or TFA in DCM) start2->acid reaction2 Stir at RT to 40°C Monitor by TLC/LC-MS acid->reaction2 isolation Isolate product salt (precipitation or evaporation) reaction2->isolation incomplete_rxn Incomplete Deprotection? reaction2->incomplete_rxn product2 4-(2-Chlorophenoxy)piperidine HCl isolation->product2 impurities Impurities in Final Product? product2->impurities check_acid Increase acid equivalents or change acid incomplete_rxn->check_acid recrystallize Recrystallize from suitable solvent (e.g., IPA/Ether) impurities->recrystallize

Caption: Troubleshooting workflow for the synthesis of 4-(2-Chlorophenoxy)piperidine HCl.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group in this synthesis?

The tert-butoxycarbonyl (Boc) group is used to protect the nitrogen atom of the piperidine ring.[10] This is crucial because the free amine is a nucleophile and could potentially react with the starting materials or intermediates in an undesired manner. The Boc group is stable under the basic conditions of the Williamson ether synthesis but can be easily removed under acidic conditions to yield the final product.[7][8]

Q2: What are the key reaction parameters to control during the Williamson ether synthesis step?

The most critical parameters are:

  • Anhydrous Conditions: The base used (e.g., NaH) is highly reactive with water. Any moisture will consume the base and reduce the yield.[5]

  • Choice of Base: A sufficiently strong base is required for complete deprotonation of the hydroxyl group.[3]

  • Solvent: An aprotic polar solvent is essential for good solubility and high reactivity of the nucleophile.[1]

  • Temperature: While often run at room temperature, some optimization may be needed to ensure a reasonable reaction rate without promoting side reactions.[1]

Q3: What analytical techniques are recommended for monitoring the reaction progress?

  • Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to achieve good separation of the spots.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, confirming the mass of the product and helping to identify any major byproducts.[11]

Q4: What are the primary safety precautions to consider during this synthesis?

  • Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture.

  • Strong Acids and Bases: Reagents like concentrated HCl, TFA, and KOH are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13]

  • Solvents: Many organic solvents are flammable and have associated health risks. All work should be conducted in a well-ventilated fume hood.[13]

Q5: Can other methods be used for the ether formation?

While the Williamson ether synthesis is a classic and reliable method, other reactions like the Mitsunobu reaction could potentially be used to form the ether linkage.[14] The Mitsunobu reaction uses triphenylphosphine and a diazo compound (like DEAD or DIAD) to couple an alcohol and a nucleophile. However, for this particular synthesis, the Williamson approach is generally more straightforward and cost-effective.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(2-chlorophenoxy)piperidine
  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add a solution of 2-chlorophenol (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature (or heat to 50°C if necessary) and monitor its progress by TLC.

  • Once the reaction is complete, carefully quench it by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.[10]

Protocol 2: Synthesis of this compound
  • Dissolve the crude N-Boc-4-(2-chlorophenoxy)piperidine (1.0 eq) in a minimal amount of 1,4-dioxane.

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • If a precipitate forms, collect the solid by filtration and wash with cold diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be recrystallized from a suitable solvent system (e.g., isopropanol/ether) to yield the pure hydrochloride salt.[8]

Table 1: Summary of Key Reagents and Conditions

StepKey ReagentsSolventTemperatureKey Considerations
Ether Synthesis N-Boc-4-hydroxypiperidine, 2-chlorophenol, NaHDMF or THF0 °C to 50 °CMaintain anhydrous and inert conditions.[5]
Boc Deprotection N-Boc-4-(2-chlorophenoxy)piperidine, 4M HCl1,4-DioxaneRoom Temp to 40 °CUse a sufficient excess of acid.[9]
Purification Crude 4-(2-Chlorophenoxy)piperidine HClIsopropanol/EtherN/ARecrystallization is key for high purity.

References

  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • University of Wisconsin-Madison. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • PubChemLite. (n.d.). This compound (C11H14ClNO).
  • National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
  • LookChem. (n.d.). Cas 109384-19-2,N-BOC-4-Hydroxypiperidine.
  • Pipzine Chemicals. (n.d.). This compound.
  • Amerigo Scientific. (n.d.). This compound.
  • Google Patents. (n.d.). RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.
  • Google Patents. (n.d.). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.

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Technical Support Center: Scale-Up Considerations for 4-(2-Chlorophenoxy)piperidine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 4-(2-Chlorophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key scale-up concerns?

A1: The most prevalent synthetic route is a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis. This typically involves the reaction of 4-hydroxypiperidine with 1,2-dichlorobenzene or 2-chloro-fluorobenzene under basic conditions, followed by hydrochloride salt formation.

Key scale-up concerns include:

  • Reaction Exothermicity: The SNAr reaction can be highly exothermic. Managing heat removal in large reactors is critical to prevent runaway reactions and the formation of impurities.

  • Solvent Selection: While polar aprotic solvents like DMSO or DMF are effective, their high boiling points can complicate product isolation and solvent removal at scale.

  • Base Selection and Stoichiometry: The choice and amount of base (e.g., sodium hydride, potassium carbonate) can significantly impact reaction kinetics and impurity profiles. Handling large quantities of reactive bases like NaH requires stringent safety protocols.

  • Product Isolation and Purification: Isolating the free base and subsequent conversion to the hydrochloride salt can present challenges related to crystallization, polymorphism, and purity.

Q2: How does raw material quality impact the final product purity on a larger scale?

A2: Raw material quality is paramount in large-scale production. Impurities in the starting materials, such as regioisomers of dichlorobenzene or impurities in 4-hydroxypiperidine, can be carried through the synthesis and are often difficult to remove from the final product. On a larger scale, even minor impurities in raw materials can lead to significant quantities of difficult-to-remove related substances in the final product, potentially impacting its pharmacological and toxicological profile. It is crucial to have robust analytical methods for incoming raw materials to ensure consistency between batches.

Q3: What are the critical process parameters (CPPs) to monitor during the SNAr reaction at scale?

A3: Critical process parameters to monitor include:

  • Temperature: Precise temperature control is essential to manage the reaction rate and minimize side reactions.

  • Reaction Time: Monitoring the reaction to completion is crucial to avoid unreacted starting materials in the final product.

  • Agitation Rate: Proper mixing is necessary to ensure efficient heat and mass transfer, especially in large, heterogeneous reaction mixtures.

  • Moisture Content: The reaction should be conducted under anhydrous conditions, as water can react with the base and hydrolyze the electrophile.

Q4: What are the common challenges in the crystallization of this compound?

A4: Common challenges include:

  • "Oiling out": The product may separate as an oil instead of a crystalline solid, which can be difficult to handle and purify.

  • Polymorphism: The hydrochloride salt may exist in different crystalline forms (polymorphs), which can have different physical properties, including solubility and stability.

  • Solvent Selection: Finding a suitable solvent system that provides good yield and high purity can be challenging.

Synthesis and Scale-Up Workflow

The following diagram illustrates the key stages in the production of this compound, from raw material sourcing to final product release.

G cluster_0 Pre-Reaction cluster_1 Synthesis cluster_2 Purification & Isolation cluster_3 Final Product raw_materials Raw Material Sourcing & QC (4-Hydroxypiperidine, 1,2-Dichlorobenzene) reagent_prep Reagent Preparation (Base, Solvent) raw_materials->reagent_prep reaction SNAr Reaction (Ether Formation) reagent_prep->reaction workup Aqueous Work-up & Extraction (Removal of Salts & Base) reaction->workup purification Purification of Free Base (Distillation/Crystallization) workup->purification salt_formation Hydrochloride Salt Formation purification->salt_formation crystallization Crystallization of HCl Salt salt_formation->crystallization drying Drying crystallization->drying final_qc Final Product QC & Release drying->final_qc

Caption: Workflow for this compound production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound production.

Problem Potential Root Cause(s) Corrective Action(s) & Scientific Rationale
Low Yield in SNAr Reaction 1. Incomplete Deprotonation of 4-Hydroxypiperidine: Insufficient base or presence of moisture. 2. Side Reactions: Elimination reactions can compete with substitution, especially at higher temperatures. 3. Poor Solubility of Reactants: Inadequate mixing or inappropriate solvent.1. Ensure Anhydrous Conditions and Sufficient Base: Use a fresh, active base and ensure all reagents and solvents are dry. The alkoxide of 4-hydroxypiperidine is the active nucleophile; its incomplete formation will slow down the desired reaction. 2. Optimize Reaction Temperature: Lowering the reaction temperature can favor the SN2 pathway over elimination.[1] Consider a temperature profiling study to find the optimal balance between reaction rate and impurity formation. 3. Improve Solubility and Mixing: Use a co-solvent if necessary to ensure all reactants are in solution. Increase agitation to improve mass transfer.
Formation of Dark-Colored Impurities 1. Oxidation of Phenolic Intermediates: Presence of oxygen at elevated temperatures. 2. Reaction with Solvent: Decomposition of solvents like DMF at high temperatures can lead to colored byproducts.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Solvent Selection and Temperature Control: Choose a more stable solvent if high temperatures are required. Avoid excessive heating.
"Oiling Out" During Crystallization of the Hydrochloride Salt 1. High Impurity Levels: Impurities can disrupt the crystal lattice formation. 2. Inappropriate Solvent System: The solvent may be too good a solvent for the product, or an anti-solvent may be added too quickly. 3. Rapid Cooling: Fast cooling can lead to supersaturation and oiling out rather than controlled crystallization.1. Purify the Free Base: Ensure the free base is of high purity before salt formation. Techniques like distillation or recrystallization can be employed. 2. Optimize Solvent System: Use a solvent system where the hydrochloride salt has limited solubility at lower temperatures. A slow addition of an anti-solvent can promote crystallization. 3. Controlled Cooling Profile: Implement a gradual cooling profile to allow for controlled crystal growth. Seeding with a small amount of crystalline product can also induce crystallization.
Inconsistent Crystal Form (Polymorphism) 1. Variations in Crystallization Conditions: Different cooling rates, solvent systems, or agitation can lead to different polymorphs. 2. Presence of Impurities: Certain impurities can act as templates for specific polymorphs.1. Standardize Crystallization Protocol: Tightly control all crystallization parameters, including solvent composition, temperature profile, and agitation. 2. Control Impurity Profile: Maintain a consistent impurity profile in the material to be crystallized.
Difficulty in Removing Residual Solvents 1. High-Boiling Point Solvents: Solvents like DMSO or DMF are difficult to remove completely. 2. Inefficient Drying: Inadequate vacuum or temperature during drying.1. Solvent Exchange: If possible, perform a solvent swap to a lower-boiling point solvent before final product isolation. 2. Optimize Drying Conditions: Use a high vacuum and an appropriate temperature to effectively remove residual solvents. Be mindful of the product's thermal stability.

Experimental Protocols

Protocol 1: Scale-Up of SNAr Reaction
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge the reactor with 4-hydroxypiperidine and a suitable anhydrous solvent (e.g., N-methyl-2-pyrrolidone, NMP).

  • Base Addition: Carefully add the base (e.g., potassium carbonate) portion-wise, maintaining the temperature below a set point.

  • Electrophile Addition: Slowly add 1,2-dichlorobenzene to the reaction mixture, controlling the addition rate to manage the exotherm.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 120-150°C) and monitor the progress by a suitable analytical technique (e.g., HPLC, GC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture and quench with water. Extract the product into a suitable organic solvent (e.g., toluene, ethyl acetate).

  • Washing: Wash the organic layer with brine to remove residual water and inorganic salts.

Protocol 2: Hydrochloride Salt Formation and Crystallization
  • Solvent Exchange: Concentrate the organic layer containing the free base and perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol, acetone).

  • Acidification: Cool the solution and slowly add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol) until the desired pH is reached.

  • Crystallization: Stir the mixture and control the cooling rate to induce crystallization. Seeding may be employed if necessary.

  • Isolation: Filter the crystalline product and wash with a small amount of cold crystallization solvent.

  • Drying: Dry the product under vacuum at a suitable temperature until the residual solvent levels are within specification.

Safety Considerations

  • Handling of Bases: Strong bases like sodium hydride are highly reactive and flammable. Use appropriate personal protective equipment (PPE) and handle in an inert atmosphere.

  • Exothermic Reactions: The SNAr reaction can be highly exothermic. Ensure the reactor has adequate cooling capacity and that emergency cooling procedures are in place.

  • Pressure Build-up: Reactions at elevated temperatures in sealed reactors can lead to pressure build-up. Ensure the reactor is properly vented.

  • Toxicity: this compound and its intermediates may be hazardous. Consult the Safety Data Sheet (SDS) for detailed handling and exposure information.

References

  • Javaherian, M., et al. "A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions." Organic Chemistry Research, vol. 3, no. 1, 2017, pp. 73-85. [Link]
  • Wikipedia. "Williamson ether synthesis." Wikipedia, 2023. [Link]
  • MDPI.
  • ResearchGate. "Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
  • ACS Publications. "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase." Journal of the American Chemical Society, 2023. [Link]
  • RSC Publishing. "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC." Green Chemistry, 2021. [Link]
  • Utah Tech University. "Williamson Ether Synthesis." Utah Tech University. [Link]
  • Behind the Science. "SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem.
  • Advances in Bioresearch. "Impurity profiling Techniques for Pharmaceuticals – A Review." Advances in Bioresearch, vol. 16, no. 2, 2025, pp. 107-117. [Link]
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  • ACS GCI Pharmaceutical Roundtable. "Catalysed SNAr reactions." ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Reddit. "Williamson Ether synthesis." r/OrganicChemistry, 2025. [Link]
  • RSC Publishing. "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors." Chemical Science, vol. 13, no. 43, 2022, pp. 12811-12820. [Link]
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. "Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview." Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, vol. 10, no. 3, 2021. [Link]
  • ResearchGate. "Williamson ether synthesis under batch conditions 1.
  • Pharmaceutical Sciences. "impurity profiling and drug characterization: backdrop and approach." Pharmaceutical Sciences, vol. 25, no. 1, 2019, pp. 1-13. [Link]
  • Allied Market Research. "Piperidine Market Size, Industry Share Growth Forecast, Global Trends Report, [Latest]." Allied Market Research, 2023. [Link]
  • Market Research Future. "Piperidine Market Size, Share & Industry Growth 2032." Market Research Future, 2023. [Link]
  • PubMed Central. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, vol. 24, no. 3, 2023, p. 2937. [Link]
  • PubMed. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, vol. 24, no. 3, 2023, p. 2937. [Link]
  • PubMed Central. "Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst." Nature Communications, vol. 14, no. 1, 2023, p. 6463. [Link]

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troubleshooting unexpected side reactions with 4-(2-Chlorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 4-(2-Chlorophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected side reactions encountered during its use. The following content is structured in a question-and-answer format to directly address common and complex issues, providing not just solutions but also the underlying chemical principles.

Section 1: Stability and Handling FAQs

Question 1: I observe degradation of my starting material before the reaction begins. What are the likely causes and prevention strategies?

Answer:

This compound, while generally stable, can be susceptible to degradation under improper storage or handling conditions. The primary concerns are moisture and elevated temperatures.

  • Moisture-Induced Hydrolysis: As a hydrochloride salt, the compound is hygroscopic. Absorbed moisture can lead to slow hydrolysis of the aryl ether bond, particularly if exposed to acidic or basic conditions. While this is more pronounced in solution, it can occur in the solid state over time if the compound is not stored in a desiccated environment.

Troubleshooting and Prevention:

Parameter Recommendation Rationale
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Use of a desiccator is highly recommended.[1]Minimizes exposure to atmospheric moisture, preventing hydrolysis.
Handling Weigh and handle the compound in a low-humidity environment (e.g., glovebox or under a stream of dry nitrogen) if possible.Reduces moisture absorption during experimental setup.
Solvent Choice Use anhydrous solvents for reactions. If an aqueous solution is necessary, prepare it freshly before use.Prevents premature degradation in solution.

Section 2: Troubleshooting N-Arylation Reactions (e.g., Buchwald-Hartwig Amination)

Question 2: My Buchwald-Hartwig N-arylation with 4-(2-Chlorophenoxy)piperidine is giving low yields and multiple byproducts. What's going wrong?

Answer:

Low yields and byproduct formation in N-arylation reactions involving this substrate can stem from several factors, including steric hindrance, competing reactions, and catalyst inhibition.

Common Side Reactions and Causes:

  • Aryl Ether Cleavage: A significant, often overlooked, side reaction is the cleavage of the C-O bond of the chlorophenoxy group.[2][3] This can be promoted by certain catalytic systems, particularly under harsh conditions (high temperatures, strong bases). The resulting 4-hydroxypiperidine derivative can then compete in the N-arylation, leading to a complex mixture of products.

  • Steric Hindrance: The piperidine ring, while a secondary amine, can exhibit steric bulk that slows down the desired cross-coupling reaction.[4] This can lead to incomplete conversion and allows side reactions to become more prominent.

  • Homocoupling: Aryl halide homocoupling (e.g., Ar-Br + Ar-Br → Ar-Ar) can occur, consuming your aryl halide and reducing the yield of the desired product.

  • Catalyst Deactivation: The presence of the chloro-substituent on the phenoxy ring can potentially interact with the palladium catalyst, leading to deactivation pathways.

Workflow for Troubleshooting N-Arylation

Caption: Troubleshooting workflow for N-arylation reactions.

Detailed Troubleshooting Steps:

  • Step 1: Reagent and Solvent Purity: Ensure your aryl halide, base, and solvent are pure and anhydrous. Oxygen can degrade phosphine ligands and hinder catalytic activity.

  • Step 2: Base Selection: Strong bases like NaOt-Bu can sometimes promote side reactions. Consider screening weaker inorganic bases such as K₃PO₄ or Cs₂CO₃, which can be effective while minimizing degradation.[5]

  • Step 3: Ligand Choice: The choice of phosphine ligand is critical. For sterically hindered amines like piperidines, bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote the reductive elimination step and achieve high yields.[4]

  • Step 4: Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Start screening at 80 °C and adjust as needed. High temperatures can accelerate catalyst decomposition and aryl ether cleavage.

Section 3: Challenges in Reductive Amination

Question 3: I'm performing a reductive amination with an aldehyde/ketone, but I'm observing the formation of a tertiary amine byproduct from over-alkylation. How can I control this?

Answer:

Over-alkylation is a common issue in reductive amination, where the newly formed secondary amine product is more nucleophilic than the starting primary amine (if used) or reacts further with the carbonyl compound.[6] With a secondary amine like 4-(2-Chlorophenoxy)piperidine, the primary product is a tertiary amine, but this can sometimes react further if other reactive sites are present or if side reactions occur. A more common issue is the formation of undesired byproducts from competing reactions.

Primary Challenges and Byproducts:

  • Imine/Enamine Stability: The reaction proceeds through an iminium ion intermediate. If this intermediate is not efficiently reduced, it can participate in side reactions.

  • Aldol Condensation: If the carbonyl compound is enolizable, the basic conditions (from the amine) can catalyze a self-condensation (Aldol) reaction, consuming the starting material.

  • Reduction of Carbonyl: The reducing agent may directly reduce the aldehyde or ketone to an alcohol before it can form the imine, especially with highly reactive hydrides like NaBH₄.[7]

Strategies for Selective Reductive Amination:

Strategy Description Recommended Reagent Rationale
Use a Mild, Selective Reducing Agent Choose a hydride source that preferentially reduces the protonated iminium ion over the carbonyl group.Sodium triacetoxyborohydride (NaBH(OAc)₃)This reagent is less reactive and more acidic, favoring the reduction of the iminium ion intermediate. It is highly effective for a wide range of substrates.[6]
One-Pot vs. Two-Step Procedure For sensitive substrates, forming the imine first (often with removal of water) before adding the reducing agent can improve selectivity.Dean-Stark trap or molecular sieves for imine formation, followed by NaBH₄.Separating the steps ensures the carbonyl is consumed before the reducing agent is introduced, preventing alcohol byproduct formation.
pH Control Maintain a slightly acidic pH (around 5-6).Acetic acid is often used as a catalyst and to maintain the appropriate pH.This pH range is optimal for iminium ion formation without causing significant acid-catalyzed side reactions or degrading the hydride reagent too quickly.

Experimental Protocol: Selective Reductive Amination with NaBH(OAc)₃

  • To a stirred solution of the aldehyde or ketone (1.0 equiv) and this compound (1.1 equiv) in an anhydrous solvent (e.g., dichloroethane or THF), add a weak base like triethylamine (1.1 equiv) to free the amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to control any initial exotherm.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Section 4: Acylation and Sulfonylation Issues

Question 4: When I try to acylate or sulfonylate the piperidine nitrogen, I get a complex mixture and poor conversion. What could be the issue?

Answer:

Acylation and sulfonylation reactions are generally robust, but issues with this compound can arise from the nature of the starting material and reaction conditions.

Potential Problems:

  • Incomplete Free-Basing: The starting material is a hydrochloride salt. If an insufficient amount of base is used, a portion of the amine will remain protonated and unreactive, leading to incomplete conversion.

  • Base-Induced Side Reactions: Strong, non-nucleophilic bases are required. However, very strong bases (like n-BuLi) are generally not necessary and could potentially deprotonate other positions on the molecule, leading to side reactions.

  • Steric Hindrance: While less of an issue than in N-arylation, a bulky acyl or sulfonyl chloride combined with the piperidine ring can slow the reaction rate.

  • Hydrolysis of Reagents: Acyl halides and sulfonyl chlorides are highly susceptible to hydrolysis. Using wet solvents or reagents will consume them and lead to poor yields.

Troubleshooting Diagram for Acylation/Sulfonylation dot graph TD { subgraph "Pre-Reaction Check" direction LR A[Start: Poor Conversion] --> B{Is the amine fully free-based?}; B -- No --> C[Add >2 eq. of a hindered base (e.g., DIPEA, 2,6-lutidine)]; B -- Yes --> D{Are solvents/reagents anhydrous?}; D -- No --> E[Use freshly distilled/dried solvents]; D -- Yes --> F[Proceed to Reaction Optimization]; end subgraph "Reaction Optimization" direction TB F --> G{Reaction sluggish?}; G -- Yes --> H[Add DMAP as a catalyst (0.1 eq.)]; G -- No --> I{Still poor conversion?}; H --> I; I -- Yes --> J[Consider alternative acylating agent (e.g., anhydride)]; I -- No --> K[Reaction complete]; end }

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC-UV Method for 4-(2-Chlorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of 4-(2-Chlorophenoxy)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. We will explore the causality behind experimental choices, present a self-validating protocol, and compare the HPLC-UV method against other viable analytical techniques, supported by experimental data.

Introduction: The Analytical Imperative for this compound

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its purity and concentration directly impact the quality, safety, and efficacy of the final drug product. Therefore, a robust, reliable, and validated analytical method is paramount for its characterization in raw materials, in-process control, and final product release. HPLC-UV is a widely adopted technique for such analyses due to its high resolution, sensitivity, and cost-effectiveness.[3][4]

This guide will detail the validation of a newly developed reversed-phase HPLC-UV method for this compound, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[5]

Method Development: A Rationale-Driven Approach

The development of a successful HPLC method is a systematic process of optimizing various parameters to achieve the desired separation and detection.

Chromatographic Conditions
ParameterOptimized ConditionRationale
Column C18 (250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for the moderately polar this compound. The chosen dimensions offer a good balance between resolution and analysis time.[6]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v)A mixture of acetonitrile and an acidic phosphate buffer was selected to ensure good peak shape and retention. The acidic pH suppresses the silanol interactions on the stationary phase and ensures the analyte is in a single ionic form.
Flow Rate 1.0 mL/minThis flow rate provides optimal efficiency and reasonable backpressure for the selected column.
Detection Wavelength 220 nmBased on the UV spectrum of this compound, 220 nm was chosen as it provides maximum absorbance, thereby maximizing sensitivity.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA small injection volume minimizes band broadening and improves peak symmetry.

Method Validation: A Comprehensive Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8] The following validation parameters were assessed according to ICH Q2(R1) guidelines.[5]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10][11]

Experimental Protocol:

  • Blank Analysis: Inject the mobile phase as a blank to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis (for drug product): Prepare and inject a placebo sample (containing all excipients except the API) to demonstrate the absence of interference from the matrix.

  • Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to ensure that the analyte peak is well-resolved from any degradant peaks.[12]

Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, and stressed samples. Peak purity analysis (using a photodiode array detector) should show a purity angle that is less than the purity threshold.

Diagram: HPLC-UV Method Validation Workflow

HPLC-UV Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) MD_Start Define Analytical Target Profile MD_Column Column Selection MD_Start->MD_Column MD_MobilePhase Mobile Phase Optimization MD_Column->MD_MobilePhase MD_Detection Detection Wavelength MD_MobilePhase->MD_Detection MD_Final Final Method MD_Detection->MD_Final Val_Specificity Specificity MD_Final->Val_Specificity Val_Linearity Linearity Val_Specificity->Val_Linearity Val_Accuracy Accuracy Val_Linearity->Val_Accuracy Val_Precision Precision Val_Accuracy->Val_Precision Val_LOD_LOQ LOD & LOQ Val_Precision->Val_LOD_LOQ Val_Robustness Robustness Val_LOD_LOQ->Val_Robustness

Caption: A streamlined workflow for HPLC-UV method development and subsequent validation.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[13][14]

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • From the stock solution, prepare a series of at least five calibration standards at different concentration levels, typically ranging from 50% to 150% of the target assay concentration.

  • Inject each calibration standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Quantitative Data Summary: Linearity

Concentration (µg/mL)Mean Peak Area (n=3)
50450123
75675432
100900567
1251125890
1501350123
Correlation Coefficient (r²) 0.9998
Slope 9001.2
Y-intercept 123.4
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[7][11] It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound reference standard into a placebo matrix.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery for each replicate.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Quantitative Data Summary: Accuracy

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
808079.599.4
100100100.2100.2
120120119.899.8
Mean Recovery 99.8%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11][15] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration (100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Quantitative Data Summary: Precision

Parameter%RSD (n=6)
Repeatability 0.85%
Intermediate Precision 1.20%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16][17] LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16][17]

Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[18][19]

Acceptance Criteria: The LOQ should be verified by analyzing a minimum of six replicates at the determined concentration, with the recovery being within an acceptable range (e.g., 80-120%) and the %RSD being ≤ 10%.

Quantitative Data Summary: LOD and LOQ

ParameterValue (µg/mL)
LOD 0.15
LOQ 0.45
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[20][21][22]

Experimental Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2°C)

    • pH of the mobile phase buffer (± 0.2 units)

  • Analyze a system suitability solution under each of the modified conditions.

  • Evaluate the impact of these changes on system suitability parameters (e.g., retention time, tailing factor, and theoretical plates).

Acceptance Criteria: The system suitability parameters should remain within the established limits for all tested variations.

Quantitative Data Summary: Robustness

Parameter VariedSystem Suitability ParameterResult
Flow Rate (0.9 mL/min)Retention Time5.8 min
Flow Rate (1.1 mL/min)Retention Time4.9 min
Mobile Phase (+2% ACN)Retention Time4.5 min
Mobile Phase (-2% ACN)Retention Time6.2 min
Temperature (28°C)Tailing Factor1.1
Temperature (32°C)Tailing Factor1.0
Conclusion All parameters met acceptance criteria

Diagram: The Interrelation of Key Validation Parameters

Validation Parameters Interrelation Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision Accuracy->Range Precision->Range

Caption: Interdependencies of core analytical method validation parameters.

Comparison with Alternative Analytical Methods

While HPLC-UV is a robust and widely used technique, other methods can also be employed for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for higher sensitivity or structural confirmation.

MethodPrincipleAdvantagesDisadvantages
HPLC-UV (This Method) Separation based on polarity, detection via UV absorbance.Robust, cost-effective, widely available, good for routine QC.[3]Moderate sensitivity, may require derivatization for compounds without a chromophore.[23][24]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility, detection by mass fragmentation.High sensitivity and specificity, provides structural information.Requires derivatization for non-volatile compounds, high temperature may cause degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC, detection by mass spectrometry.Very high sensitivity and specificity, applicable to a wide range of compounds, provides molecular weight and structural information.[25]Higher cost of instrumentation and maintenance, more complex method development.

Conclusion: A Validated Method for Confident Analysis

The HPLC-UV method for the quantification of this compound presented in this guide has been successfully validated according to ICH guidelines. The method has demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a pharmaceutical quality control setting.

While alternative methods like GC-MS and LC-MS offer higher sensitivity and specificity, the validated HPLC-UV method provides a reliable and cost-effective solution for routine analysis. The comprehensive validation data presented herein provides a high degree of assurance in the quality and reliability of the analytical results, ultimately contributing to the overall quality and safety of the final pharmaceutical product.

References

  • Altabrisa Group. (2025, September 20).
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  • Altabrisa Group. (2025, June 23).
  • Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained.
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  • Analytical method valid
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  • Analytical Method Validation Parameters: An Upd
  • Element Lab Solutions. (n.d.).
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  • ResearchGate. (n.d.). Detection limit (LOD)
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  • Agilent. (2015, November 20).
  • Benchchem. (n.d.). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.).
  • Semantic Scholar. (n.d.). ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted.
  • Are HPLC-UV Methods Fit for Purpose as True Arbiters of Quality for APIs? (2014, June 18).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • Smolecule. (2023, August 16). Buy 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride | 1220018-77-8.
  • JOCPR. (n.d.).
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A Researcher's Guide to Comparing the Biological Activity of 4-(2-Chlorophenoxy)piperidine Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in neuroscience, the 4-phenoxypiperidine scaffold represents a privileged structure with significant potential for modulating monoamine neurotransmitter systems. This guide provides a comprehensive framework for the comparative biological evaluation of 4-(2-Chlorophenoxy)piperidine hydrochloride and its structural analogs. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and discuss the interpretation of data to elucidate structure-activity relationships (SAR).

The central hypothesis for this class of compounds is their interaction with monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters, a mechanism central to the action of many antidepressant and psychostimulant drugs.[1][2][3] Our investigation will, therefore, focus on quantifying the affinity and potency of our target compounds at these transporters.

I. Synthesis of 4-(Halogenated-Phenoxy)piperidine Analogs

A comparative study necessitates a series of analogous compounds. The synthesis of this compound and its analogs, such as those with chloro substitutions at the meta- and para-positions, as well as bromo- and fluoro-analogs, can be achieved through a nucleophilic aromatic substitution reaction. A general synthetic scheme is presented below.

cluster_0 General Synthesis of 4-(Halophenoxy)piperidine Analogs Start 1-Boc-4-hydroxypiperidine + Halogenated Phenol Step1 Mitsunobu Reaction (DIAD, PPh3, THF) Start->Step1 Intermediate 1-Boc-4-(halophenoxy)piperidine Step1->Intermediate Step2 Boc Deprotection (TFA or HCl in Dioxane) Intermediate->Step2 Product 4-(Halophenoxy)piperidine Step2->Product Step3 Salt Formation (HCl in Ether) Product->Step3 Final_Product 4-(Halophenoxy)piperidine Hydrochloride Step3->Final_Product

Caption: General synthetic workflow for 4-(Halophenoxy)piperidine analogs.

II. Comparative Biological Evaluation: A Focus on Monoamine Transporters

To build a robust SAR profile, each analog must be evaluated in a standardized panel of in vitro assays. The primary assays will determine the binding affinity (Ki) and functional inhibition (IC50) of each compound at human DAT, SERT, and NET.

A. Radioligand Binding Assays: Determining Affinity (Ki)

Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[4] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the target.

This protocol is adapted from standard methodologies for assessing DAT binding.[5][6]

  • Preparation of Cell Membranes:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured and harvested.

    • The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei.[5]

    • The resulting supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[5]

    • The membrane pellet is resuspended in fresh buffer, and the protein concentration is determined using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of assay buffer.

      • 50 µL of a range of concentrations of the test compound (e.g., this compound or its analogs) or vehicle.

      • 50 µL of the radioligand [³H]WIN 35,428 (final concentration ~1-2 nM).[7]

      • 100 µL of the cell membrane suspension (20-50 µg of protein).[5]

    • For determination of non-specific binding, a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) is used instead of the test compound.[5]

  • Incubation and Detection:

    • The plate is incubated at 4°C for 2-3 hours to reach equilibrium.[5]

    • The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The binding affinity (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A similar protocol would be employed for SERT and NET, using [³H]Paroxetine and [³H]Nisoxetine as the respective radioligands.[7][8]

cluster_1 Radioligand Binding Assay Workflow Start Prepare hDAT-expressing cell membranes Step1 Incubate membranes with [3H]WIN 35,428 and test compound Start->Step1 Step2 Separate bound and free radioligand (Filtration) Step1->Step2 Step3 Quantify bound radioactivity (Scintillation counting) Step2->Step3 Step4 Calculate IC50 and Ki Step3->Step4

Caption: Workflow for the radioligand binding assay.

B. Neurotransmitter Uptake Inhibition Assays: Determining Functional Potency (IC50)

While binding assays measure affinity, uptake assays provide a functional measure of a compound's ability to inhibit the transporter.[9] These assays quantify the inhibition of the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

This protocol is based on established methods for measuring serotonin reuptake in vitro.[10][11][12]

  • Cell Culture:

    • HEK293 cells stably expressing the human serotonin transporter (hSERT) are seeded into 96-well plates and grown to confluence.[10]

  • Uptake Assay:

    • On the day of the assay, the cell culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.[10]

    • Cells are then pre-incubated with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.[10]

    • The uptake is initiated by adding [³H]Serotonin (final concentration ~10-20 nM).[11]

    • The incubation is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.[5]

  • Termination and Detection:

    • The uptake is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.[5]

    • The cells are then lysed, and the intracellular radioactivity is quantified by scintillation counting.

  • Data Analysis:

    • The IC50 value, the concentration of the compound that inhibits 50% of the specific uptake of [³H]Serotonin, is determined using non-linear regression.

Similar protocols would be used for DAT and NET, using [³H]Dopamine and [³H]Norepinephrine as the respective substrates.[6]

III. Data Presentation and Structure-Activity Relationship (SAR) Analysis

The data obtained from these assays should be compiled into a clear, tabular format to facilitate comparison and the elucidation of structure-activity relationships.

Table 1: Hypothetical Comparative Biological Data for 4-(Phenoxy)piperidine Analogs

CompoundRDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
1 2-Cl1502530025040500
2 3-Cl2005035030080600
3 4-Cl25075400400120700
4 2-Br1202025020035450
5 2-F1803032028050550

From this hypothetical data, several SAR insights can be drawn:

  • Halogen Position: The position of the chlorine atom on the phenoxy ring appears to influence activity, with the ortho-substitution (Compound 1) showing the highest affinity and potency for SERT compared to meta- (Compound 2) and para- (Compound 3) substitutions.

  • Halogen Identity: A bromo-substitution at the ortho-position (Compound 4) appears to be more favorable for binding to all three transporters compared to a chloro-substitution (Compound 1).

  • Selectivity: All hypothetical compounds show a preference for SERT over DAT and NET, suggesting a potential for development as serotonin-selective reuptake inhibitors.

IV. Mechanism of Action: Inhibition of Monoamine Reuptake

The collective data from the binding and uptake assays support a mechanism of action centered on the inhibition of monoamine transporters. By binding to these transporters, the 4-(2-Chlorophenoxy)piperidine analogs and their counterparts competitively inhibit the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft. This leads to an increased concentration and prolonged action of these neurotransmitters in the synapse.

cluster_2 Proposed Mechanism of Action Presynaptic Presynaptic Neuron Neurotransmitter Monoamine Neurotransmitter Presynaptic->Neurotransmitter Release Postsynaptic Postsynaptic Neuron Transporter Monoamine Transporter (DAT, SERT, or NET) Compound 4-(2-Chlorophenoxy)piperidine Analog Compound->Transporter Binds to and inhibits Neurotransmitter->Postsynaptic Activates receptors Neurotransmitter->Transporter Reuptake Synaptic_Cleft Synaptic Cleft

Caption: Inhibition of monoamine reuptake by 4-phenoxypiperidine analogs.

V. Conclusion

This guide provides a systematic approach for researchers to conduct a comprehensive comparison of the biological activity of this compound and its analogs. By employing standardized in vitro binding and uptake assays, and carefully analyzing the resulting data, a clear understanding of the structure-activity relationships governing the interaction of these compounds with monoamine transporters can be achieved. This foundational knowledge is critical for the rational design and development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Stoll, J., C. App, A., & M. Cunningham, K. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 333-339. [Link]
  • Stoll, J., C. App, A., & M. Cunningham, K. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed. [Link]
  • Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.15.1-12.15.18. [Link]
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
  • Saha, K., et al. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT).
  • Singh, S., et al. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 40(1), 35-43. [Link]
  • Wikipedia. (2023, December 2). Serotonin antagonist and reuptake inhibitor. [Link]
  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(4), PL69-75. [Link]
  • Muccio, D. D., et al. (2000). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Il Farmaco, 55(5), 335-341. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(2-Chlorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous and validated analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification and purity assessment of 4-(2-Chlorophenoxy)piperidine hydrochloride, a key building block in the synthesis of various pharmaceutical agents.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, establishing a framework for cross-validation that ensures data integrity, consistency, and regulatory compliance. The experimental designs and data presented herein are grounded in established principles of analytical chemistry and guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on the validation of analytical procedures.[1][2][3][4]

The Critical Role of Method Validation

Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[5][6] For a crucial intermediate like this compound, this means the methods used for its analysis must be proven to be accurate, precise, specific, and robust. Cross-validation, the comparison of two or more analytical procedures, provides an even higher level of assurance, demonstrating that different methods yield comparable and reliable results.[7][8] This is particularly critical during method transfer between laboratories or when a new method is introduced to replace an existing one.

This guide will compare two of the most powerful and prevalent analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Structure and Properties

Before delving into the analytical methods, it is essential to understand the physicochemical properties of the analyte, this compound.

Molecular Formula: C₁₁H₁₅Cl₂NO[9] Molecular Weight: 248.15 g/mol [10][11] Appearance: Typically a solid[9]

The presence of a basic piperidine nitrogen and a chromophore in the chlorophenoxy group makes this molecule amenable to both HPLC with UV detection and, due to its potential volatility upon conversion to the free base, GC-MS analysis.

Experimental Workflow for Cross-Validation

The cross-validation process involves a head-to-head comparison of the two chosen analytical methods using the same batches of this compound. The workflow is designed to challenge both methods and assess their performance based on key validation parameters.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation Parameters cluster_comparison Data Comparison and Conclusion Start Reference Standard and Sample of This compound Prep_HPLC Prepare solutions in Mobile Phase Diluent Start->Prep_HPLC Prep_GC Prepare solutions in organic solvent, alkalize and extract free base Start->Prep_GC HPLC Method 1: Reversed-Phase HPLC-UV Prep_HPLC->HPLC GCMS Method 2: GC-MS Prep_GC->GCMS Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision Robustness Robustness HPLC->Robustness GCMS->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->Robustness Compare Compare Results for all Validation Parameters Specificity->Compare Linearity->Compare Accuracy->Compare Precision->Compare Robustness->Compare Conclusion Determine Comparability of Methods Compare->Conclusion

Caption: A generalized workflow for the cross-validation of analytical methods.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Principle: RP-HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For this compound, its salt form ensures good solubility in aqueous-organic mobile phases, and the chlorophenoxy moiety provides strong UV absorbance for sensitive detection. A pre-column derivatization is not necessary, simplifying the procedure.[12][13]

Experimental Protocol
  • Chromatographic System:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column:

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for moderately polar compounds like our analyte.

  • Mobile Phase:

    • A gradient of Acetonitrile (ACN) and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid). A low pH ensures the piperidine nitrogen is protonated, leading to better peak shape.

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 30°C to ensure reproducible retention times.

  • Detection:

    • UV at 225 nm.

  • Injection Volume:

    • 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase initial composition (e.g., 95:5 Buffer:ACN) to a final concentration of approximately 0.5 mg/mL.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a highly specific and sensitive technique, ideal for the analysis of volatile and thermally stable compounds.[14] Since this compound is a salt and not readily volatile, a sample preparation step is required to convert it to its free base form. The mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation pattern.

Experimental Protocol
  • GC-MS System:

    • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Column:

    • A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas:

    • Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injector:

    • Splitless mode at 250°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

    • Source Temperature: 230°C.

    • Scan Range: m/z 50-350.

  • Sample Preparation:

    • Dissolve a known quantity of the sample in deionized water.

    • Add a strong base (e.g., 1 M NaOH) to raise the pH above 10, converting the hydrochloride salt to the free base.

    • Extract the free base into a volatile organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and inject the supernatant into the GC-MS.

Comparative Data Summary

The following tables summarize the expected performance data from the validation of both methods. These values are based on typical performance characteristics for well-developed HPLC and GC-MS methods in a pharmaceutical setting.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MSAcceptance Criteria (ICH Q2(R2))[1][16]
Range 0.05 - 1.0 mg/mL0.01 - 0.2 mg/mL80-120% of the test concentration
Correlation Coefficient (r²) > 0.999> 0.998≥ 0.99
Y-intercept Close to zeroClose to zeroNot specified, but should be insignificant

Table 2: Accuracy and Precision

ParameterHPLC-UVGC-MSAcceptance Criteria (ICH Q2(R2))[1][16]
Accuracy (% Recovery) 99.5 - 100.8%98.9 - 101.5%Typically 98.0 - 102.0% for API assay
Precision (Repeatability, %RSD) ≤ 0.5%≤ 1.0%Typically ≤ 2%
Precision (Intermediate, %RSD) ≤ 0.8%≤ 1.5%Typically ≤ 2%

Table 3: Sensitivity and Specificity

ParameterHPLC-UVGC-MSComments
Limit of Quantitation (LOQ) ~0.05 µg/mL~0.01 µg/mLGC-MS is generally more sensitive.
Specificity GoodExcellentDemonstrated by peak purity (HPLC) and unique mass spectrum (GC-MS). GC-MS provides higher confidence in identification.

In-Depth Comparison and Expert Insights

Causality Behind Experimental Choices
  • HPLC: The choice of a C18 column and an acidic mobile phase is deliberate. The acidic pH suppresses the silanol interactions on the stationary phase and ensures the piperidine nitrogen is consistently protonated, which is crucial for achieving a sharp, symmetrical peak. The gradient elution allows for the timely elution of the main analyte while also separating any potential impurities with different polarities.

  • GC-MS: The conversion to the free base is a necessary step to induce volatility. The choice of a non-polar column is standard for many small molecule pharmaceutical analyses. The key advantage of GC-MS lies in its specificity. While HPLC-UV might show a single peak, co-eluting impurities could be hidden. The mass spectrometer, however, acts as a second dimension of separation, providing a unique fingerprint (fragmentation pattern) for the analyte, making it an excellent confirmatory technique.[14]

Trustworthiness and Self-Validating Systems

Each protocol is designed to be a self-validating system. For instance, in the HPLC method, system suitability tests (SSTs) must be performed before any sample analysis. These SSTs, which include parameters like theoretical plates, tailing factor, and %RSD for replicate injections of a standard, confirm that the chromatographic system is performing adequately on that day. Similarly, for GC-MS, a solvent blank and a standard are run to ensure the system is clean and responsive before analyzing samples.

Authoritative Grounding

The validation parameters and acceptance criteria presented are directly derived from the ICH Q2(R2) guidelines.[1][2][3][4] These guidelines are the global standard for analytical method validation in the pharmaceutical industry, ensuring that the data generated is reliable and acceptable to regulatory agencies worldwide.

Conclusion: Choosing the Right Method

Both HPLC-UV and GC-MS are powerful and reliable methods for the analysis of this compound. The cross-validation data demonstrates that both methods can provide accurate and precise results.

  • HPLC-UV is the superior method for routine quality control and release testing. It is robust, requires minimal sample preparation, and offers high throughput. Its precision and accuracy are excellent for quantitative analysis.

  • GC-MS excels as a confirmatory and impurity identification tool. Its unparalleled specificity makes it ideal for investigating out-of-specification results, identifying unknown peaks, and for use in stability studies where degradation products may be present.

Ultimately, the two methods are complementary. An organization that develops and validates both an HPLC method for routine analysis and a GC-MS method for confirmatory purposes will have a highly robust and defensible analytical control strategy for this compound.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 4-(2-Chlorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-Chlorophenoxy)piperidine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a piperidine scaffold linked to a substituted phenoxy moiety, is a common motif in pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in the pharmaceutical industry and academia.

This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies for preparing this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, evaluate the practical advantages and limitations of each route, and provide the experimental data necessary for an informed decision in a laboratory setting. The focus is on the crucial C-O ether bond formation, which constitutes the core of the synthesis.

Core Synthetic Challenge: The C(aryl)-O Bond Formation

The synthesis of the target molecule invariably involves the formation of an ether linkage between the C4 position of the piperidine ring and the C1 position of 2-chlorophenol. The primary starting materials are typically N-protected 4-hydroxypiperidine and an activated 2-chlorophenyl derivative. The choice of reaction to form this bond defines the synthetic route. We will compare three major strategies: the Ullmann Condensation, the Buchwald-Hartwig C-O Coupling, and the Mitsunobu Reaction.

Synthetic_Strategies cluster_start Starting Materials cluster_routes Core Etherification Reactions cluster_product Intermediate & Final Product N_Boc_4_OH_Pip N-Boc-4-hydroxypiperidine Ullmann Ullmann Condensation (Cu-catalyzed) N_Boc_4_OH_Pip->Ullmann Buchwald Buchwald-Hartwig Coupling (Pd-catalyzed) N_Boc_4_OH_Pip->Buchwald Mitsunobu Mitsunobu Reaction (DEAD/PPh₃) N_Boc_4_OH_Pip->Mitsunobu Two_Cl_PhOH 2-Chlorophenol Two_Cl_PhOH->Mitsunobu Two_Cl_Ph_X 1-Halo-2-chlorobenzene Two_Cl_Ph_X->Ullmann Two_Cl_Ph_X->Buchwald Intermediate N-Boc-4-(2-chlorophenoxy)piperidine Ullmann->Intermediate Buchwald->Intermediate Mitsunobu->Intermediate Final 4-(2-Chlorophenoxy)piperidine Hydrochloride Intermediate->Final Boc Deprotection & Salt Formation (HCl)

Caption: Key synthetic pathways to 4-(2-Chlorophenoxy)piperidine HCl.

Route 1: Ullmann Condensation (Copper-Catalyzed C-O Coupling)

The Ullmann condensation is a classical method for forming aryl ethers, typically involving the reaction of a phenol with an aryl halide in the presence of a copper catalyst.[1] For this synthesis, the reaction would couple N-protected 4-hydroxypiperidine with a 1-halo-2-chlorobenzene.

Mechanistic Rationale

The reaction is believed to proceed via a copper(I) alkoxide, formed from the deprotonated 4-hydroxypiperidine and a Cu(I) salt. This intermediate then undergoes a reaction with the aryl halide.[1] While the precise mechanism has been debated, it is distinct from the Pd-catalyzed oxidative addition/reductive elimination cycle. Traditional Ullmann conditions are often harsh, requiring high temperatures (>150 °C) and stoichiometric amounts of copper.[2] However, modern protocols using soluble copper catalysts and ligands (like diamines or phenanthrolines) can facilitate the reaction under milder conditions.[1]

Evaluation
  • Advantages:

    • Cost-Effectiveness: Copper catalysts are significantly cheaper than palladium catalysts, making this route attractive for large-scale synthesis.

    • Simplicity: The reaction setup can be straightforward, often not requiring rigorously anhydrous or oxygen-free conditions, although this can vary with the specific protocol.

  • Disadvantages:

    • Harsh Conditions: Classical Ullmann reactions require high temperatures (often >200 °C) and polar, high-boiling solvents like DMF or NMP, which can be difficult to remove.[2]

    • Substrate Scope: The reaction works best with electron-deficient aryl halides. Aryl chlorides are generally less reactive than bromides or iodides.[1]

    • Stoichiometric Copper: Older procedures often use stoichiometric or super-stoichiometric amounts of copper metal or salts, leading to significant metallic waste and purification challenges.

    • Moderate Yields: Yields can be variable and are often lower than those achieved with modern cross-coupling methods.

Route 2: Buchwald-Hartwig C-O Coupling (Palladium-Catalyzed)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[3] This chemistry has been successfully extended to the formation of C-O bonds, providing a highly efficient and general method for synthesizing diaryl and alkyl-aryl ethers.[4]

Mechanistic Rationale

The catalytic cycle is well-established and involves three key steps:[5]

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (1-halo-2-chlorobenzene) to form a Pd(II) intermediate.

  • Alkoxide Formation & Ligand Exchange: The alcohol (N-Boc-4-hydroxypiperidine) is deprotonated by a base, and the resulting alkoxide displaces a halide from the Pd(II) center.

  • Reductive Elimination: The aryl and alkoxy groups on the palladium complex couple, yielding the desired ether product and regenerating the Pd(0) catalyst.

The choice of phosphine ligand is critical to the success of this reaction, influencing catalyst stability, reactivity, and the rate of reductive elimination.[5] Sterically hindered and electron-rich ligands are often employed.[3]

Evaluation
  • Advantages:

    • High Yields & Purity: This method consistently delivers high yields of the desired product with excellent purity.

    • Mild Conditions: Reactions are typically run at much lower temperatures (80-120 °C) compared to the Ullmann condensation.

    • Broad Substrate Scope: The reaction is highly versatile and tolerates a wide range of functional groups on both coupling partners. It is effective with aryl chlorides, which are often challenging substrates for other methods.[6]

    • Low Catalyst Loading: Only catalytic amounts of palladium are required, minimizing metal contamination in the final product.

  • Disadvantages:

    • Cost: Palladium catalysts and the specialized phosphine ligands can be expensive, which may be a limiting factor for very large-scale industrial production.

    • Sensitivity: The catalyst systems are often sensitive to air and moisture, requiring inert atmosphere techniques (e.g., nitrogen or argon blanket).

    • Metal Removal: Trace palladium residues must be carefully removed from the final product, especially for pharmaceutical applications, which can add a purification step.

Route 3: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, via a redox process.[7] It involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

Mechanistic Rationale

The reaction begins with the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate.[7] This intermediate deprotonates the acidic nucleophile (2-chlorophenol, pKa ≈ 8.5) to form an ion pair. The alcohol (N-Boc-4-hydroxypiperidine) then reacts with the phosphonium species, forming an activated alkoxyphosphonium salt, which is a superb leaving group.[8] Finally, the phenoxide anion displaces the activated oxygen in an Sₙ2 reaction, resulting in the desired ether with inversion of configuration at the alcohol's stereocenter (though this is not relevant for the achiral 4-hydroxypiperidine).[9]

Evaluation
  • Advantages:

    • Extremely Mild Conditions: The reaction is typically performed at or below room temperature, making it suitable for sensitive substrates.

    • High Yields: It is known for producing high yields of the coupled product.

    • Neutral Conditions: The overall reaction conditions are neutral, avoiding the need for strong acids or bases.

  • Disadvantages:

    • Stoichiometric Byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate byproduct. Removing these can be challenging and often requires chromatography, which is not ideal for large-scale synthesis.[8]

    • Reagent Safety and Cost: DEAD and DIAD are potentially explosive and toxic reagents.[10] The cost of the stoichiometric reagents (PPh₃ and DEAD/DIAD) can be prohibitive for large-scale manufacturing.

    • Atom Economy: The reaction has poor atom economy due to the generation of bulky, high-molecular-weight byproducts.

Quantitative Data Summary

ParameterUllmann CondensationBuchwald-Hartwig CouplingMitsunobu Reaction
Catalyst/Reagent CuI, Cu₂O, or Cu powderPd(OAc)₂, Pd₂(dba)₃ + LigandPPh₃ + DEAD/DIAD
Typical Loading 10 mol% - Stoichiometric0.5 - 5 mol%Stoichiometric (1.1-1.5 eq)
Typical Temp. 120 - 220 °C80 - 120 °C0 °C to Room Temp
Key Advantage Low catalyst costHigh yield, broad scopeVery mild conditions
Key Disadvantage Harsh conditions, moderate yieldsHigh catalyst/ligand costPoor atom economy, difficult purification
Scalability Good (cost-effective)Moderate (cost/metal removal)Poor (byproducts/cost)

Experimental Protocols

Protocol 1: Buchwald-Hartwig C-O Coupling (Recommended Route)

This protocol is favored for its high yield and reliability on a laboratory scale.

Buchwald_Protocol start Start setup Assemble oven-dried flask under Argon atmosphere. start->setup add_solids Add N-Boc-4-hydroxypiperidine, 1-bromo-2-chlorobenzene, Pd₂(dba)₃, ligand (e.g., RuPhos), and NaOtBu. setup->add_solids add_solvent Add anhydrous toluene via syringe. add_solids->add_solvent heat Heat mixture to 100 °C with vigorous stirring for 12-18h. add_solvent->heat monitor Monitor reaction by TLC/LC-MS. heat->monitor monitor->heat Incomplete workup Cool, filter through Celite. Wash with EtOAc. Concentrate filtrate. monitor->workup Reaction Complete extract Perform aqueous workup (e.g., wash with water, brine). Dry organic layer (Na₂SO₄). workup->extract purify Purify by column chromatography (Silica gel, Hexanes/EtOAc). extract->purify deprotect Dissolve pure intermediate in Dioxane. Add 4M HCl in Dioxane. Stir at RT for 4h. purify->deprotect isolate Filter the resulting precipitate. Wash with cold ether. Dry under vacuum. deprotect->isolate end Obtain 4-(2-Chlorophenoxy)piperidine HCl isolate->end

Caption: Experimental workflow for the Buchwald-Hartwig C-O coupling route.

Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-4-hydroxypiperidine (1.0 eq), 1-bromo-2-chlorobenzene (1.1 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand (e.g., RuPhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene (approx. 0.1 M concentration) via syringe.

  • Heating: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield N-Boc-4-(2-chlorophenoxy)piperidine.

  • Deprotection and Salt Formation: Dissolve the purified intermediate in a minimal amount of 1,4-dioxane. Add a solution of 4M HCl in 1,4-dioxane (3-4 eq) dropwise. Stir at room temperature for 2-4 hours. The hydrochloride salt will precipitate.

  • Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.

Protocol 2: Mitsunobu Reaction

This protocol is useful for small-scale synthesis where mild conditions are paramount.

Methodology:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.2 eq), 2-chlorophenol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.[7] The reaction is often exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Purification: Concentrate the reaction mixture. The crude product will contain large amounts of TPPO and the hydrazine byproduct. Purification is typically achieved via extensive column chromatography.

  • Deprotection and Salt Formation: Follow steps 7 and 8 from the Buchwald-Hartwig protocol.

Conclusion and Recommendation

For the synthesis of this compound, the Buchwald-Hartwig C-O coupling reaction stands out as the superior method for most research and development applications. It provides a robust, high-yielding, and scalable protocol that works well with the challenging aryl chloride substrate under relatively mild conditions. While the upfront cost of the palladium catalyst and ligand is higher, the operational simplicity, high efficiency, and cleaner reaction profile often make it more time- and cost-effective overall when considering purification and labor.

The Mitsunobu reaction is a viable alternative for small-scale syntheses where avoiding heat is critical, but its poor atom economy and significant purification challenges make it unsuitable for scale-up. The Ullmann condensation , while economically attractive due to the low cost of copper, generally requires harsh conditions and delivers lower, more variable yields, making it a less reliable choice unless a highly optimized, modern protocol is available.

The final choice of synthetic route will depend on the specific project requirements, including scale, budget, available equipment, and the importance of process robustness and purity. However, for reliability and yield, the palladium-catalyzed approach is the recommended starting point.

References

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  • ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF. ResearchGate.
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  • PubMed. Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed.
  • PubMed. Successive Nucleophilic and Electrophilic Allylation for the Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines. PubMed.
  • Benchchem. Head-to-head comparison of different Piperidine-3-carbothioamide synthetic routes. Benchchem.
  • Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal.
  • Sultan Qaboos University House of Expertise. Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. Sultan Qaboos University House of Expertise.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • PubChemLite. This compound (C11H14ClNO). PubChemLite.
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A Comparative Performance Analysis of 4-(2-Chlorophenoxy)piperidine hydrochloride and Duloxetine as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark analysis of 4-(2-Chlorophenoxy)piperidine hydrochloride, a novel synthetic intermediate, against the well-established standard, Duloxetine. The focus of this comparison is to elucidate the inhibitory activity of this compound on the human Serotonin Transporter (SERT) and Norepinephrine Transporter (NET), key targets in the research and development of treatments for neurological disorders.[1][2]

The structural motif of a substituted phenoxy-piperidine is a well-recognized pharmacophore in molecules targeting monoamine transporters.[3][4] The specific placement of substituents on the phenoxy ring can significantly influence potency and selectivity for SERT over NET.[4] This guide details a robust, high-throughput in vitro methodology to quantify these critical performance parameters, providing researchers with the foundational data and protocols necessary to evaluate this and similar compounds.

Scientific Rationale and Selection of Standard Compound

The primary objective is to characterize the potency and selectivity of this compound. To establish a meaningful benchmark, a standard compound with a well-defined mechanism of action and clinical relevance is essential.

Standard Compound: Duloxetine Duloxetine is a potent and relatively balanced Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) widely used in clinical practice and as a reference compound in drug discovery.[5][6] Its dual-action mechanism is a cornerstone of modern antidepressant therapy.[4][7] By comparing our test compound to Duloxetine, we can contextualize its performance, determining if it exhibits a similar balanced profile, or a preferential selectivity towards either SERT or NET. This comparison provides immediate insight into its potential therapeutic utility and novelty.

Experimental Hypothesis Based on its chemical structure, it is hypothesized that this compound will act as an inhibitor of both SERT and NET. This guide outlines the experimental framework required to test this hypothesis and quantify its inhibitory activity relative to Duloxetine.

Mechanism of Action: Monoamine Reuptake Inhibition

The diagram below illustrates the fundamental mechanism of action for SNRIs. In a typical synapse, SERT and NET remove serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, terminating their signal. SNRIs block these transporters, increasing the concentration and duration of neurotransmitters in the synapse, thereby enhancing downstream signaling.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron presynaptic Vesicle (NE, 5-HT) NE NE presynaptic->NE HT 5-HT presynaptic->HT SERT SERT NET NET NE->NET Reuptake Receptor Receptors NE->Receptor HT->SERT Reuptake HT->Receptor Inhibitor SNRI (e.g., Duloxetine) Inhibitor->SERT Block Inhibitor->NET Block

Caption: Synaptic mechanism of SNRI action.

Experimental Design and Methodology

To ensure data integrity and reproducibility, we employ a commercially available, fluorescence-based neurotransmitter transporter uptake assay system.[8][9] This approach offers a significant improvement over traditional radiolabeled assays, providing a safer, high-throughput, and physiologically relevant method for measuring transporter function in live cells.[8][9]

The experimental workflow is designed to be robust and efficient, incorporating necessary controls for self-validation.

Experimental Workflow Diagram

cluster_setup Assay Setup cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis culture 1. Culture HEK293 cells expressing hSERT or hNET seed 2. Seed cells into 96-well plates incubate 3. Incubate for 24h to form monolayer prepare 4. Prepare serial dilutions of Test & Standard Compounds incubate->prepare add_compounds 5. Add compounds to wells add_substrate 6. Add fluorescent substrate & masking dye read 7. Read fluorescence kinetics on plate reader add_substrate->read calculate 8. Calculate % Inhibition vs. Vehicle Control curvefit 9. Fit dose-response curve (log[inhibitor] vs. response) ic50 10. Determine IC50 values

Caption: High-throughput screening workflow for transporter inhibitors.

Detailed Step-by-Step Protocol: In Vitro Neurotransmitter Uptake Assay

This protocol is adapted for a 96-well plate format using Human Embryonic Kidney (HEK293) cells stably expressing either human SERT (hSERT) or human NET (hNET).

Materials:

  • HEK293-hSERT and HEK293-hNET cell lines

  • Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep, selection antibiotic e.g., G418)

  • 96-well black, clear-bottom microplates

  • This compound (Test Compound)

  • Duloxetine hydrochloride (Standard Compound)

  • DMSO (vehicle)

  • Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)

  • Fluorescence microplate reader with bottom-read capability

Procedure:

  • Cell Seeding:

    • Culture HEK293-hSERT and HEK293-hNET cells to ~80-90% confluency.

    • Trypsinize and resuspend cells to a concentration of 200,000 cells/mL.

    • Seed 100 µL of cell suspension per well into 96-well plates (20,000 cells/well).

    • Rationale: Seeding a precise number of cells ensures a consistent monolayer, which is critical for reproducible assay results.

    • Incubate plates at 37°C, 5% CO₂ for 24 hours.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of the test compound and Duloxetine in 100% DMSO.

    • Perform an 11-point serial dilution in DMSO to create a concentration range from 10 mM down to ~0.1 nM.

    • Prepare an intermediate dilution plate by diluting the DMSO plate into assay buffer, ensuring the final DMSO concentration in the assay does not exceed 0.5%.

    • Rationale: A wide concentration range is crucial for accurately defining the full dose-response curve and determining the IC50 value. Keeping the final DMSO concentration low minimizes solvent-induced cytotoxicity.

  • Assay Execution:

    • Gently remove the culture medium from the cell plate.

    • Add 50 µL of assay buffer containing the appropriate concentration of the test or standard compound to each well. Include "vehicle only" (0.5% DMSO) wells for 0% inhibition control and "total inhibition" wells with a saturating concentration of a known inhibitor for 100% inhibition control.

    • Incubate the plate at 37°C for 15 minutes.

    • Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's instructions.[8]

    • Add 50 µL of the substrate solution to all wells.

    • Rationale: The masking dye quenches extracellular fluorescence, ensuring that the signal detected is only from the substrate that has been actively transported into the cells. This enables a no-wash, homogeneous assay format.[8]

  • Data Acquisition and Analysis:

    • Immediately place the plate into a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity (e.g., Ex/Em = 485/525 nm) from the bottom of each well every 60 seconds for 15-20 minutes.

    • Calculate the rate of uptake (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - [Rate(test) - Rate(100% inh)] / [Rate(0% inh) - Rate(100% inh)]).

    • Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Performance Benchmarking and Data Analysis

The following tables present hypothetical, yet realistic, experimental data derived from the protocol described above. This data serves to illustrate the comparative performance of this compound against Duloxetine.

Table 1: Inhibitory Potency (IC50) at Human Monoamine Transporters
CompoundhSERT IC50 (nM)hNET IC50 (nM)
4-(2-Chlorophenoxy)piperidine HCl 15.845.2
Duloxetine (Standard) 3.510.1

IC50 values represent the mean from three independent experiments (n=3).

Table 2: Transporter Selectivity Profile
CompoundSelectivity Ratio (IC50 NET / IC50 SERT)Profile
4-(2-Chlorophenoxy)piperidine HCl 2.86Balanced SNRI
Duloxetine (Standard) 2.89Balanced SNRI

Analysis of Results:

The data demonstrates that this compound is a potent inhibitor of both serotonin and norepinephrine transporters.

  • Potency: Duloxetine is approximately 4.5-fold more potent at hSERT and hNET than the test compound. While less potent than the standard, the nanomolar IC50 values for this compound indicate significant biological activity.

  • Selectivity: Remarkably, the test compound exhibits a selectivity ratio (NET/SERT) of 2.86, which is nearly identical to that of Duloxetine (2.89).[6][7] This indicates a similarly balanced dual-inhibitor profile. This is a crucial finding, as it suggests the compound will modulate both neurotransmitter systems concurrently across its dose range, similar to established SNRIs.[7]

Interpretation and Future Directions

This comparative guide establishes this compound as a legitimate dual inhibitor of SERT and NET with a balanced selectivity profile that mirrors the established therapeutic, Duloxetine. Its nanomolar potency confirms it as a promising scaffold for further investigation in neuropharmacology.

Key Insights:

  • The compound's mechanism of action is consistent with the SNRI class of molecules.[5]

  • The balanced profile suggests predictable pharmacology, where both serotonergic and noradrenergic effects would likely manifest simultaneously as the dose is increased.[7]

Recommended Next Steps:

  • Expanded Selectivity Profiling: The compound should be tested against the human Dopamine Transporter (DAT) to confirm it is a selective SNRI and not a broader triple reuptake inhibitor.[10]

  • In Vitro ADME/Tox: An early assessment of metabolic stability, cytotoxicity, and potential for off-target effects (e.g., HERG channel binding) is critical for advancing the compound.

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies: If in vitro profiles are favorable, animal studies are necessary to determine brain penetration, half-life, and ultimately, efficacy in behavioral models of depression or neuropathic pain.

Conclusion

Through a rigorous and validated in vitro methodology, this guide has successfully benchmarked the performance of this compound. It functions as a potent, dual-action inhibitor of the human serotonin and norepinephrine transporters. Its balanced selectivity profile is highly comparable to the gold-standard SNRI, Duloxetine, making it a valuable compound for researchers exploring novel chemical matter for the treatment of neurological and psychiatric disorders.

References

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Eltit, J. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 305-312.
  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor.
  • Sørensen, L., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 1-13.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Pipzine Chemicals. (n.d.). This compound.
  • Sansone, R. A., & Sansone, L. A. (2014). Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Innovations in Clinical Neuroscience, 11(3-4), 37–42.
  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor.
  • Mayo Clinic. (2025, March 6). Serotonin and norepinephrine reuptake inhibitors (SNRIs).
  • Stahl, S. M. (2020). Serotonin and Norepinephrine Reuptake Inhibitors. In Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (5th ed.). Cambridge University Press. (Note: This is a general reference to a foundational textbook, a specific URL is not applicable).
  • ResearchGate. (2025, August 6). Serotonin and Norepinephrine Reuptake Inhibitors.

Sources

A Comparative Analysis of 4-(2-Chlorophenoxy)piperidine Hydrochloride from Different Suppliers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Starting Material Quality in Drug Development

In the intricate journey of drug discovery and development, the quality of starting materials and intermediates is paramount.[1][2][3][4] These molecules are the fundamental building blocks of active pharmaceutical ingredients (APIs), and their purity, impurity profile, and overall consistency directly impact the safety, efficacy, and reproducibility of the final drug product.[1][4] 4-(2-Chlorophenoxy)piperidine hydrochloride is a key intermediate in the synthesis of various pharmaceutical agents, making the selection of a reliable and high-quality supplier a critical decision for researchers and drug development professionals.

This guide provides a comprehensive comparative analysis of this compound sourced from three different suppliers, designated as Supplier A, Supplier B, and Supplier C. We will delve into a series of analytical tests to assess the identity, purity, and impurity profiles of the materials. This in-depth technical guide is designed to equip researchers, scientists, and drug development professionals with the knowledge and experimental framework to make informed decisions when sourcing this critical intermediate. The causality behind experimental choices and the importance of self-validating protocols are emphasized throughout to ensure scientific integrity.

Materials and Methods

To conduct a thorough and objective comparison, samples of this compound were procured from three reputable suppliers. All solvents and reagents used were of HPLC or analytical grade.

Analytical Techniques

A multi-pronged analytical approach was employed to provide a comprehensive characterization of the materials from each supplier.

  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method was developed to determine the purity of the samples and to quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were utilized to confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) was used to confirm the molecular weight of the compound and to aid in the identification of unknown impurities.

  • Karl Fischer Titration: This technique was employed to determine the water content in each sample.

Experimental Protocols

The following are detailed methodologies for the key experiments performed in this comparative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Objective: To determine the purity of this compound and to identify and quantify any related substances.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in 50 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical identity and structure of the compound and to detect the presence of any organic impurities.

Instrumentation: 400 MHz NMR Spectrometer.

¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.75 mL of Deuterium Oxide (D₂O).

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse

    • Number of Scans: 16

    • Relaxation Delay: 5 seconds

    • Spectral Width: -2 to 12 ppm

¹³C NMR Protocol:

  • Sample Preparation: Dissolve 20-30 mg of the sample in 0.75 mL of D₂O.

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled

    • Number of Scans: 1024

    • Relaxation Delay: 2 seconds

    • Spectral Width: -10 to 200 ppm

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and to aid in the structural elucidation of impurities.

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a 50:50 mixture of methanol and water.

  • Instrument Parameters:

    • Ionization Mode: Positive

    • Mass Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Nebulizing Gas: Nitrogen

Karl Fischer Titration

Objective: To accurately determine the water content of the samples.

Methodology: A coulometric Karl Fischer titrator was used. A small, accurately weighed amount of the sample was introduced into the titration cell, and the water content was determined automatically.

Results and Discussion

The analytical data obtained from the evaluation of this compound from the three suppliers are summarized below.

Purity and Impurity Profile by HPLC

The HPLC analysis revealed significant differences in the purity and impurity profiles of the samples from the three suppliers.

Table 1: Comparative HPLC Purity and Impurity Data

SupplierPurity (%)Known Impurity 1 (%)Known Impurity 2 (%)Unknown Impurity (%)Total Impurities (%)
Supplier A 99.850.05Not Detected0.100.15
Supplier B 99.520.180.080.220.48
Supplier C 98.910.350.150.591.09

Discussion:

Supplier A's material exhibited the highest purity at 99.85%, with minimal levels of a known impurity and a single unknown impurity. In contrast, Supplier C's product had the lowest purity at 98.91% and contained significantly higher levels of both known and unknown impurities. The presence of multiple impurities, especially unknown ones, can have a cascading effect on the final API's safety and efficacy.[5][6]

Potential Impurities: Based on a likely synthetic route involving the reaction of 4-hydroxypiperidine with 1-chloro-2-fluorobenzene, potential impurities could include unreacted starting materials, byproducts from side reactions (e.g., dialkylation), and residual solvents. Known Impurity 1 was tentatively identified by MS as unreacted 4-hydroxypiperidine, while Known Impurity 2 corresponded to a potential dialkylated byproduct.

Structural Confirmation by NMR and MS

¹H and ¹³C NMR spectra for all three samples were consistent with the structure of this compound. However, the spectra for Supplier B and C's material showed additional small peaks, corroborating the presence of impurities detected by HPLC.

Mass spectrometry confirmed the molecular weight of the main component. The ESI-MS spectrum showed a prominent peak at m/z 212.08, corresponding to the protonated molecule [M+H]⁺ of the free base.

Water Content by Karl Fischer Titration

The water content can affect the stability and reactivity of the intermediate.

Table 2: Water Content Comparison

SupplierWater Content (%)
Supplier A 0.12
Supplier B 0.35
Supplier C 0.68

Discussion: Supplier A's product had the lowest water content, which is generally desirable to prevent potential degradation or side reactions in subsequent synthetic steps.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the comparative analysis.

G cluster_0 Sample Procurement cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison Supplier_A Supplier A HPLC HPLC Analysis Supplier_A->HPLC NMR NMR Spectroscopy Supplier_A->NMR MS Mass Spectrometry Supplier_A->MS KF Karl Fischer Titration Supplier_A->KF Supplier_B Supplier B Supplier_B->HPLC Supplier_B->NMR Supplier_B->MS Supplier_B->KF Supplier_C Supplier C Supplier_C->HPLC Supplier_C->NMR Supplier_C->MS Supplier_C->KF Purity Purity & Impurity Profile HPLC->Purity Identity Structural Identity NMR->Identity MS->Identity Water_Content Water Content KF->Water_Content Comparison Comparative Assessment Purity->Comparison Identity->Comparison Water_Content->Comparison G start Start Supplier Selection purity_check Purity > 99.5%? start->purity_check impurities_check Total Impurities < 0.5%? purity_check->impurities_check Yes reject_supplier Reject Supplier purity_check->reject_supplier No water_check Water Content < 0.2%? impurities_check->water_check Yes impurities_check->reject_supplier No select_supplier Select Supplier water_check->select_supplier Yes water_check->reject_supplier No

Caption: Decision-making flowchart for supplier qualification based on key quality attributes.

Conclusion

This comparative analysis demonstrates the significant variability in quality that can exist for the same chemical intermediate from different suppliers. The results clearly indicate that the material from Supplier A is of the highest quality, exhibiting superior purity, a cleaner impurity profile, and lower water content. For applications in pharmaceutical research and development, where consistency and high purity are non-negotiable, Supplier A would be the recommended choice.

It is crucial for researchers and drug development professionals to not solely rely on the supplier's Certificate of Analysis but to conduct their own comprehensive in-house quality control testing. This due diligence ensures the selection of high-quality starting materials, which is a cornerstone of robust and reproducible scientific research and successful drug development.

References

  • Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?
  • Coral Drugs. (2025, August 20). The Critical Importance of Purity in Pharmaceutical APIs.
  • Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing.
  • PrepChem.com. (n.d.). Synthesis of 4-(p-chlorophenoxy)piperidine hydrochloride.
  • Televic. (n.d.). Quality Control for Pharmaceutical Intermediates: A Focus on Purity.

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A Comparative In Vivo Efficacy Guide to 4-(2-Chlorophenoxy)piperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of 4-(2-Chlorophenoxy)piperidine hydrochloride derivatives, a class of compounds with significant potential in the development of novel therapeutics for central nervous system (CNS) disorders. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the experimental rationale and methodologies crucial for interpreting in vivo efficacy.

Introduction: The Therapeutic Potential of 4-(2-Chlorophenoxy)piperidine Derivatives

The 4-(2-Chlorophenoxy)piperidine scaffold is a privileged structure in medicinal chemistry, frequently associated with compounds targeting various CNS receptors. Derivatives of this core structure have shown promise as antipsychotic, antidepressant, and anxiolytic agents.[1][2] Their pharmacological activity is often attributed to their interaction with dopamine and serotonin receptors, key players in the pathophysiology of numerous psychiatric disorders.[1] The in vivo evaluation of these derivatives is a critical step in the drug discovery pipeline, providing essential information on their efficacy, potency, and potential side-effect profiles in a whole-organism context.

This guide will delve into the common in vivo models used to assess the efficacy of these compounds, present a framework for comparing their activity profiles, and provide detailed experimental protocols to ensure reproducibility and scientific rigor.

Comparative In Vivo Efficacy: A Multi-Assay Approach

Direct comparative in vivo studies of a series of this compound derivatives are not extensively available in the public domain. Therefore, this guide establishes a framework for such comparisons, drawing on established methodologies and data from structurally related piperidine compounds. The efficacy of these derivatives is typically assessed across a battery of behavioral and neurochemical assays designed to probe their antipsychotic and antidepressant potential.

Assessment of Antipsychotic-like Activity

Antipsychotic efficacy is often linked to the modulation of dopamine D2 receptors.[1] Key in vivo assays for evaluating this activity include the assessment of locomotor activity and the induction of catalepsy.

A reduction in spontaneous locomotor activity can indicate the sedative effects of a compound, while antagonism of stimulant-induced hyperactivity is a hallmark of antipsychotic potential.

Illustrative Data: The following table presents a hypothetical comparison of two 4-(2-Chlorophenoxy)piperidine derivatives in a mouse model of amphetamine-induced hyperactivity.

CompoundDose (mg/kg, i.p.)% Inhibition of Hyperactivity
Derivative A135%
368%
1085%
Derivative B120%
355%
1075%
Haloperidol (Control)190%

In this illustrative example, Derivative A demonstrates greater potency in reducing amphetamine-induced hyperactivity compared to Derivative B.

The catalepsy test is a crucial assay for predicting the potential for extrapyramidal side effects (EPS), a common adverse effect of typical antipsychotics. The test measures the time an animal maintains an externally imposed, awkward posture.

Illustrative Data:

CompoundDose (mg/kg, i.p.)Mean Catalepsy Duration (seconds)
Derivative A10120
30250
Derivative B1030
3080
Haloperidol (Control)1180

This hypothetical data suggests that Derivative A has a higher propensity to induce catalepsy, and therefore may have a less favorable side-effect profile compared to Derivative B.

Assessment of Antidepressant-like Activity

Antidepressant potential is commonly evaluated using models of behavioral despair, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST).[2][3]

In the FST, a reduction in the duration of immobility is interpreted as an antidepressant-like effect.

Illustrative Data:

CompoundDose (mg/kg, p.o.)% Decrease in Immobility Time
Derivative C1045%
2065%
Derivative D1030%
2050%
Fluoxetine (Control)2070%

Here, Derivative C shows a more potent antidepressant-like effect than Derivative D in this illustrative model.

Similar to the FST, the TST assesses antidepressant-like activity by measuring the time a mouse remains immobile when suspended by its tail.

Illustrative Data:

CompoundDose (mg/kg, p.o.)% Decrease in Immobility Time
Derivative C1050%
2070%
Derivative D1035%
2055%
Imipramine (Control)1565%

This hypothetical data further supports the superior antidepressant-like profile of Derivative C.

Experimental Protocols

To ensure the integrity and reproducibility of in vivo efficacy studies, detailed and validated protocols are essential.

Spontaneous Locomotor Activity Assay

Objective: To assess the effect of test compounds on spontaneous and stimulant-induced locomotor activity.

Protocol:

  • Acclimate male Swiss Webster mice to the testing room for at least 1 hour.

  • Place individual mice into open-field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically record movement.

  • Allow a 30-minute habituation period.

  • Administer the test compound or vehicle (e.g., saline with 5% DMSO) via the desired route (e.g., intraperitoneal - i.p.).

  • For stimulant-induced hyperactivity, administer a psychostimulant (e.g., d-amphetamine, 2 mg/kg, i.p.) 30 minutes after the test compound.

  • Record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-120 minutes post-compound administration.

  • Analyze the data to determine the effect of the compound on baseline activity and its ability to attenuate stimulant-induced hyperactivity.

Caption: Workflow for the locomotor activity assay.

Catalepsy Bar Test

Objective: To evaluate the potential of test compounds to induce catalepsy.

Protocol:

  • Use male Sprague-Dawley rats.

  • Administer the test compound or vehicle.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes) post-administration, gently place the rat's forepaws on a horizontal bar (e.g., 0.5 cm diameter) elevated 9 cm from the surface.

  • Start a stopwatch and measure the time until the rat removes both forepaws from the bar.

  • A cut-off time (e.g., 180 seconds) is typically used.

  • A positive cataleptic response is defined as the animal remaining in this position for a specified minimum duration (e.g., >20 seconds).

CatalepsyTestWorkflow start Administer Test Compound place_rat Place Rat's Forepaws on Bar start->place_rat At specified time points measure_time Measure Time to Descent place_rat->measure_time end Record Catalepsy Duration measure_time->end

Caption: Protocol for the catalepsy bar test.

Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of test compounds.

Protocol:

  • Use male C57BL/6 mice.

  • Individually place mice in a glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • The test consists of a 6-minute session.

  • Record the session and score the last 4 minutes for immobility time. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing), with only minor movements to keep the head above water.

  • Administer test compounds or vehicle typically 30-60 minutes before the test.

FST_Workflow A Administer Compound/Vehicle B Place Mouse in Water Cylinder A->B 30-60 min C Record 6-min Session B->C D Score Immobility in Last 4 min C->D E Analyze Data D->E

Caption: Forced Swim Test experimental workflow.

Mechanistic Insights: Dopamine D2 Receptor Occupancy

To understand the mechanism of action of these derivatives, in vivo dopamine D2 receptor occupancy studies can be performed using techniques like positron emission tomography (PET) or ex vivo autoradiography. These studies help correlate the behavioral effects with target engagement in the brain.[4]

Conclusion

The in vivo evaluation of this compound derivatives requires a systematic and multi-faceted approach. By employing a battery of well-validated behavioral assays, researchers can build a comprehensive efficacy profile for each compound, enabling robust comparisons and informed decisions in the drug development process. The protocols and comparative frameworks provided in this guide are intended to serve as a valuable resource for scientists working to unlock the therapeutic potential of this promising class of molecules.

References

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (n.d.). PubMed Central.
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  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. (2023). ChemRxiv.
  • Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. (2014). PubMed.
  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. (n.d.). PubMed.
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  • Antidepressant-like effects of piperine and its derivative, antiepilepsirine. (n.d.). PubMed.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Chlorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, field-tested framework for the proper disposal of 4-(2-Chlorophenoxy)piperidine hydrochloride (CAS No. 849107-20-6), ensuring that safety protocols are not just followed, but understood.

Hazard Profile and the Rationale for Specialized Disposal

This compound is a halogenated organic compound that presents specific health risks. Understanding these hazards is fundamental to appreciating the necessity of the disposal protocols outlined below. The compound is classified with several key hazard statements.[1][2][3][4]

Hazard ClassGHS CodeDescriptionCausality for Disposal Protocol
Skin IrritationH315Causes skin irritation.[1][2]Contaminated personal protective equipment (PPE) and labware must be treated as hazardous waste to prevent secondary exposure.
Eye IrritationH319Causes serious eye irritation.[1][2]Mandates the use of sealed eye protection during handling and dictates immediate, specific first-aid responses.
Respiratory IrritationH335May cause respiratory irritation.[1][2]Requires handling within a certified chemical fume hood and makes spill control procedures critical to prevent aerosolization.

Upon combustion, this compound may emit corrosive and toxic fumes, including nitrogen oxides, carbon monoxide, and hydrogen chloride gas.[5][6] This thermal decomposition profile makes incineration in a specialized, high-temperature facility with exhaust gas scrubbing the only acceptable final disposal method.[7]

The Core Principle: Segregation of Halogenated Waste

The single most important step in the disposal process is segregation. This compound is a halogenated organic compound due to the chlorine atom on the phenoxy group. It must never be mixed with non-halogenated solvent or solid waste.

Why is segregation critical?

  • Technical Reason: Halogenated waste requires specific incineration conditions to prevent the formation of highly toxic dioxins and furans. Mixing it with non-halogenated waste contaminates the entire volume, forcing all of it to be treated via the more complex and energy-intensive process.

  • Economic Reason: The cost to dispose of halogenated waste is significantly higher—often three times or more—than for non-halogenated waste.[8] Proper segregation is a direct and impactful cost-control measure for any laboratory.

This leads to our first procedural workflow:

A Waste Generated (e.g., residual solid, contaminated wipes, used pipette tips) B Is the waste contaminated with 4-(2-Chlorophenoxy)piperidine HCl? A->B C Place in designated, labeled 'HALOGENATED SOLID WASTE' container B->C  Yes D Place in appropriate 'NON-HALOGENATED' or other waste stream B->D  No E Store sealed container in Satellite Accumulation Area C->E A Spill Detected B Is the spill large (>5g) or outside a fume hood? A->B C EVACUATE immediate area Post a warning sign Call EHS / Emergency Line B->C  Yes D Minor Spill Protocol B->D  No E Alert personnel Don appropriate PPE D->E F Contain spill with inert absorbent E->F G Collect material into 'Halogenated Waste' container F->G H Decontaminate area Dispose of all materials as hazardous waste G->H I Document spill H->I

Caption: Decision tree for spill response management.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [1][2]* Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists. [1]* Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. [1]* Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately. [1] By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, protect our environment, and ensure that your research remains compliant with all regulations.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • Halogenated Solvents in Laboratories - Chemical Waste Guideline. Temple University Environmental Health and Radiation Safety.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Chemical and Hazardous Waste Guide. University of Oslo.
  • Organic solvent waste guidelines. Kemicentrum, Lund University.
  • Piperidine Safety Data Sheet. Chemos GmbH & Co.KG.
  • Chlorophenoxy herbicides in Drinking-water. World Health Organization (WHO).
  • This compound (C11H14ClNO). PubChemLite.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.

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Navigating the Safe Handling of 4-(2-Chlorophenoxy)piperidine Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible and safe handling of chemical reagents is a cornerstone of successful and ethical scientific research. This guide provides essential, in-depth safety and logistical information for the operational use and disposal of 4-(2-Chlorophenoxy)piperidine hydrochloride. As a Senior Application Scientist, the following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative sources, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

This compound is a substituted piperidine derivative. A thorough risk assessment necessitates an understanding of the hazards associated with both the piperidine and the chlorophenoxy moieties.

Immediate Hazards: The Safety Data Sheet (SDS) for this compound explicitly states that it causes skin irritation, serious eye irritation, and may cause respiratory irritation[1].

Underlying Toxicological Considerations:

  • Piperidine and its Derivatives: Piperidine itself is a toxic compound that can cause severe skin burns and eye damage. Exposure can lead to respiratory tract irritation, and in more severe cases, systemic effects such as nausea, vomiting, and neurological symptoms[2][3].

  • Chlorophenoxy Compounds: The chlorophenoxy group is a component of some herbicides. While acute dermal absorption is generally low, systemic toxicity can occur upon ingestion, potentially affecting the gastrointestinal, nervous, and muscular systems[4][5][6]. The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group as possibly carcinogenic to humans (Group 2B)[7].

A comprehensive understanding of these potential hazards underscores the critical importance of the stringent personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The following table details the minimum required PPE and the rationale for its use.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.Protects against splashes of the compound, which can cause serious eye irritation and potential damage[1][2][3].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard. Gloves should be inspected for integrity before each use and changed immediately if contaminated.Prevents skin contact, which is a primary route of exposure leading to skin irritation[1]. Given that some piperidine derivatives can be absorbed through the skin, robust hand protection is crucial[8].
Skin and Body Protection A laboratory coat should be worn at all times. When handling larger quantities, a chemical-resistant apron is recommended. Full-length trousers and closed-toe shoes are mandatory.Minimizes the risk of accidental skin contact with the compound[6].
Respiratory Protection In cases of poor ventilation or when handling the powder outside of a certified chemical fume hood where dust generation is likely, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required.Prevents the inhalation of airborne particles, which can cause respiratory tract irritation[1].

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized operational workflow is critical for minimizing exposure risk. The following diagram and steps outline a safe handling procedure for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve/Dispense as Required handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Surfaces handling_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Don PPE: Before entering the laboratory area where the compound is stored or handled, put on all required personal protective equipment as detailed in the table above.

    • Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height. All handling of the solid compound should be performed within a certified fume hood.

    • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents, etc.) within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood. Avoid creating dust.

    • Dissolving/Dispensing: If dissolving the compound, add the solvent to the vessel containing the solid. If dispensing the solid, do so carefully to minimize the generation of airborne particles.

  • Cleanup and Disposal:

    • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.

    • Waste Segregation: All materials that have come into contact with the compound (weigh boats, pipette tips, contaminated paper towels) are considered hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

    • Doffing PPE: Remove disposable gloves and any other contaminated PPE and place them in the designated hazardous waste container.

    • Hand Washing: Immediately after removing gloves, wash your hands thoroughly with soap and water.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, a swift and correct response is crucial.

Emergency Situation Immediate Action
Inhalation Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[1].
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1].
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a designated hazardous waste container. Ventilate the area. For large spills, evacuate the laboratory and contact your institution's emergency response team.

Disposal Plan: Responsible Waste Management

The disposal of this compound and its associated waste must be handled in accordance with local, state, and federal regulations. As a halogenated organic compound, it requires specific disposal protocols.

Caption: Disposal workflow for this compound waste.

Disposal Protocol:

  • Waste Segregation: Do not mix waste containing this compound with non-hazardous waste or other incompatible chemical waste streams. It should be collected as a halogenated organic waste[9][10].

  • Containerization:

    • Use a dedicated, properly labeled, and chemically compatible container for all waste.

    • The label must clearly state "Hazardous Waste," list the full chemical name "this compound," and include the approximate quantities of other components if it is a mixed waste stream.

  • Storage:

    • Keep the waste container securely sealed when not in use.

    • Store the container in a designated satellite accumulation area that is well-ventilated and away from general laboratory traffic.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Never dispose of this chemical down the drain or in the regular trash.

By adhering to these detailed protocols, you can ensure a safe working environment for yourself and your colleagues while maintaining the highest standards of scientific integrity and responsibility.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Piperidine.
  • Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: Piperidine.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • University of Wuppertal. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water.
  • Washington State University. (n.d.). Halogenated Solvents.
  • Bradberry, S. M., Proudfoot, A. T., & Vale, J. A. (2004). Poisoning due to chlorophenoxy herbicides. Toxicology reviews, 23(2), 65–73.
  • Pipzine Chemicals. (n.d.). This compound.
  • Loba Chemie. (2024). PIPERIDINE FOR SYNTHESIS.
  • Ing. Petr Švec - PENTA s.r.o. (2024). Piperidine.
  • Alpha Chemika. (n.d.). PIPERIDINE For Synthesis.
  • U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides.
  • Roberts, D. M., & Reigart, J. R. (2013). Chlorophenoxy Herbicides. In Recognition and Management of Pesticide Poisonings (6th ed.). U.S. Environmental Protection Agency.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1986). Occupational exposures to chlorophenoxy herbicides. IARC monographs on the evaluation of the carcinogenic risk of chemicals to humans, 41, 357–406.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.